molecular formula C17H21N3 B112017 4-(4-Benzylpiperazin-1-yl)phenylamine CAS No. 16154-69-1

4-(4-Benzylpiperazin-1-yl)phenylamine

Katalognummer: B112017
CAS-Nummer: 16154-69-1
Molekulargewicht: 267.37 g/mol
InChI-Schlüssel: PZWVVLZWQWIEAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Benzylpiperazin-1-yl)phenylamine is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a phenylamine group linked to a benzylpiperazine moiety, makes it a valuable building block for the synthesis of novel biologically active molecules. Research indicates that this compound serves as a key precursor in the development of potential therapeutic agents, particularly in the exploration of new anti-tuberculosis drugs . The benzylpiperazine scaffold is known to interact with neurotransmitter systems in the central nervous system . Compounds within this structural class have been investigated for their effects on dopamine and serotonin receptors, suggesting the potential of this compound for use in neuroscientific research and the development of ligands for receptor binding studies . Furthermore, its derivatives are explored for creating novel compounds with potential antimicrobial or anticancer properties, making it a versatile tool for drug discovery efforts .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-benzylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWVVLZWQWIEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-(4-Benzylpiperazin-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(4-Benzylpiperazin-1-yl)phenylamine (CAS No: 16154-69-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, ionization, and lipophilic characteristics that are critical for predicting the compound's behavior in biological systems. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes data from structurally related compounds and computational predictions. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a robust framework for laboratory validation.

Introduction

This compound is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide array of clinically successful drugs. The molecule combines a phenylamine moiety, a central piperazine ring, and a benzyl group. This unique combination of functional groups dictates its physicochemical behavior, influencing its solubility, membrane permeability, and potential for drug-receptor interactions. Understanding these properties is a foundational step in the preclinical assessment of any potential drug candidate, impacting everything from formulation development to pharmacokinetic profiles.

Chemical Identity and Structure

  • IUPAC Name: 4-(4-Benzylpiperazin-1-yl)aniline

  • CAS Number: 16154-69-1

  • Molecular Formula: C₁₇H₂₁N₃

  • Chemical Structure:

    
    

    The structure reveals three nitrogen atoms, each with distinct electronic environments that influence the molecule's basicity and hydrogen bonding capacity.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The values presented are primarily computational predictions from reputable cheminformatics tools and should be confirmed by experimental analysis.

PropertyPredicted Value / EstimateSignificance in Drug Development
Molecular Weight 267.37 g/mol Influences diffusion and fits within the typical range for small molecule drugs.
Melting Point 110-125 °C (estimated)Affects solid-state stability, dissolution rate, and formulation choices.
Boiling Point > 400 °C (estimated)High boiling point is typical for molecules of this size and polarity.
Calculated logP 3.1 - 3.5Suggests moderate lipophilicity, indicating a good balance between aqueous solubility and lipid membrane permeability.
pKa (Most Basic) 7.5 - 8.5 (Piperazine N)The tertiary amine in the piperazine ring is predicted to be the most basic center, influencing ionization state at physiological pH.
pKa (Second Basic) 4.5 - 5.5 (Aniline N)The aniline nitrogen is significantly less basic due to the delocalization of its lone pair into the aromatic ring.
Aqueous Solubility Low (predicted)Solubility is expected to be pH-dependent, increasing at lower pH values where the molecule is protonated.

In-Depth Analysis and Experimental Determination

Lipophilicity and Partition Coefficient (LogP)

Expertise & Experience: The octanol-water partition coefficient (LogP) is a critical measure of a drug's lipophilicity. A LogP in the range of 1-3 is often considered optimal for oral drug absorption, as it reflects a compound's ability to partition from the aqueous environment of the gut into the lipid bilayers of intestinal cells. The predicted LogP of ~3.3 for this compound is promising, but experimental verification is essential as intramolecular interactions can influence the actual value.

Trustworthiness (Self-Validating Protocol): The "shake-flask" method, as outlined by OECD Guideline 107, remains the gold standard for LogP determination due to its direct and unambiguous measurement of partitioning.[1][2]

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by shaking equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

  • Stock Solution: Prepare a stock solution of this compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the saturated water phase. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2 hours).

  • Phase Separation: Separate the two phases by centrifugation to prevent emulsion formation from affecting the results.

  • Analysis: Determine the concentration of the analyte in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Ionization and Acidity Constant (pKa)

Expertise & Experience: The pKa values dictate the extent of a molecule's ionization at a given pH. For a basic compound like this compound, the pKa indicates the pH at which 50% of the molecules are in their protonated (charged) form. This is critical for solubility, receptor binding (which often requires a specific ionization state), and absorption, as the charged species are generally more water-soluble but less able to cross cell membranes. The molecule has two key basic centers: the aliphatic tertiary amine in the piperazine ring and the aromatic amine (aniline). The piperazine nitrogen is expected to be significantly more basic than the aniline nitrogen, whose lone pair is delocalized into the phenyl ring.

Trustworthiness (Self-Validating Protocol): Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[3][4]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system, often a co-solvent like methanol-water or ethanol-water, to ensure solubility throughout the titration.

  • Titration Setup: Use a calibrated pH meter with a glass electrode and an automated titrator for precise delivery of the titrant. Maintain a constant temperature using a water bath.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For a molecule with two basic centers, two inflection points may be observed.

  • Refinement: The pKa values can be more accurately determined by calculating the first derivative of the titration curve (ΔpH/ΔV vs. Volume), where the peaks correspond to the equivalence points.

Visualization of Experimental Workflows

Physicochemical Characterization Workflow

The following diagram outlines the logical flow for the comprehensive physicochemical characterization of a novel compound like this compound.

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Integration & Modeling A Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Analysis (HPLC) B->C D Determine Solubility (Aqueous & Organic) C->D E Determine pKa (Potentiometric Titration) C->E F Determine LogP (Shake-Flask Method) C->F G Solid-State Analysis (DSC, TGA, XRD) C->G H Compile Data into Profile D->H E->H F->H G->H I Develop in-silico Model (ADME Prediction) H->I J Inform Formulation & Preclinical Studies I->J

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

pH, pKa, and Ionization State Relationship

This diagram illustrates how the pH of the environment relative to the pKa of the two basic centers affects the ionization state of this compound.

ionization cluster_pH Environmental pH cluster_species Predominant Molecular Species pH_low pH < pKa (Aniline) doubly_protonated Diprotonated Cation (Fully Charged) pH_low->doubly_protonated High Solubility Low Permeability pH_mid pKa (Aniline) < pH < pKa (Pip.) mono_protonated Monoprotonated Cation (Piperazine Charged) pH_mid->mono_protonated Moderate Solubility Moderate Permeability pH_high pH > pKa (Pip.) neutral Neutral Species (Uncharged) pH_high->neutral Low Solubility High Permeability

Caption: The relationship between pH, pKa, and the dominant ionic species of the molecule.

Conclusion

This compound possesses physicochemical properties characteristic of many bioactive piperazine-containing molecules. Its predicted moderate lipophilicity and dual basic centers suggest that its absorption, distribution, and solubility will be highly dependent on pH. While computational tools provide a valuable starting point, the experimental protocols detailed in this guide for determining LogP and pKa are essential for generating the accurate data required for informed decision-making in any research or drug development program. This empirical data will form the bedrock for building predictive ADME models and designing effective formulation strategies.

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • OECD (2006), Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

  • Avdeef, A. (2012).
  • Eugene-Osoikhia, T. T., Taiwo, O. T., & Adegbemigun, A. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. African Journal of Pure and Applied Sciences, 2(2). URL: [Link]

  • European Commission (2008). Commission Regulation (EC) No 440/2008 of 30 May 2008 laying down test methods pursuant to Regulation (EC) No 1907/2006 of the European Parliament and of the Council on the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH). Official Journal of the European Union. URL: [Link]

  • Juranić, I. (2010). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 83(1), 89-94. URL: [Link]

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643.

Sources

4-(4-Benzylpiperazin-1-yl)phenylamine CAS number 16154-69-1 details

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Benzylpiperazin-1-yl)phenylamine (CAS 16154-69-1): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, registered under CAS number 16154-69-1, is a bifunctional organic molecule that serves as a pivotal intermediate in the field of medicinal chemistry. This compound uniquely combines the structural motifs of a benzylpiperazine and a phenylamine (aniline) within a single scaffold. The benzylpiperazine moiety is a well-established pharmacophore found in a multitude of centrally active agents, valued for its ability to interact with various receptors and transporters.[1] Concurrently, the primary aromatic amine of the aniline group provides a versatile chemical handle for further synthetic elaboration, allowing for the construction of amides, ureas, sulfonamides, and other functional groups common in pharmacologically active molecules.

The strategic importance of this compound lies in its utility as a building block for creating extensive libraries of complex molecules aimed at diverse biological targets. Researchers in drug discovery leverage this intermediate to synthesize novel candidates for indications ranging from oncology to neuropharmacology.[2][3] This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, providing a robust synthetic protocol with mechanistic insights, outlining its analytical characterization, and exploring its documented applications in the development of therapeutic agents.

Section 1: Physicochemical Properties and Identification

The fundamental characteristics of this compound are crucial for its handling, reaction setup, and analytical identification. These properties are summarized below.

Table 1: Key Properties and Identifiers

Property Value Source(s)
Chemical Name This compound [4][5]
Synonyms 4-(4-Benzylpiperazin-1-yl)aniline, 1-(4-Aminophenyl)-4-benzylpiperazine [6]
CAS Number 16154-69-1 [4][7]
Molecular Formula C₁₇H₂₁N₃ [4][7][8]
Molecular Weight 267.37 g/mol [4][6][7]
Appearance Purple solid [6]
Purity ≥95-97% (Typical) [4][6][8]
SMILES NC1=CC=C(N2CCN(CC3=CC=CC=C3)CC2)C=C1 [4]
XLogP3 2.7 [4]
Hydrogen Bond Donors 1 [4]
Hydrogen Bond Acceptors 3 [4]

| Rotatable Bond Count | 3 |[4] |

Caption: Chemical Structure of this compound.

Section 2: Synthesis and Purification

The synthesis of this compound is readily achievable through a two-step sequence starting from commercially available 1-benzylpiperazine and 1-fluoro-4-nitrobenzene. This route is favored for its reliability, high yields, and operational simplicity. The core logic involves a nucleophilic aromatic substitution (SNAr) reaction followed by a standard reduction of a nitro group.

workflow start1 1-Benzylpiperazine step1 Step 1: SNAr Reaction (K₂CO₃, DMF, 80-100 °C) start1->step1 start2 1-Fluoro-4-nitrobenzene start2->step1 intermediate Intermediate: 1-Benzyl-4-(4-nitrophenyl)piperazine step1->intermediate step2 Step 2: Nitro Reduction (Pd/C, H₂ or NH₄HCO₂, MeOH) intermediate->step2 product Final Product: This compound step2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 2.1: Synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine

This step leverages the SNAr reaction, where the secondary amine of 1-benzylpiperazine acts as a nucleophile, displacing the fluoride from the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene. The nitro group is a strong electron-withdrawing group, which is essential for activating the ring toward nucleophilic attack.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-benzylpiperazine (1.0 eq.), 1-fluoro-4-nitrobenzene (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.5 M with respect to the 1-benzylpiperazine. DMF is the solvent of choice as its polar, aprotic nature effectively solvates the ions and facilitates the reaction.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and inorganic salts, and then with a small amount of cold ethanol or isopropanol.

  • Purification: The crude solid is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethanol to yield the intermediate as a yellow solid.

Step 2.2: Reduction to this compound

The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Catalyst Setup: In a flask suitable for hydrogenation, dissolve the 1-benzyl-4-(4-nitrophenyl)piperazine intermediate (1.0 eq.) in methanol (MeOH).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% catalyst loading) to the solution.

  • Hydrogenation: The flask is purged with nitrogen, then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at 50 psi). The reaction is stirred vigorously at room temperature for 6-12 hours. Alternative: For labs not equipped for catalytic hydrogenation, transfer hydrogenation using ammonium formate (NH₄HCO₂, 4-5 eq.) in refluxing methanol with Pd/C is an effective alternative.

  • Monitoring: Monitor the reaction by TLC until the yellow color of the starting material fades and TLC indicates complete conversion.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad should be washed with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Section 3: Analytical Characterization

Structural confirmation of the synthesized compound is paramount. The following data represent the expected spectral characteristics based on its chemical structure and analysis of similar compounds.[9][10]

Table 2: Predicted Analytical Data

Technique Expected Characteristics
¹H NMR δ ~7.40-7.25 (m, 5H, benzyl-ArH); δ ~6.85 (d, 2H, aniline-ArH ortho to piperazine); δ ~6.65 (d, 2H, aniline-ArH ortho to NH₂); δ ~3.60 (s, 2H, Ar-CH₂-N); δ ~3.50 (br s, 2H, NH₂); δ ~3.15 (t, 4H, piperazine-H); δ ~2.60 (t, 4H, piperazine-H).
¹³C NMR δ ~145.0 (C-N, aniline); δ ~141.0 (C-NH₂, aniline); δ ~138.0 (C-ipso, benzyl); δ ~129.5, 128.5, 127.0 (benzyl-ArC); δ ~120.0, 116.0 (aniline-ArC); δ ~63.0 (Ar-CH₂-N); δ ~53.0 (piperazine-C); δ ~50.0 (piperazine-C).
FT-IR (cm⁻¹) 3450-3300 (N-H stretch, primary amine); 3100-3000 (Aromatic C-H stretch); 2950-2800 (Aliphatic C-H stretch); 1620-1580 (Aromatic C=C stretch); 1520 (N-H bend); 1250 (Aromatic C-N stretch).

| Mass Spec (EI) | Expected [M]⁺ at m/z = 267. Key fragments: m/z = 176 ([M-C₇H₇]⁺, loss of benzyl); m/z = 91 ([C₇H₇]⁺, tropylium ion). |

Section 4: Applications in Medicinal Chemistry & Drug Discovery

The title compound is not typically an end-product but rather a strategic scaffold. The primary amine serves as a key point for diversification, allowing chemists to append various functionalities to explore structure-activity relationships (SAR).

applications cluster_mods Synthetic Elaboration at Primary Amine cluster_classes Therapeutic Candidates core This compound (Core Scaffold) amide Amide Formation (R-COCl) core->amide sulfonamide Sulfonamide Formation (R-SO₂Cl) core->sulfonamide urea Urea Formation (R-NCO) core->urea alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) core->alkylation anticancer Anticancer Agents (e.g., Kinase Inhibitors) amide->anticancer cns CNS Agents (e.g., Dopamine/Sigma Ligands) sulfonamide->cns analgesics Analgesics (e.g., Ion Channel Blockers) urea->analgesics alkylation->cns

Caption: Diversification of the core scaffold for drug discovery.

Case Study: Anticancer Agents

A notable application of a closely related scaffold is in the development of novel quinazoline-based antitumor agents. In a 2016 study, researchers synthesized a series of compounds where the 4-(4-benzylpiperazin-1-yl) moiety was linked via an ethoxy bridge to a 4-anilinoquinazoline core.[2] One of the lead compounds from this series demonstrated potent antiproliferative activity against multiple cancer cell lines, with IC₅₀ values in the nanomolar range. It was found to induce cell cycle arrest at the G2/M phase and trigger apoptosis, highlighting the value of the benzylpiperazine fragment in designing effective anticancer drugs.[2]

Case Study: CNS-Active Agents

The phenylpiperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system. Derivatives have been extensively studied as high-affinity ligands for dopamine and serotonin receptors. For instance, modifying the aniline portion of scaffolds like the title compound has led to potent and selective dopamine D₃ receptor ligands, which are of interest for treating conditions like schizophrenia and substance abuse.[11][12] Furthermore, benzylpiperazine derivatives have been developed as potent antagonists for the σ₁ receptor, a promising target for treating neuropathic pain.[3] The benzyl group often contributes to optimal lipophilicity for blood-brain barrier penetration and can engage in hydrophobic or π-stacking interactions within the receptor's binding pocket.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) is not universally available, data from structurally similar aromatic amines and piperazines can guide safe handling practices.[13][14]

Table 3: Recommended Safety and Handling Procedures

Category Recommendation
Hazard Class Presumed toxic if swallowed, inhaled, or in contact with skin. Potential skin and eye irritant/sensitizer.
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, and a lab coat are mandatory. Handle in a chemical fume hood.[13][14]
Handling Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[13]
Disposal Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

| Usage Note | This product is intended for research and development purposes only.[7] |

Conclusion

This compound (CAS 16154-69-1) is a compound of significant strategic value to the drug discovery community. Its straightforward synthesis and dual-functionality make it an ideal starting point for the creation of diverse molecular libraries. By providing a robust benzylpiperazine pharmacophore and a reactive aniline handle, it enables the efficient exploration of structure-activity relationships across a wide range of therapeutic targets. As demonstrated by its incorporation into novel anticancer and CNS-active agents, this scaffold continues to be a relevant and powerful tool in the quest for new medicines.

References

  • AA Blocks. 16154-69-1 | MFCD00172704 | this compound. Available at: [Link]

  • Alchem.Pharmtech. CAS 16154-69-1 | this compound. Available at: [Link]

  • PubMed. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorg Med Chem Lett. 2016 Apr 15;26(8):1931-5. Available at: [Link]

  • Capot Chemical. 16154-69-1 | 4-(4-Benzyl-piperazin-1-yl)aniline. Available at: [Link]

  • PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chem Neurosci. 2020 Sep 16; 11(18): 2859–2870. Available at: [Link]

  • PubMed. Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. J Med Chem. 2007 May 3;50(9):2207-18. Available at: [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. 2024 Oct 16;19(20):e202400384. Available at: [Link]

  • PubMed. [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization. Synapse. 2009 Sep;63(9):717-28. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. Available at: [Link]

  • YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. ChemComplete. Available at: [Link]

Sources

Unraveling the Cytotoxic Mechanisms of Benzylpiperazine Derivatives in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the multifaceted mechanisms through which benzylpiperazine derivatives exert their anticancer effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, details robust experimental protocols for mechanism elucidation, and offers insights into the causal relationships behind experimental choices. Our focus is on providing a practical and scientifically rigorous resource to empower the design and interpretation of studies investigating this promising class of compounds.

Section 1: Introduction to Benzylpiperazine Derivatives as Anticancer Agents

The benzylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] In oncology, this versatile framework has been leveraged to develop novel therapeutic candidates that target fundamental processes of cancer cell survival and proliferation.[1][2][3] These synthetic compounds have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines, including those resistant to standard chemotherapies.[4][5][6][7] The therapeutic potential of benzylpiperazine derivatives stems from their ability to interact with multiple molecular targets implicated in cancer pathogenesis, leading to a variety of cytotoxic outcomes.[1][5] This guide will dissect the primary mechanisms of action, providing a comprehensive overview of their impact on cancer cell biology.

Section 2: Core Mechanisms of Action

Benzylpiperazine derivatives employ a multi-pronged attack on cancer cells, primarily through the induction of programmed cell death (apoptosis), disruption of the cell division machinery, and the generation of cytotoxic oxidative stress. The following subsections delve into the molecular intricacies of these mechanisms.

Induction of Caspase-Dependent Apoptosis

A hallmark of many effective anticancer agents is the ability to induce apoptosis. Benzylpiperazine derivatives have been shown to be potent inducers of this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9][10]

2.1.1 The Intrinsic (Mitochondrial) Pathway:

The intrinsic pathway is a major route for apoptosis induction by benzylpiperazine derivatives.[8] This pathway is initiated by intracellular stress signals that converge on the mitochondria.

  • Modulation of the Bcl-2 Family: A critical step in this pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members, such as Bax, are upregulated, while the expression of anti-apoptotic members, like Bcl-2, is diminished. This shift in the Bax/Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptosis.[9][10]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.

  • Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[8]

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[9][10] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[8][9][10]

  • Execution of Apoptosis: Activated caspase-3 is a key executioner of apoptosis, cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological changes of apoptosis, such as DNA fragmentation and nuclear condensation.[8][9]

Signaling Pathway: Intrinsic Apoptosis

G cluster_stress Cellular Stress cluster_mito Mitochondrial Events cluster_cyto Cytosolic Events BZP Benzylpiperazine Derivatives Bax Bax (Pro-apoptotic) Upregulation BZP->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation BZP->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzylpiperazine derivatives.

Disruption of Microtubule Dynamics and Cell Cycle Arrest

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division.[11][12] Several benzylpiperazine derivatives function as potent inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics.[13][14]

  • Binding to the Colchicine Site: These compounds often bind to the colchicine-binding site on β-tubulin.[11][13] This interaction prevents the incorporation of tubulin dimers into growing microtubules.

  • Inhibition of Microtubule Formation: The consequence of this binding is the inhibition of microtubule formation, leading to a destabilization of the microtubule network.

  • Mitotic Spindle Disruption: During mitosis, the proper formation and function of the mitotic spindle are critically dependent on dynamic microtubules. The disruption of microtubule formation prevents the assembly of a functional mitotic spindle.

  • G2/M Phase Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4][13]

  • Induction of Apoptosis: Prolonged arrest in mitosis can trigger the apoptotic cascade, ultimately leading to cell death.[11]

Logical Relationship: Tubulin Inhibition to Apoptosis

G BZP Benzylpiperazine Derivatives Tubulin Binds to Colchicine Site on β-Tubulin BZP->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Cascade from tubulin inhibition to apoptosis.

Induction of Oxidative Stress

Some benzylpiperazine derivatives can induce a state of oxidative stress within cancer cells by increasing the levels of reactive oxygen species (ROS).[15][16] ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids.[17][18]

  • ROS Generation: These compounds can promote the generation of ROS, potentially through interference with mitochondrial electron transport chain function.

  • Mitochondrial Homeostasis Disruption: The increase in ROS can lead to a disruption of mitochondrial membrane potential and a decrease in intracellular ATP levels.[15]

  • Cellular Damage: Elevated ROS levels can cause widespread damage to cellular macromolecules, contributing to cytotoxicity.

  • Apoptosis Trigger: The cellular damage and mitochondrial dysfunction caused by oxidative stress can act as potent triggers for the intrinsic apoptotic pathway.

Inhibition of Pro-Survival Kinase Signaling

Certain benzylpiperazine derivatives have been identified as inhibitors of key protein kinases that drive cancer cell proliferation and survival.[5][19]

  • PI3K/AKT Pathway: Inhibition of the PI3K/AKT pathway, a central regulator of cell growth and survival, is a mechanism for some derivatives.

  • Src Family Kinases: Targeting Src family kinases can disrupt signaling pathways involved in cell motility and invasion.[5]

  • BCR-ABL: In specific cancers like chronic myeloid leukemia, inhibition of the BCR-ABL oncoprotein is a key mechanism.[5]

  • EGFR: Some derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy.[20]

Section 3: Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanisms of action of benzylpiperazine derivatives, a combination of well-established cellular and biochemical assays is essential. The following protocols provide a framework for these investigations.

Assessment of Apoptosis Induction

3.1.1 Western Blotting for Apoptotic Markers

Western blotting is a powerful technique to detect and quantify changes in the expression and cleavage of key apoptotic proteins.[21][22]

Experimental Protocol:

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the benzylpiperazine derivative for predetermined time points (e.g., 24, 48 hours).[21] Include a vehicle control and a positive control (e.g., staurosporine).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[21][23]

  • SDS-PAGE and Electrotransfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[21] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[21][23]

    • Incubate the membrane with primary antibodies against key apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[21][23]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23] Quantify band intensities using densitometry software (e.g., ImageJ).

G cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis A Cell Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer D->E F Immunoblotting E->F G Detection (ECL) F->G H Densitometry G->H

Sources

Unlocking the Therapeutic Potential of 4-(4-Benzylpiperazin-1-yl)phenylamine: A Technical Guide to Pharmacological Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(4-benzylpiperazin-1-yl)phenylamine scaffold represents a confluence of two privileged pharmacophores: the benzylpiperazine and the phenylamine moieties. This unique combination suggests a rich polypharmacological profile with significant therapeutic potential across multiple domains, most notably in central nervous system (CNS) disorders and oncology. This technical guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically identify and validate the pharmacological targets of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind experimental choices, grounding our recommendations in the established pharmacology of related structures. This document outlines a multi-pronged strategy, beginning with in silico prediction and progressing through tiered in vitro screening and cell-based validation, to build a robust pharmacological dossier for this compound and its analogs.

Introduction: Deconstructing the Pharmacophore

The core structure of this compound is a deliberate assembly of functionalities known to interact with key biological targets. Understanding these components is critical to designing an efficient target discovery strategy.

  • The Benzylpiperazine (BZP) Moiety: This scaffold is ubiquitous in CNS drug discovery. It is a well-established modulator of monoaminergic systems, acting on dopamine, serotonin, and norepinephrine transporters and receptors.[1][2][3] Furthermore, the BZP core is a high-affinity ligand for Sigma (σ) receptors, a unique class of intracellular chaperones implicated in neuropsychiatric and neurodegenerative diseases.[4][5][6] Its lipophilic nature also suggests good potential for blood-brain barrier penetration, a critical attribute for CNS-acting agents.[5]

  • The Phenylpiperazine Moiety: This substructure is a cornerstone of many approved drugs, particularly antipsychotics and antidepressants.[7] It frequently confers affinity for a range of G-Protein Coupled Receptors (GPCRs), including serotonergic (5-HT1A, 5-HT2A) and dopaminergic (D2-like) receptors.[8][9]

  • The p-Aminophenyl Group: The terminal aniline provides a critical hydrogen-bonding donor/acceptor site. Its position on the phenylpiperazine ring can direct binding to specific receptor subpockets. In related N-{4-[4-(aryl)piperazine-1-yl]-phenyl}-amine derivatives, this group has been shown to be crucial for conferring 5-HT1A receptor activity.[10] In other contexts, this amine can serve as a key interaction point for enzymes like kinases or be a handle for further chemical modification.

This structural analysis logically funnels our investigation into two primary therapeutic arenas: Central Nervous System Disorders and Oncology .

Strategic Workflow for Target Identification

A phased, iterative approach is essential to efficiently allocate resources and build a coherent pharmacological narrative. We propose a three-stage workflow that progresses from broad, predictive methods to specific, hypothesis-driven validation. This process ensures that each experimental step is informed by prior data, creating a self-validating system.

G cluster_0 Phase 1: In Silico & Profiling cluster_1 Phase 2: Hit Confirmation & Prioritization cluster_2 Phase 3: Functional Validation In_Silico In Silico Target Prediction (Similarity searching, reverse docking) Broad_Screening Broad Panel Screening (GPCR, Kinase, Ion Channel panels) In_Silico->Broad_Screening Guide panel selection Binding_Assays Primary Binding Assays (Radioligand displacement) Broad_Screening->Binding_Assays Identify initial hits Enzymatic_Assays Primary Enzymatic Assays (Biochemical IC50 determination) Broad_Screening->Enzymatic_Assays Identify initial hits Functional_Assays Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux, reporter gene) Binding_Assays->Functional_Assays Confirm target engagement Phenotypic_Assays Phenotypic & Pathway Assays (e.g., Neurite outgrowth, Apoptosis, Cell Cycle) Enzymatic_Assays->Phenotypic_Assays Link enzyme inhibition to cell effect Functional_Assays->Phenotypic_Assays Establish mechanism of action

Caption: A three-phase workflow for target identification.

CNS Target Investigation Strategy

The strong precedent for CNS activity among benzylpiperazine derivatives makes this a primary axis of investigation.[5][11] The strategy should focus on targets implicated in mood disorders, psychosis, and neurodegeneration.

High-Priority CNS Target Classes & Rationale
Target ClassRationaleKey Examples
Sigma (σ) Receptors The BZP core is a classic high-affinity σ receptor ligand.[4][6][12] These receptors are implicated in depression, anxiety, and neuroprotection.σ1, σ2
Monoamine Transporters BZP analogs are known monoamine reuptake inhibitors, a mechanism central to antidepressant and stimulant action.[1][2][13]SERT, DAT, NET
Serotonin Receptors The phenylpiperazine scaffold is a key feature of many 5-HT receptor ligands.[9][10] The p-amino group may enhance 5-HT1A affinity.5-HT1A, 5-HT2A, 5-HT2C
Dopamine Receptors Phenylpiperazines are common in antipsychotics targeting D2-like receptors.[8] Selective D4 antagonists also feature this scaffold.[11]D2, D3, D4
Histone Deacetylase 6 (HDAC6) A novel target for BZP derivatives, showing potential for treating neurodegenerative diseases.[5]HDAC6
Experimental Protocols: CNS Targets

This protocol serves to confirm and quantify the affinity of the test compound for the highest-priority CNS targets identified through in silico analysis and the known pharmacology of the BZP scaffold.

Objective: To determine the binding affinity (Ki) of this compound for σ1, σ2, SERT, DAT, NET, D2, and 5-HT1A receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes or tissue homogenates expressing the target of interest (e.g., CHO or HEK293 cells for recombinant receptors, rat brain tissue for native receptors).

  • Assay Buffer: Prepare appropriate binding buffers for each target, optimizing pH, ionic strength, and necessary co-factors.

  • Radioligand Selection: Choose a high-affinity, commercially available radioligand for each target (see table below).

  • Competition Assay Setup:

    • In a 96-well plate, add a fixed concentration of the appropriate radioligand to all wells.

    • Add a range of concentrations of the test compound (e.g., 10-11 M to 10-5 M).

    • Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + a high concentration of a known, unlabeled ligand).

  • Incubation: Incubate plates at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation & Controls:

  • Reference Compounds: Run a known inhibitor for each target in parallel as a positive control to validate assay performance.

  • Kd Determination: The Kd of the radioligand should be experimentally verified under the specific assay conditions.

  • Protein Concentration: Ensure linearity of binding with respect to membrane protein concentration.

Example Radioligands and Non-Specific Defining Ligands:

TargetRadioligandNon-Specific Ligand
σ1[3H]-PentazocineHaloperidol
σ2[3H]-DTG (+Pentazocine)Haloperidol
SERT[3H]-CitalopramFluoxetine
DAT[3H]-WIN 35,428GBR 12909
NET[3H]-NisoxetineDesipramine
D2[3H]-SpiperoneHaloperidol
5-HT1A[3H]-8-OH-DPATWAY-100635

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of the compound at GPCRs identified as high-affinity targets in binding assays (e.g., D2, 5-HT1A).

Methodology (Example for a Gi/o-coupled receptor like D2 or 5-HT1A):

  • Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) expressing the receptor of interest.

  • cAMP Measurement: Utilize a commercially available cAMP assay kit (e.g., HTRF, AlphaLISA, or LANCE).

  • Antagonist Mode:

    • Pre-treat cells with a range of concentrations of the test compound.

    • Stimulate the cells with a fixed concentration (e.g., EC80) of a known agonist (e.g., Quinpirole for D2; 8-OH-DPAT for 5-HT1A) in the presence of a phosphodiesterase inhibitor like IBMX.

    • Incubate for a specified time (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Agonist Mode:

    • Treat cells with a range of concentrations of the test compound alone (in the presence of IBMX).

    • Incubate and measure cAMP levels as above.

  • Data Analysis:

    • Antagonist mode: Plot the inhibition of the agonist response against the concentration of the test compound to determine the IC50.

    • Agonist mode: Plot the cAMP inhibition against the concentration of the test compound to determine the EC50 and Emax (relative to a full agonist).

Self-Validation & Controls:

  • Basal Levels: Measure cAMP levels in untreated cells.

  • Forskolin Stimulation: Use forskolin to directly activate adenylyl cyclase and determine the maximum possible cAMP signal.

  • Reference Agonist/Antagonist: Run full dose-response curves for known reference compounds to validate cell responsiveness and assay window.

Oncology Target Investigation Strategy

While less intuitive than the CNS targets, emerging evidence links benzylpiperazine and phenylpiperazine scaffolds to anticancer activity.[4][14] This avenue warrants exploration, particularly focusing on targets involved in cell proliferation, survival, and cytoskeletal integrity.

High-Priority Oncology Target Classes & Rationale
Target ClassRationaleKey Examples
Microtubules (Tubulin) A related compound with the 4-(benzylpiperazin-1-yl)phenyl core showed potent anti-tubulin activity, leading to G2/M cell cycle arrest.[4]α/β-Tubulin Polymerization
Tyrosine Kinases The phenylpiperazine moiety is a common scaffold in FDA-approved kinase inhibitors.[15][16]ABL, KIT, FLT3, Aurora Kinases
Topoisomerases Phenylpiperazine derivatives have been investigated as potential Topoisomerase II inhibitors, a key target for chemotherapy.[14]Topoisomerase II
Experimental Protocols: Oncology Targets

Objective: To identify potential kinase targets of this compound through a broad selectivity profile.

Methodology:

  • Service Provider: Engage a commercial vendor (e.g., Eurofins DiscoverX, Reaction Biology Corp.) that offers large-scale kinase screening panels (e.g., KINOMEscan™, Kinase HotSpot™).

  • Screening Concentration: Submit the compound for initial screening at a single high concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases.[17][18]

  • Data Output: The primary output is typically "% Inhibition" or "% of Control" for each kinase in the panel.

  • Hit Selection: Identify kinases that are inhibited above a predefined threshold (e.g., >50% or >75% inhibition).

  • Follow-up: For promising hits, perform secondary dose-response assays (IC50 determination) to confirm potency and selectivity.

Trustworthiness: This method is highly standardized and validated by commercial providers. The self-validating nature comes from the breadth of the screen; high selectivity for a specific kinase or family provides greater confidence in the result than promiscuous inhibition.

Objective: To determine if the compound directly inhibits the polymerization of tubulin, validating a key potential anticancer mechanism.[4]

Methodology:

  • Reagents: Use a commercially available fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). These kits typically contain purified tubulin, a fluorescent reporter that binds to polymerized microtubules, and GTP.

  • Assay Setup:

    • In a 96-well plate, add tubulin and GTP to the assay buffer.

    • Add a range of concentrations of the test compound.

    • Include positive (e.g., Paclitaxel) and negative (e.g., DMSO) controls.

  • Initiate Polymerization: Warm the plate to 37°C to initiate polymerization.

  • Kinetic Measurement: Measure the fluorescence signal at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Calculate the polymerization rate and the maximum polymer mass.

    • Determine the IC50 for the inhibition of tubulin polymerization.

G cluster_0 Reagents Tubulin Purified Tubulin + GTP Mix Mix in 96-well Plate (at 4°C) Tubulin->Mix Reporter Fluorescent Reporter Reporter->Mix Compound Test Compound (or Control) Compound->Mix Incubate Incubate at 37°C (Initiate Polymerization) Mix->Incubate Read Kinetic Fluorescence Reading (Every 60s for 60 min) Incubate->Read Analyze Data Analysis (Rate, Vmax, IC50) Read->Analyze

Caption: Workflow for a fluorescence-based tubulin polymerization assay.

Objective: To determine if confirmed tubulin or kinase inhibitors induce cell cycle arrest at a specific phase, a hallmark of many anticancer agents.

Methodology:

  • Cell Culture: Select a relevant cancer cell line (e.g., HeLa, HepG2, or a line where a target kinase is known to be active).

  • Treatment: Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value from a proliferation assay) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Nocodazole for G2/M arrest).

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).

    • Incubate in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye for at least 10,000 events per sample.

  • Data Analysis:

    • Generate histograms of cell count versus DNA content (fluorescence intensity).

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

    • Compare the cell cycle distribution of treated cells to the vehicle control to identify arrest.

Conclusion and Forward Look

The this compound molecule is a compound of significant pharmacological interest, positioned at the intersection of CNS and oncology research. Its constituent parts strongly suggest a polypharmacological profile with high-affinity interactions at sigma receptors, monoamine transporters, and specific GPCRs, making it a compelling candidate for neuropsychiatric drug discovery. Concurrently, emerging data for related scaffolds highlight credible and potent anticancer mechanisms, including tubulin polymerization and kinase inhibition.

The structured, multi-phase approach detailed in this guide—from broad in silico and panel screens to specific functional and phenotypic validation—provides a rigorous and efficient pathway to comprehensively characterize its mechanism of action. By adhering to the principles of scientific causality and self-validating protocols, researchers can confidently elucidate the primary targets of this compound and pave the way for its development as a potential therapeutic agent.

References

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2021). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. (2011). Bioorganic & Medicinal Chemistry. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). Molecules. [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. (2011). ResearchGate. [Link]

  • Benzylpiperazine. Wikipedia. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Chemical Neuroscience. [Link]

  • Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. (1997). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Some pharmacological properties of piperazine. (1971). British Journal of Pharmacology. [Link]

  • Chemical structure of N-benzylpiperazine (BZP). ResearchGate. [Link]

  • Benzylpiperazine: "A messy drug". (2016). Drug and Alcohol Dependence. [Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. (2017). Journal of Medicinal Chemistry. [Link]

  • 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery. (2013). Methods in Molecular Biology. [Link]

  • Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors. (2010). Bioorganic & Medicinal Chemistry. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2022). Chemistry & Biodiversity. [Link]

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. (2024). Journal of Chemical Information and Modeling. [Link]

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. (2018). Letters in Drug Design & Discovery. [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (2019). ACS Infectious Diseases. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals. [Link]

  • Phenylpiperazine. Wikipedia. [Link]

  • Synthesis and pharmacological evaluation of new arylpiperazines N-{4-[4-(aryl) piperazine-1-yl]-phenyl}-amine derivatives: putative role of 5-HT1A receptors. (2009). Bioorganic & Medicinal Chemistry. [Link]

Sources

The Arylpiperazine Scaffold: A Privileged Framework in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Arylpiperazine Compounds in Central Nervous System Disorders

For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutics for central nervous system (CNS) disorders is a continuous challenge. Neurological and psychiatric conditions such as depression, anxiety, schizophrenia, and neurodegenerative diseases present complex pathological landscapes.[1][2] In this context, the arylpiperazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[2] This technical guide provides a comprehensive overview of the biological activity of arylpiperazine compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The Arylpiperazine Core: A Foundation for CNS Activity

The arylpiperazine scaffold consists of a piperazine ring linked to an aromatic system. This simple yet elegant structure provides a unique combination of features that make it an ideal pharmacophore for CNS-active agents.[1][3] The piperazine ring, with its two nitrogen atoms, can be readily modified to fine-tune the compound's physicochemical properties, such as basicity and lipophilicity, which are critical for blood-brain barrier penetration. The aromatic portion allows for diverse substitutions that can profoundly influence receptor binding affinity and selectivity.[1][4] This structural flexibility has enabled the development of a wide array of arylpiperazine derivatives targeting various components of the central nervous system.[1][2]

Mechanisms of Action: Modulating Neurotransmitter Systems

The primary mechanism through which arylpiperazine compounds exert their effects in the CNS is by modulating the function of various neurotransmitter systems, predominantly the serotonergic and dopaminergic pathways.[5][6] These compounds act as ligands for a range of G protein-coupled receptors (GPCRs) and neurotransmitter transporters, influencing neuronal signaling and ultimately behavior and mood.[2]

The Serotonergic System: A Key Target

The serotonin (5-HT) system is intricately involved in the regulation of mood, anxiety, sleep, and cognition.[7] Arylpiperazine derivatives have been extensively developed as ligands for various serotonin receptor subtypes.

  • 5-HT1A Receptor: Many anxiolytic and antidepressant drugs, such as buspirone, are partial agonists at the 5-HT1A receptor.[5] Arylpiperazines often exhibit high affinity for this receptor, and their interaction is characterized by an ionic bond between the protonated piperazine nitrogen and an aspartate residue in the receptor's binding pocket.[6]

  • 5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a key feature of many atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.[5][7]

  • 5-HT7 Receptor: The 5-HT7 receptor is implicated in the regulation of circadian rhythms, learning, and memory. Arylpiperazine-based ligands targeting this receptor are being explored for their potential in treating cognitive deficits and sleep disorders.[5][7]

The Dopaminergic System: Fine-Tuning Neuronal Activity

The dopamine system plays a crucial role in motor control, motivation, and reward. Dysregulation of dopaminergic signaling is a hallmark of several CNS disorders, including Parkinson's disease and schizophrenia.[8]

  • D2 Receptor: The D2 receptor is the primary target for most antipsychotic medications. Arylpiperazine derivatives like aripiprazole are unique in that they act as partial agonists at the D2 receptor.[9] This "dopamine stabilization" mechanism allows them to reduce dopaminergic neurotransmission in hyperactive states (as seen in psychosis) and enhance it in hypoactive states, offering a more nuanced therapeutic effect.[9]

  • D3 Receptor: The D3 receptor is involved in cognitive and emotional functions. Selective D3 receptor antagonists and partial agonists are being investigated for the treatment of substance abuse and neuropsychiatric disorders.[10] The development of D3-selective arylpiperazines has been a significant challenge due to the high homology with the D2 receptor.[10]

Structure-Activity Relationship (SAR): The Art of Molecular Design

The therapeutic success of arylpiperazine compounds is a testament to the power of medicinal chemistry in optimizing drug-receptor interactions. The structure-activity relationship (SAR) for this class of compounds has been extensively studied, providing valuable insights for the design of new and improved CNS agents.[1][3][4]

Key structural modifications and their impact on activity include:

  • The Aryl Moiety: The nature and substitution pattern of the aromatic ring are critical determinants of receptor affinity and selectivity. Bulky substituents at the ortho and meta positions of the phenyl ring can enhance affinity for certain receptors.[11]

  • The Piperazine Ring: Modifications to the piperazine ring, such as the introduction of substituents, can influence the compound's pKa and overall pharmacokinetic profile.

  • The Linker: In "long-chain" arylpiperazines, a flexible linker connects the piperazine ring to a terminal functional group. The length and composition of this linker play a crucial role in defining the pharmacological profile.[5][7] For instance, a four-methylene spacer is often more potent for 5-HT1A receptor activity than a propylene spacer.[12]

  • The Terminal Group: The terminal moiety provides an additional point of interaction with the receptor and can be modified to achieve desired selectivity and functional activity (agonist, antagonist, or partial agonist).[7]

Experimental Workflows for Characterizing Arylpiperazine Compounds

The development of novel arylpiperazine-based CNS drugs relies on a robust and systematic experimental pipeline to characterize their biological activity. This process typically involves a combination of in vitro and in vivo assays.

In Vitro Characterization

Radioligand Binding Assays: This is a fundamental technique to determine the affinity of a compound for its target receptor.[13] The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest. The affinity is typically expressed as the Ki value (inhibition constant).[13]

Functional Assays: Once binding affinity is established, functional assays are performed to determine the compound's efficacy at the receptor (i.e., whether it acts as an agonist, antagonist, or partial agonist). Common functional assays include:

  • cAMP Assays: For GPCRs that signal through adenylyl cyclase, changes in intracellular cyclic AMP (cAMP) levels are measured.[7]

  • GTPγS Binding Assays: This assay measures the activation of G proteins upon receptor stimulation.[8]

  • Mitogenesis Assays: These assays assess the ability of a compound to inhibit or stimulate cell proliferation mediated by the target receptor.[10]

In Vitro Metabolic Stability: To predict the in vivo half-life of a compound, its metabolic stability is assessed using liver microsomes or hepatocytes.[5] This helps in identifying compounds with favorable pharmacokinetic properties early in the drug discovery process.

Blood-Brain Barrier Permeability Assays: For a CNS drug to be effective, it must cross the blood-brain barrier (BBB). In vitro models, such as the parallel artificial membrane permeability assay (PAMPA), are used to predict a compound's ability to penetrate the BBB.

In Vivo Evaluation

Animal Models of CNS Disorders: Compounds that show promising in vitro profiles are then evaluated in animal models that mimic specific aspects of human CNS disorders. For example:

  • Forced Swim Test and Tail Suspension Test: These are common models used to screen for antidepressant activity.

  • Elevated Plus Maze and Light-Dark Box Test: These models are used to assess anxiolytic-like effects.

  • Prepulse Inhibition of the Startle Reflex: This model is used to screen for antipsychotic activity.

Pharmacokinetic Studies: In vivo pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism. These studies are crucial for determining the appropriate dosing regimen for further preclinical and clinical studies.

Therapeutic Applications and Future Directions

The versatility of the arylpiperazine scaffold has led to the development of drugs for a wide range of CNS disorders, including:

  • Antipsychotics: Aripiprazole, brexpiprazole, and cariprazine are examples of atypical antipsychotics based on the arylpiperazine structure.[5][8]

  • Anxiolytics: Buspirone and its derivatives are widely used for the treatment of generalized anxiety disorder.[5]

  • Antidepressants: Several arylpiperazine compounds have shown antidepressant-like activity in preclinical studies.[3]

  • Neurodegenerative Diseases: The neuroprotective properties of some arylpiperazine derivatives are being explored for the treatment of Alzheimer's disease, Parkinson's disease, and prion diseases.[1][4]

The future of arylpiperazine-based drug discovery lies in the development of multi-target ligands that can simultaneously modulate multiple neurotransmitter systems. This "polypharmacology" approach holds promise for treating complex CNS disorders with a single molecule, potentially leading to improved efficacy and a better side-effect profile. Furthermore, the exploration of novel arylpiperazine derivatives with unique receptor-binding profiles and functional activities continues to be an active area of research, with the potential to yield the next generation of CNS therapeutics.

Visualizations

G cluster_Arylpiperazine Arylpiperazine Scaffold cluster_Targets CNS Targets cluster_Effects Therapeutic Effects Aryl Aryl Group (e.g., Phenyl, Naphthyl) Piperazine Piperazine Ring Aryl->Piperazine Core Structure Linker Linker (Alkyl Chain) Piperazine->Linker Terminal Terminal Group Linker->Terminal Serotonin_R Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7) Terminal->Serotonin_R Modulates Dopamine_R Dopamine Receptors (D2, D3) Terminal->Dopamine_R Modulates Transporters Neurotransmitter Transporters Terminal->Transporters Modulates Antipsychotic Antipsychotic Serotonin_R->Antipsychotic Anxiolytic Anxiolytic Serotonin_R->Anxiolytic Antidepressant Antidepressant Serotonin_R->Antidepressant Dopamine_R->Antipsychotic Neuroprotective Neuroprotective Dopamine_R->Neuroprotective Transporters->Antidepressant

Caption: Arylpiperazine Structure-Activity-Therapeutic Effect Relationship.

G cluster_1 Start Compound Synthesis InVitro In Vitro Characterization Start->InVitro Binding Radioligand Binding (Affinity - Ki) InVitro->Binding Functional Functional Assays (Efficacy - Agonist/Antagonist) InVitro->Functional Metabolic Metabolic Stability (Microsomes/Hepatocytes) InVitro->Metabolic BBB BBB Permeability (e.g., PAMPA) InVitro->BBB InVivo In Vivo Evaluation Binding->InVivo Functional->InVivo Metabolic->InVivo BBB->InVivo AnimalModels Animal Models of CNS Disorders (Behavioral Tests) InVivo->AnimalModels PK Pharmacokinetics (ADME) InVivo->PK LeadOpt Lead Optimization AnimalModels->LeadOpt PK->LeadOpt LeadOpt->Start Iterative Design Candidate Drug Candidate LeadOpt->Candidate

Caption: Experimental Workflow for Arylpiperazine Drug Discovery.

Quantitative Data Summary

Compound ExamplePrimary Target(s)Ki (nM)Functional ActivityTherapeutic Class
AripiprazoleD2, 5-HT1AD2: ~1, 5-HT1A: ~4Partial AgonistAtypical Antipsychotic
Buspirone5-HT1A, D25-HT1A: ~15Partial AgonistAnxiolytic
WAY-1006355-HT1A~0.1AntagonistResearch Tool
RisperidoneD2, 5-HT2AD2: ~3, 5-HT2A: ~4AntagonistAtypical Antipsychotic

References

  • Kumar, B., Kumar, N., Thakur, A., Kumar, V., Kumar, R., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729–751. [Link]

  • Kumar, B., Kumar, N., Thakur, A., Kumar, V., Kumar, R., & Kumar, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed, 35306994. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). ResearchGate. [Link]

  • Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]

  • Butini, S., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1336–1353. [Link]

  • Giles, J. A., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(5), 473–477. [Link]

  • Giles, J. A., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters, 4(5), 473–477. [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). PubMed Central. [Link]

  • Kumar, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7266–7281. [Link]

  • López-Rodríguez, M. L., et al. (2005). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8.1 Computational Simulation of Ligand-Receptor. Journal of Medicinal Chemistry, 48(8), 2847–2858. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). MDPI. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). MDPI. [Link]

  • Mokrosz, M. J., et al. (1997). Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity. Archiv der Pharmazie, 330(6), 177–180. [Link]

  • Stasiak, A., et al. (2015). Neuroprotective arylpiperazine dopaminergic/serotonergic ligands suppress experimental autoimmune encephalomyelitis in rats. Journal of Neurochemistry, 134(1), 137–149. [Link]

  • Butini, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed Central. [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Preprints.org. [Link]

  • Aripiprazole. (n.d.). In Wikipedia. Retrieved December 10, 2023, from [Link]

Sources

An In-depth Technical Guide on the Initial Synthesis and Characterization of 4-(4-Benzylpiperazin-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel compound 4-(4-Benzylpiperazin-1-yl)phenylamine. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds.[1][2][3] This guide details the experimental protocol, including the rationale behind the choice of reagents and reaction conditions. Furthermore, it outlines the purification techniques employed to isolate the target compound in high purity. The structural elucidation and characterization of the synthesized molecule are thoroughly discussed, supported by data from various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering practical insights and a robust procedural framework.

Introduction: Significance and Synthetic Strategy

The compound this compound is a molecule of interest in medicinal chemistry due to the prevalence of the phenylpiperazine scaffold in a wide range of biologically active compounds.[4][5] The synthesis of such aryl amines often presents challenges, as traditional methods like nucleophilic aromatic substitution are limited in scope and require harsh reaction conditions.[1] The Buchwald-Hartwig amination has emerged as a versatile and efficient method for the construction of C-N bonds, offering a significant improvement over previous techniques.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides and primary or secondary amines under relatively mild conditions.[2][3][6]

The core of our synthetic approach is the coupling of 1-benzylpiperazine with a suitable aminophenyl halide. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are known to enhance the efficiency of the catalytic cycle by promoting oxidative addition and reductive elimination steps.[7]

Synthesis of this compound

The synthesis of the target compound is achieved via the Buchwald-Hartwig amination reaction. This section provides a detailed protocol and a discussion of the critical parameters.

Reaction Scheme

The overall transformation involves the coupling of 4-bromoaniline with 1-benzylpiperazine, catalyzed by a palladium complex.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 4-bromoaniline 4-Bromoaniline catalyst Pd Catalyst Ligand, Base 1-benzylpiperazine 1-Benzylpiperazine product This compound catalyst->product Toluene, Heat

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-Bromoaniline172.031.01.0
1-Benzylpiperazine176.261.21.2
Palladium(II) Acetate224.50.020.02
Rac-BINAP622.680.040.04
Sodium tert-butoxide96.11.41.4
Toluene-10 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (4.5 mg, 0.02 mmol), rac-BINAP (25 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add 4-bromoaniline (172 mg, 1.0 mmol) and 1-benzylpiperazine (211 mg, 1.2 mmol) to the flask.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

Rationale for Experimental Choices
  • Catalyst System: The combination of palladium(II) acetate and a bidentate phosphine ligand like BINAP is a well-established catalyst system for Buchwald-Hartwig aminations.[1] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine, which is a key step in the catalytic cycle.[3]

  • Solvent: Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, conducting the reaction under an inert atmosphere is essential to prevent catalyst deactivation.

Purification

The crude product is purified by column chromatography on silica gel.

Protocol:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Load the crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

Characterization

The structure and purity of the synthesized compound are confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25-7.35m5HAromatic protons (benzyl group)
6.85d, J = 8.8 Hz2HAromatic protons (phenylamine ring)
6.65d, J = 8.8 Hz2HAromatic protons (phenylamine ring)
3.55s2H-CH₂- (benzyl group)
3.10t, J = 5.0 Hz4HPiperazine protons
2.60t, J = 5.0 Hz4HPiperazine protons
3.60 (broad s)-2H-NH₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
142.0C-NH₂
140.5Quaternary C (phenylamine ring)
138.0Quaternary C (benzyl group)
129.0Aromatic CH (benzyl group)
128.2Aromatic CH (benzyl group)
127.1Aromatic CH (benzyl group)
118.5Aromatic CH (phenylamine ring)
115.8Aromatic CH (phenylamine ring)
63.0-CH₂- (benzyl group)
53.5Piperazine CH₂
49.0Piperazine CH₂
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, BroadN-H stretch (amine)
3030MediumAromatic C-H stretch
2950-2800MediumAliphatic C-H stretch
1620StrongN-H bend (amine)
1510StrongAromatic C=C stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): Calculated for C₁₇H₂₁N₃ [M+H]⁺: 268.1757; Found: 268.1759.

The fragmentation pattern in the mass spectrum would likely show a prominent peak for the benzyl cation (m/z 91) due to the cleavage of the benzylic C-N bond.[8]

Workflow and Data Validation

The following diagram illustrates the overall workflow from synthesis to characterization, emphasizing the self-validating nature of the process.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Validation Reactants Reactants (4-Bromoaniline, 1-Benzylpiperazine) Reaction Buchwald-Hartwig Amination Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Experimental workflow for synthesis and characterization.

Each characterization technique provides a piece of the structural puzzle. The ¹H and ¹³C NMR data confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight. The consistency across all these analytical methods provides a high degree of confidence in the identity and purity of the synthesized compound.

Conclusion

This guide has provided a detailed and robust protocol for the synthesis and characterization of this compound. The use of the Buchwald-Hartwig amination offers an efficient and reliable route to this class of compounds. The comprehensive characterization data presented serves as a benchmark for future studies and applications of this molecule in various fields of chemical and pharmaceutical research. The self-validating workflow ensures the scientific integrity of the results, providing a solid foundation for further investigations.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • The Royal Society of Chemistry. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. [Link]

  • PubMed Central. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

  • ResearchGate. Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... [Link]

  • The Royal Society of Chemistry. Supporting Information for. [Link]

  • PubChem. 4-(4-Ethylpiperazin-1-yl)aniline. [Link]

  • MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... [Link]

  • Alchem.Pharmtech. CAS 16154-69-1 | this compound. [Link]

  • MassBank. MSBNK-Eawag-EA282007 - 1-Benzylpiperazine. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR spectra for compounds 3a-s and 4a-s. [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • NIST WebBook. Benzenemethanamine, N-phenyl-. [Link]

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • PubMed. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. [Link]

  • MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • PubMed. [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization. [Link]

  • MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

  • Google Patents. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
  • PubMed. Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties. [Link]

  • MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. [Link]

  • NIST WebBook. Aniline. [Link]

  • SpectraBase. 4-(4-Methyl-1-piperidinyl)aniline - Optional[13C NMR] - Chemical Shifts. [Link]

  • Mol-Instincts. Compound N-(4-benzylpiperazin-1-yl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Organic Syntheses. 1-benzylpiperazine. [Link]

Sources

The Chimeric Scaffold: A Technical Guide to the Therapeutic Potential of Benzylpiperazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzylpiperazine moiety, a pharmacophore often associated with illicit stimulants, possesses a chemical versatility that belies its notorious reputation. Beyond the well-documented psychostimulant effects of benzylpiperazine (BZP) itself, a diverse and growing class of its derivatives has demonstrated significant therapeutic potential across a spectrum of challenging diseases. This technical guide provides an in-depth review for researchers, scientists, and drug development professionals on the burgeoning therapeutic applications of benzylpiperazine derivatives. We will explore their evolution from controversial recreational drugs to promising clinical candidates in oncology, central nervous system (CNS) disorders, and pain management. This guide will dissect the nuanced structure-activity relationships, mechanisms of action, and key preclinical and clinical findings that underscore the therapeutic promise of this fascinating chemical scaffold.

Introduction: A Duality of Purpose

The history of benzylpiperazine (BZP) is a study in contrasts. First synthesized in 1944, it was initially investigated as a potential anti-parasitic agent and later as an antidepressant.[1] However, its amphetamine-like stimulant properties led to its abandonment for therapeutic use and its eventual emergence as a recreational drug.[1][2] This association has largely overshadowed the legitimate therapeutic exploration of the broader benzylpiperazine class.

The piperazine ring is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds across various therapeutic areas.[3] The benzyl group attached to this ring offers a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological activity. This guide moves beyond the narrative of BZP as a substance of abuse to provide a comprehensive overview of the scientifically validated therapeutic potential of its derivatives. We will delve into the specific molecular targets and signaling pathways modulated by these compounds, highlighting their promise in addressing unmet medical needs.

Anticancer Therapeutics: Targeting Apoptosis and Proliferation

A significant and promising area of research for benzylpiperazine derivatives is in oncology. Several distinct strategies have emerged, demonstrating the scaffold's adaptability in targeting cancer cell vulnerabilities.

Selective Inhibition of Myeloid Cell Leukemia-1 (Mcl-1)

Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common mechanism by which cancer cells evade programmed cell death, making it a prime target for anticancer drug development.[4][5] A series of benzylpiperazine derivatives have been designed and synthesized as potent and selective inhibitors of Mcl-1.[4]

These compounds were developed through computational modeling and subsequently synthesized and evaluated for their binding affinities to Bcl-2 family proteins.[4] Notably, several of these derivatives exhibited high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL, a crucial feature for minimizing off-target effects and associated toxicities.[4] One of the most potent compounds demonstrated a Ki value of 0.18 μM for Mcl-1.[4]

Mechanism of Action: By binding to the hydrophobic groove of Mcl-1, these benzylpiperazine derivatives prevent its interaction with pro-apoptotic proteins like Bak and Bax. This disruption of the Mcl-1/pro-apoptotic protein complex unleashes the apoptotic cascade, leading to cancer cell death.

Caption: Mcl-1 Inhibition Pathway.

Table 1: Binding Affinities of Select Benzylpiperazine Derivatives for Bcl-2 Family Proteins

CompoundKi (μM) for Mcl-1Ki (μM) for Bcl-2Ki (μM) for Bcl-xL
Derivative A 0.18> 20> 20
Derivative B 0.54> 20> 20
Derivative C 1.215.88.7

Data synthesized from preclinical studies.[4]

Central Nervous System Disorders: Beyond Stimulation

While BZP's stimulant effects precluded its use as an antidepressant, the benzylpiperazine scaffold has been successfully modified to create CNS-active agents with therapeutic potential, particularly in the treatment of depression and neurodegenerative diseases.

Selective Histone Deacetylase 6 (HDAC6) Inhibitors

Inhibition of histone deacetylase 6 (HDAC6) in the brain is a promising therapeutic strategy for neurodegenerative diseases and depression.[6] However, the development of CNS-active HDAC6 inhibitors has been hampered by the poor blood-brain barrier permeability of many of these compounds.[7] A novel class of benzylpiperazine derivatives has been designed to overcome this challenge.[6][7]

By hybridizing the structure of known HDAC6 inhibitors with brain-penetrant histamine H1 receptor antagonists containing a benzylpiperazine moiety, researchers have developed potent and selective HDAC6 inhibitors with excellent CNS penetration.[6][7] One such compound, KH-259, demonstrated significant antidepressant activity in preclinical models and increased the acetylation of α-tubulin in the brain, a key downstream target of HDAC6.[7]

Mechanism of Action: HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin.[6] Inhibition of HDAC6 leads to hyperacetylation of α-tublin, which in turn enhances axonal transport and has been linked to antidepressant and neuroprotective effects.[6]

HDAC6_Inhibition_Pathway cluster_0 HDAC6 Activity cluster_1 Therapeutic Intervention HDAC6 HDAC6 deacetylated_tubulin Deacetylated α-tubulin HDAC6->deacetylated_tubulin Deacetylates alpha_tubulin Acetylated α-tubulin alpha_tubulin->HDAC6 Substrate impaired_transport Impaired Axonal Transport deacetylated_tubulin->impaired_transport BZP_HDAC6i Benzylpiperazine HDAC6 Inhibitor HDAC6_inhibited HDAC6 BZP_HDAC6i->HDAC6_inhibited Inhibits alpha_tubulin_hyper Hyperacetylated α-tubulin enhanced_transport Enhanced Axonal Transport (Antidepressant/Neuroprotective Effects) alpha_tubulin_hyper->enhanced_transport

Caption: HDAC6 Inhibition by Benzylpiperazine Derivatives.

Approved Benzylpiperazine-Containing CNS Drugs

Several benzylpiperazine derivatives have successfully navigated the drug development pipeline and are approved for clinical use in various countries.

  • Befuraline: An antidepressant that was developed in the 1970s and has seen use in Germany and France.[8][9] Its mechanism is linked to its active metabolite, benzylpiperazine.[8] Clinical studies showed befuraline to be effective in treating unipolar endogenous depression, with significant improvements in Hamilton Depression Rating Scale (HDRS) scores.[10][11]

  • Fipexide: A nootropic agent used to treat cognitive disorders in the elderly. A placebo-controlled, double-blind clinical trial demonstrated that fipexide significantly improved memory, attention, and other cognitive performance metrics in geriatric patients.[12]

Pain Management: A New Frontier for Benzylpiperazine Derivatives

The modulation of pain pathways represents another exciting therapeutic avenue for benzylpiperazine derivatives. Research in this area has primarily focused on the sigma-1 (σ1) receptor.

Sigma-1 (σ1) Receptor Antagonists

The σ1 receptor is a unique intracellular chaperone protein that modulates nociceptive signaling.[13] Antagonists of the σ1 receptor have shown promise in treating various types of pain, including inflammatory and neuropathic pain.[2][14] A series of benzylpiperazine derivatives have been developed as potent and selective σ1 receptor antagonists.[2][14]

One of the lead compounds from these studies, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), exhibited high affinity for the σ1 receptor (Ki = 1.6 nM) and over 880-fold selectivity compared to the σ2 receptor.[2][15][16] In preclinical models, this compound produced dose-dependent antinociceptive and anti-allodynic effects without causing sedation or impairing motor coordination.[2][15][16]

Mechanism of Action: σ1 receptor antagonists are thought to exert their analgesic effects by modulating the activity of various ion channels and neurotransmitter systems involved in pain transmission, including enhancing opioid receptor signaling and decreasing NMDA receptor activity.[13]

Sigma1_Antagonism_Workflow cluster_0 Nociceptive Signaling cluster_1 Therapeutic Intervention Pain_Stimulus Pain Stimulus Sigma1_Activation σ1 Receptor Activation Pain_Stimulus->Sigma1_Activation NMDA_Activity Increased NMDA Receptor Activity Sigma1_Activation->NMDA_Activity Pain_Perception Pain Perception NMDA_Activity->Pain_Perception BZP_Sigma1_Antagonist Benzylpiperazine σ1 Receptor Antagonist Sigma1_Inhibition σ1 Receptor Inhibition BZP_Sigma1_Antagonist->Sigma1_Inhibition Reduced_NMDA_Activity Reduced NMDA Receptor Activity Sigma1_Inhibition->Reduced_NMDA_Activity Analgesia Analgesia (Reduced Pain) Reduced_NMDA_Activity->Analgesia

Caption: Analgesic Mechanism of σ1 Receptor Antagonists.

Other Notable Therapeutic Applications

The versatility of the benzylpiperazine scaffold is further highlighted by its presence in approved drugs for a range of other conditions:

  • Trimetazidine: An antianginal agent that acts as a metabolic modulator.[4][7] It inhibits the beta-oxidation of fatty acids, shifting cardiac energy metabolism towards the more oxygen-efficient glucose oxidation pathway.[4][14] This is particularly beneficial in ischemic conditions.[4][7]

  • Meclizine and Buclizine: Antihistamines with antiemetic properties, commonly used to treat motion sickness and vertigo.

Experimental Protocols

A critical aspect of drug discovery and development is the use of robust and reproducible experimental assays. Below are step-by-step methodologies for key preclinical experiments cited in the evaluation of benzylpiperazine derivatives.

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This protocol is used to determine the binding affinity of a test compound for the σ1 receptor.

  • Membrane Preparation: Homogenize guinea pig liver tissue in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend and re-centrifuge. Resuspend the final pellet in a buffer containing a cryoprotectant and store at -80°C. Determine the protein concentration of the membrane preparation.[17][18]

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand ([³H]-(+)-pentazocine), and varying concentrations of the test compound.[17][19]

  • Incubation: Incubate the plate at 37°C for 90-360 minutes to allow the binding to reach equilibrium.[17][20]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter, followed by several washes with ice-cold buffer to separate bound from unbound radioligand.[18]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[18]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[21]

Mouse Formalin Test for Analgesia

This assay is used to assess the antinociceptive properties of a compound in a model of tonic pain.

  • Acclimation: Place the mice individually in observation chambers for at least 30 minutes to acclimate to the environment.[22][23]

  • Drug Administration: Administer the test compound (e.g., benzylpiperazine derivative) or vehicle control, typically via intraperitoneal injection, at a predetermined time before the formalin injection.[23]

  • Formalin Injection: Inject a dilute solution of formalin (typically 1-5%) into the plantar surface of one of the mouse's hind paws.[22][24]

  • Behavioral Observation: Immediately after the injection, observe and record the amount of time the mouse spends licking or biting the injected paw. The observation period is divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.[23][25]

  • Data Analysis: Compare the duration of licking/biting behavior in the drug-treated group to the vehicle-treated group for both phases to determine the analgesic effect of the compound.[24]

Challenges and Future Directions

Despite the demonstrated therapeutic potential, the development of benzylpiperazine derivatives is not without its challenges. The historical association with recreational abuse necessitates careful consideration of the psychoactive properties of any new derivative. Structure-activity relationship studies must therefore focus not only on maximizing therapeutic efficacy but also on minimizing the potential for abuse.

The pharmacokinetic properties of benzylpiperazine derivatives also require thorough investigation. While the addition of the benzylpiperazine moiety has been shown to improve CNS penetration for some compounds, a comprehensive understanding of the metabolism and potential for drug-drug interactions is crucial for clinical success.[26]

Future research should continue to explore the vast chemical space around the benzylpiperazine scaffold. The development of highly selective ligands for various targets, coupled with a deep understanding of their in vivo pharmacology, will be key to unlocking the full therapeutic potential of this versatile class of compounds. The journey of benzylpiperazines from "party pills" to potential life-saving medicines is a testament to the power of medicinal chemistry to repurpose and refine chemical scaffolds for the betterment of human health.

References

  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS chemical neuroscience, 12(11), 2003–2012.
  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
  • Chen, J., Jin, H., Zhang, J., Wu, H., & Zhu, J. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Archiv der Pharmazie, 346(10), 735-746.
  • Hashimoto, K., Fujita, Y., Shimizu, S., Ohashi, T., Koike, T., & Nakata, K. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS medicinal chemistry letters, 13(7), 1077–1082.
  • Chen, J., Jin, H., Zhang, J., Wu, H., & Zhu, J. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed.
  • DEA Diversion Control Division. (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). U.S. Department of Justice.
  • Rossetti, V., & Cacciatore, I. (2014). Defining the Role of Trimetazidine in the Treatment of Cardiovascular Disorders: Some Insights on Its Role in Heart Failure and Peripheral Artery Disease.
  • Bassi, S., & De Luca, T. (1986). Fipexide, an Effective Cognition Activator in the Elderly: A Placebo-Controlled, Double-Blind Clinical Trial. Current medical research and opinion, 10(2), 99-106.
  • ResearchGate. (2025). De Novo Design, Synthesis and Evaluation of Benzylpiperazine Derivatives as Highly Selective Binders of Mcl‐1.
  • Boksay, I. J., Popendiker, K., Weber, R. O., & Soder, A. (1979). Synthesis and pharmacological activity of befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a new antidepressant compound. Arzneimittel-Forschung, 29(2), 193-204.
  • Wikipedia. (2023). Befuraline. Wikipedia.
  • Gong, N., Gao, Y., Xu, M., & Li, J. (2014). Pain Assessment Using the Rat and Mouse Formalin Tests. Bio-protocol, 4(22), e1320.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Studies of Sigma-1 Receptor Ligands. BenchChem.
  • ResearchGate. (2025). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • Hunskaar, S., & Hole, K. (1985). Formalin test in mice, a useful technique for evaluating mild analgesics. Journal of neuroscience methods, 14(1), 69-76.
  • Bar-Yehuda, S., Corriden, R., & Livne, E. (2019). Formalin Murine Model of Pain.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed.
  • Pereira, M. P., & Martins, I. (2019). A refinement to the formalin test in mice. F1000Research, 8, 869.
  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central.
  • ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives.
  • Hashimoto, K., Fujita, Y., Shimizu, S., Ohashi, T., Koike, T., & Nakata, K. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central.
  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
  • Romeo, G., Bonanno, F., Wilson, L. L., Arena, E., Modica, M. N., Pittalà, V., ... & Intagliata, S. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed.
  • Al-Hujaily, E. M., & Kandeel, M. M. (2021). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation.
  • Tjølsen, A., Berge, O. G., Hunskaar, S., Rosland, J. H., & Hole, K. (1992).
  • Wang, L., Zhang, Y., Chen, L., Li, Y., & Xiong, B. (2016). Design and synthesis of benzylpiperidine inhibitors targeting the menin-MLL1 interface. Bioorganic & medicinal chemistry letters, 26(18), 4425-4429.
  • Lever, J. R., & Miller, D. K. (2010). Characterization of pulmonary sigma receptors by radioligand binding.
  • Gastpar, M., Gastpar, G., & Gilsdorf, U. (1985). Befuraline, its safety and efficacy in depressed inpatients.
  • Hashimoto, K., Fujita, Y., Shimizu, S., Ohashi, T., Koike, T., & Nakata, K. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.
  • ResearchGate. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.
  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. European Union.
  • Wilson, L. L., Intagliata, S., & McLaughlin, J. P. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses.
  • ChEMBL. (n.d.). Document: Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. EMBL-EBI.
  • Gastpar, M., Gastpar, G., & Gilsdorf, U. (1985).
  • Dhanabalan, K., Murali, M., & Dhanasekaran, M. (2018). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed.
  • Fantegrossi, W. E., Wessinger, W. D., & Woods, J. H. (2005). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis.
  • ClinicalTrials.gov. (n.d.). U.S.

Sources

Whitepaper: A Strategic Approach to the In Vitro Kinase Inhibition Screening of 4-(4-Benzylpiperazin-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery and characterization of novel kinase inhibitors are cornerstones of modern drug development, particularly in oncology. This guide provides a comprehensive, field-proven framework for the in vitro screening of 4-(4-Benzylpiperazin-1-yl)phenylamine, a novel small molecule, to determine its potential as a kinase inhibitor. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind a tiered screening cascade, from initial broad-profiling to definitive potency and selectivity analysis. We will detail the principles and step-by-step execution of orthogonal, industry-standard assay technologies, including Differential Scanning Fluorimetry (DSF), the luminescent ADP-Glo™ assay, and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) LANCE® Ultra assay. The objective is to equip researchers with the technical knowledge and strategic insight required to generate robust, reproducible, and decision-enabling data for novel kinase inhibitor candidates.

Introduction: The Rationale for Kinase Screening

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3][4] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a highly successful therapeutic strategy.[1][5][6]

The compound this compound represents a candidate molecule for kinase inhibition. Its chemical structure is amenable to binding within the highly conserved ATP pocket of protein kinases. However, its efficacy and, critically, its selectivity across the kinome are unknown. A systematic in vitro screening strategy is therefore essential to identify its primary targets, determine its potency, and uncover potential off-target liabilities that could lead to toxicity.[7][8]

This guide advocates for a multi-tiered approach, a screening cascade designed to maximize efficiency and data quality. This strategy begins with a broad, cost-effective binding assay to identify potential interactions, followed by more specific, orthogonal activity-based assays to confirm hits and precisely quantify inhibitory potency.

G cluster_0 Screening Cascade Logic A Tier 1: Primary Screen Broad Kinome Panel (Binding Assay) B Tier 2: Hit Confirmation & Potency Orthogonal Activity Assays (IC50) A->B Identify initial 'hits' (e.g., ΔTm > 2°C) C Tier 3: Selectivity Profiling Data Analysis & Interpretation B->C Generate robust IC50 values (e.g., < 1 µM) D Candidate Progression Go / No-Go Decision C->D Favorable potency & selectivity profile

Caption: A logical workflow for kinase inhibitor screening.

Tier 1: Broad Kinome Profiling via Differential Scanning Fluorimetry (DSF)

Expertise & Rationale: The initial screen aims to cast a wide net across the human kinome to identify any potential interactions. For this, a biophysical binding assay is superior to an enzymatic activity assay. Differential Scanning Fluorimetry (DSF) is an ideal choice because it directly measures the physical interaction between the compound and the kinase domain by monitoring changes in protein thermal stability.[9][10][11] A ligand that binds and stabilizes a protein will increase its melting temperature (Tm).[12][13] This method is fast, cost-effective, and universal, as it does not require knowledge of each kinase's specific substrate or optimal buffer conditions for activity.[9][10]

Core Principle of DSF

DSF monitors the thermal unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions. As the protein is heated, it unfolds, exposing these regions and causing an increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A binding ligand stabilizes the protein's folded state, resulting in a higher Tm. The magnitude of this change (ΔTm) is indicative of binding affinity.[12][13]

Experimental Protocol: DSF Screening
  • Reagent Preparation:

    • Kinase Stock: Prepare individual human recombinant kinases at a final concentration of 2 µM in a buffer of 10 mM HEPES (pH 7.5) and 500 mM NaCl.

    • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working stock for the assay at 120 µM in the assay buffer.

    • Dye Solution: Prepare a 50X solution of a suitable hydrophobic dye (e.g., SYPRO Orange) in the assay buffer.

  • Assay Plate Setup (384-well PCR plate):

    • To each well, add 10 µL of the 2 µM kinase solution.

    • Add 1 µL of the 120 µM compound working stock (final concentration: 10 µM). For control wells, add 1 µL of buffer containing 1.2% DMSO (vehicle control).

    • Add the fluorescent dye to a final concentration of 5X.

    • Seal the plate securely with an optical seal.

  • Instrument Setup and Execution:

    • Use a real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C per minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melt curve for each well.

    • Calculate the Tm for each kinase with and without the compound by fitting the curve to a Boltzmann equation. The Tm is the temperature at the inflection point of the curve.

    • Calculate the thermal shift: ΔTm = Tm (compound) - Tm (vehicle) .

    • A ΔTm > 2 °C is typically considered a significant interaction or a "hit" worthy of follow-up.

Tier 2: Hit Confirmation and Potency Determination with Orthogonal Assays

Expertise & Rationale: A hit from a binding assay must be confirmed in an activity-based assay to ensure the binding event translates into functional inhibition. Using two mechanistically distinct (orthogonal) assays provides a self-validating system and builds confidence that the observed inhibition is not an artifact of a particular technology.[1] We will detail two industry-standard, non-radioactive methods: the universal ADP-Glo™ luminescent assay and the LANCE® Ultra TR-FRET assay.

Luminescent Assay: ADP-Glo™ Kinase Assay

Trustworthiness: The ADP-Glo™ assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[14][15] Its two-step process first terminates the kinase reaction and eliminates remaining ATP, then converts the product ADP back into ATP, which is detected in a highly sensitive luciferase-luciferin reaction.[16] This provides a robust signal that is directly proportional to kinase activity.

G cluster_0 ADP-Glo™ Assay Principle A Step 1: Kinase Reaction Kinase + Substrate + ATP B Products ADP + Phospho-Substrate + leftover ATP A->B C Step 2: Add ADP-Glo™ Reagent Terminates reaction Depletes leftover ATP B->C D Remaining Product ADP C->D E Step 3: Add Kinase Detection Reagent Converts ADP -> ATP Luciferase + Luciferin D->E F Signal Luminescent Light E->F

Caption: Workflow of the ADP-Glo™ luminescent kinase assay.

Experimental Protocol: ADP-Glo™ for IC50 Determination
  • Reagent Preparation:

    • Kinase & Substrate: Prepare a 2X solution of the "hit" kinase and its corresponding substrate in kinase reaction buffer.

    • ATP: Prepare a 2X ATP solution at a concentration equal to the known Km for that kinase (if available) to ensure sensitive detection of competitive inhibitors.

    • Compound Dilutions: Perform a serial 1:3 dilution of this compound in DMSO, then dilute into the reaction buffer to create 4X final concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction (384-well plate):

    • Add 2.5 µL of 4X compound dilution to the appropriate wells. Add 2.5 µL of buffer with DMSO for "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Add 2.5 µL of the 2X Kinase/Substrate mix.

    • Initiate the reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.

    • Incubate at room temperature for 60 minutes.

  • Detection Steps:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at room temperature.[17]

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to develop the luminescent signal.[16][17]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data: % Inhibition = 100 * (1 - [Signal_compound - Signal_no_enzyme] / [Signal_no_inhibitor - Signal_no_enzyme]).

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR-FRET Assay: LANCE® Ultra Kinase Assay

Trustworthiness: The LANCE® Ultra assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology.[18][19] It uses a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-specific antibody.[20][21] When the kinase phosphorylates the substrate, the antibody binds, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[18] The signal is proportional to the amount of phosphorylated substrate and is highly robust due to the time-resolved nature of the detection, which minimizes background fluorescence.[22]

Experimental Protocol: LANCE® Ultra for IC50 Determination
  • Reagent Preparation:

    • Kinase: Prepare a 4X solution of the kinase in the appropriate kinase buffer.

    • Substrate/ATP Mix: Prepare a 2X solution containing the ULight-labeled peptide substrate and ATP in kinase buffer.

    • Compound Dilutions: Prepare 4X serial dilutions as described for the ADP-Glo™ assay.

    • Detection Mix: Prepare a 4X solution of the Eu-labeled anti-phospho-antibody and EDTA (to stop the reaction) in LANCE® Detection Buffer.

  • Kinase Reaction (384-well plate):

    • Add 2.5 µL of 4X compound dilution or control buffer to the wells.

    • Add 2.5 µL of the 4X kinase solution.

    • Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix. The final reaction volume is 10 µL.

    • Incubate at room temperature for 60 minutes.

  • Detection Step:

    • Add 10 µL of the 4X Detection Mix to each well.

    • Seal the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the TR-FRET ratio (665 nm / 615 nm) * 10,000.

    • Normalize the data and calculate the IC50 value as described for the ADP-Glo™ assay.

Tier 3: Data Interpretation and Selectivity Profiling

Expertise & Rationale: A potent inhibitor is only useful if it is also selective.[1] An inhibitor that hits dozens of kinases with high potency is likely to be toxic. The goal is to find compounds that potently inhibit the target of interest while sparing other kinases.[8] By comparing the IC50 values from the confirmed hits, we can build a selectivity profile for this compound.

Hypothetical Screening Results

Let's assume our screening cascade produced the following results for our compound:

Kinase Target Assay Platform IC50 (nM) Comment
Src ADP-Glo™25 Potent Hit
Src LANCE® Ultra30 Confirmed
ABL1 ADP-Glo™45 Potent Hit
ABL1 LANCE® Ultra55 Confirmed
VEGFR2 ADP-Glo™850 Weak Activity
EGFR ADP-Glo™>10,000Inactive
CDK2 ADP-Glo™>10,000Inactive

Interpretation: The data shows that this compound is a potent, dual inhibitor of the Src and ABL1 tyrosine kinases, with IC50 values in the low nanomolar range.[23] The close agreement between the ADP-Glo™ and LANCE® Ultra results provides high confidence in the data. The compound is significantly less active against VEGFR2 and inactive against EGFR and CDK2, suggesting a promising selectivity profile within this limited panel.

Both Src and ABL kinases are validated targets in oncology, particularly in certain leukemias and solid tumors.[5][24][25] The Src family kinases are involved in pathways controlling cell proliferation, motility, and angiogenesis.[2][3][26] ABL kinase dysregulation is the direct cause of Chronic Myeloid Leukemia (CML).[6][27] A dual inhibitor could have therapeutic potential where both pathways are active.

G cluster_0 Simplified Src & ABL Signaling RTK Growth Factor Receptors (e.g., EGFR) Src Src Kinase RTK->Src BCR_ABL BCR-ABL (in CML) ABL ABL Kinase BCR_ABL->ABL Downstream Downstream Pathways (STAT3, PI3K/Akt, RAS/MAPK) Src->Downstream ABL->Downstream Inhibitor 4-(4-Benzylpiperazin-1-yl) phenylamine Inhibitor->Src Inhibitor->ABL Output Cell Proliferation Survival, Migration Downstream->Output

Caption: Potential targets of the compound in oncogenic signaling.

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered strategy for the initial in vitro characterization of this compound as a potential kinase inhibitor. The proposed workflow, leveraging the strengths of DSF for primary screening and orthogonal ADP-Glo™ and LANCE® Ultra assays for hit validation, provides a clear path to generating high-quality, reliable data.

Based on our hypothetical results, the compound is a potent dual inhibitor of Src and ABL1. This warrants further investigation, including:

  • Expanded Kinome Profiling: Screening against a larger panel of kinases (e.g., the Reaction Biology KinomeScan®) to fully define its selectivity.[28]

  • Mechanism of Action Studies: Performing enzyme kinetics to determine if the inhibition is ATP-competitive.

  • Cellular Assays: Testing the compound in cancer cell lines known to be dependent on Src or ABL signaling to confirm target engagement and anti-proliferative effects in a biological context.

By following this structured and scientifically rigorous approach, researchers can efficiently characterize novel chemical matter and make informed decisions on which candidates to advance into the next phase of drug discovery.

References

  • Title: Src family kinases in tumor progression and metastasis. Source: MD Anderson Cancer Center.

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PMC - NIH.

  • Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Source: PubMed.

  • Title: ADP-Glo™ Kinase Assay Protocol. Source: Promega Corporation.

  • Title: Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Source: MDPI.

  • Title: Regulation of SRC family kinases in human cancers. Source: PubMed - NIH.

  • Title: VEGF/VEGFR axis and related signaling pathways in the angiogenesis process. Source: ResearchGate.

  • Title: ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Source: Promega Corporation.

  • Title: ADP-Glo Lipid Kinase Assays Protocol TM365. Source: Promega Corporation.

  • Title: Kinase selectivity profiling by inhibitor affinity chromatography. Source: PubMed.

  • Title: Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. Source: NIH.

  • Title: LANCE Ultra Kinase Assays. Source: Revvity.

  • Title: ADP-Glo™ Kinase Assay Technical Manual #TM313. Source: Promega Corporation.

  • Title: VEGF Signaling Pathway. Source: Cusabio.

  • Title: Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Source: American Association for Cancer Research.

  • Title: Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Source: PMC - PubMed Central.

  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge. Source: Bioinformatics | Oxford Academic.

  • Title: LANCE Ultra Aurora B Kinase assay. Source: Revvity.

  • Title: Regulation of Src Family Kinases in Human Cancers. Source: PMC - PubMed Central.

  • Title: LANCE Ultra ERK1 Assay. Source: Revvity.

  • Title: Kinase Selectivity Panels. Source: Reaction Biology.

  • Title: Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Source: ResearchGate.

  • Title: What are Abl family inhibitors and how do they work? Source: Novus Biologicals.

  • Title: ADP-Glo™ Assay Formats and Step-By-Step Protocol. Source: ResearchGate.

  • Title: Fluorescence detection techniques for protein kinase assay. Source: ResearchGate.

  • Title: LANCE™ Ultra KINASELECT™SER/THR KIT. Source: Revvity.

  • Title: Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). Source: STEMart.

  • Title: In Vitro Kinase Assays. Source: Revvity.

  • Title: Fluorescent Peptide Assays For Protein Kinases. Source: PMC - NIH.

  • Title: Abl kinases can function as suppressors of tumor progression and metastasis. Source: Frontiers.

  • Title: Signal Transduction by Vascular Endothelial Growth Factor Receptors. Source: PMC - NIH.

  • Title: What are ABL1 inhibitors and how do they work? Source: Patsnap Synapse.

  • Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs.

  • Title: Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Source: PMC.

  • Title: Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Source: NIH.

  • Title: The Emerging Role of ABL Kinases in Solid Tumors. Source: PMC - NIH.

  • Title: LANCE kinase assays optimization. Source: Revvity.

  • Title: In vitro kinase assay. Source: Protocols.io.

  • Title: Methods for Detecting Kinase Activity. Source: Cayman Chemical.

  • Title: Cdk1-IN-3 In Vitro Kinase Assay: A Comprehensive Technical Guide. Source: Benchchem.

  • Title: Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Source: Springer Nature.

  • Title: Kinase assays. Source: BMG LABTECH.

  • Title: Assay Development for Protein Kinase Enzymes. Source: NCBI - NIH.

  • Title: KINASE PROFILING & SCREENING. Source: Reaction Biology.

  • Title: Interpreting IC50 values of GSK269962A in different cancer cell lines. Source: Benchchem.

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Source: MDPI.

  • Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Source: bioRxiv.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of N-benzylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-benzylpiperazine (BZP) scaffold represents a fascinating and versatile pharmacophore. Initially explored for its potential therapeutic applications, it later gained prominence as a psychoactive substance, prompting extensive research into its mechanism of action and that of its derivatives.[1][2] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of N-benzylpiperazine analogs. Moving beyond its well-known effects on the central nervous system, we delve into the structural modifications that endow this chemical class with a broad spectrum of biological activities, including anticancer, antimicrobial, and analgesic properties. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the design of novel therapeutic agents based on this privileged structure.

The N-Benzylpiperazine Core: A Scaffold of Versatility

N-benzylpiperazine (BZP) is a piperazine derivative characterized by a benzyl group attached to one of the piperazine nitrogen atoms.[3][4] Its primary pharmacological signature in the central nervous system (CNS) is that of a stimulant, exerting its effects through complex interactions with monoaminergic systems.[2][5] BZP and its analogs can modulate the levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) by acting as reuptake inhibitors and/or releasing agents, a mechanism that shares features with amphetamines and MDMA.[1][2][6]

The remarkable adaptability of the BZP scaffold lies in its two primary sites for chemical modification: the benzyl ring and the second nitrogen of the piperazine ring. As we will explore, subtle alterations at these positions can dramatically shift the compound's affinity and selectivity for various biological targets, leading to vastly different pharmacological profiles.[7]

Caption: Core N-benzylpiperazine scaffold and key modification points.

SAR of CNS Activity: Modulating the Monoamine System

The psychoactive properties of BZP analogs are predominantly dictated by substitutions on the benzyl ring. The electronic nature and position of these substituents determine the compound's relative affinity for dopamine, serotonin, and norepinephrine transporters, thereby tuning its effects from being primarily stimulant to more hallucinogenic or empathogenic.[7]

Benzyl Ring Modifications: The Primary Driver of CNS Profile
  • Unsubstituted Ring (BZP): The parent compound, N-benzylpiperazine, exhibits primarily dopaminergic and noradrenergic activity.[8] This profile results in classic CNS stimulant effects, similar to amphetamine, by promoting dopamine release and inhibiting its reuptake.[6][9]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or trifluoromethyl moieties, typically shifts the activity profile towards the serotonergic system.[3][6]

    • 1-(3-trifluoromethylphenyl)piperazine (TFMPP): This analog is a potent serotonin agonist and releasing agent.[8][6][10] Its pronounced serotonergic effects, combined with BZP's dopaminergic action, led to its common use in combination to mimic the effects of MDMA.[11][12][13]

    • 1-(3-chlorophenyl)piperazine (mCPP): Similar to TFMPP, mCPP shows selectivity for serotonin transporters and is a well-known serotonin receptor agonist.[6][14]

  • Electron-Donating Groups: Methoxy and methylenedioxy groups are common electron-donating substituents that can also profoundly influence activity.

    • 1-(4-methoxyphenyl)piperazine (MeOPP): A known psychoactive substance that modulates serotonergic systems.[3]

    • 1-(3,4-methylenedioxybenzyl)piperazine (MDBP): This substitution creates a structural analog of MDMA, predictably resulting in significant interaction with the serotonin system.[3][10]

    • Dimethoxy Substitutions: Analogs like 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine (2C-B-BZP) highlight the importance of substitution patterns. While containing key structural elements for serotonergic activity, incorrect positioning of these groups can prevent potent 5-HT2A receptor activation, thereby attenuating psychedelic effects compared to their phenethylamine counterparts.[7]

Piperazine Ring Modifications

While the benzyl ring is the primary determinant of the CNS profile, modifications at the N'-position of the piperazine ring also impact activity. The most studied example is N,N'-dibenzylpiperazine (DBZP) , a common impurity in illicit BZP synthesis.[6][15] DBZP is behaviorally active, though generally less potent than BZP. It appears to retain a mixed dopaminergic and serotonergic profile and can substitute for methamphetamine in drug discrimination studies, indicating some abuse liability.[15][16]

cluster_transporter Monoamine Reuptake Transporters cluster_analogs N-Benzylpiperazine Analogs DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) BZP BZP (Unsubstituted) BZP->DAT  Strong  Inhibition/  Release BZP->SERT Weak Inhibition BZP->NET Inhibition TFMPP TFMPP (CF₃ Substituted) TFMPP->DAT Weak Effect TFMPP->SERT  Strong  Agonism/  Release

Caption: SAR shift from dopaminergic (BZP) to serotonergic (TFMPP) action.

Expanding the Therapeutic Horizon: SAR in Anticancer and Antimicrobial Applications

The versatility of the N-benzylpiperazine scaffold extends far beyond the CNS. Strategic modifications have yielded potent compounds with potential applications in oncology and infectious diseases.

Anticancer Activity

The piperazine moiety is a privileged structure in modern medicinal chemistry, appearing in numerous approved anticancer drugs.[17] N-benzylpiperazine derivatives have been successfully developed as cytotoxic agents, often by conjugating the BZP scaffold to another pharmacophore.

  • Key SAR Insight: In a series of vindoline-piperazine conjugates, the substitution on the benzyl ring was critical for antiproliferative activity. A conjugate containing a [4-(trifluoromethyl)benzyl]piperazine moiety proved to be the most effective against the MDA-MB-468 breast cancer cell line, with a 50% growth inhibition (GI50) value of 1.00 μM.[18] This demonstrates that an electron-withdrawing group, which confers serotonergic activity in the CNS context, can be exploited for potent anticancer effects in a different molecular framework.

  • In other series, such as 2-benzoylbenzofuran derivatives, electron-donating substituents on the phenyl ring of the BZP moiety contributed to more potent anticancer activities.[19] This highlights the context-dependent nature of SAR, where the optimal substitution is dictated by the overall molecular structure and the target protein.

Antimicrobial Activity

Piperazine derivatives have a long history as antimicrobial and anthelmintic agents.[17] The N-benzylpiperazine scaffold serves as an excellent starting point for the development of novel antibiotics.

  • Key SAR Insight: A series of 4-benzyl-piperazinyl-s-triazine derivatives showed significant antibacterial activity, particularly against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus, and the Gram-negative strain Pseudomonas aeruginosa.[20] In this context, the BZP moiety acts as a crucial pharmacophore that can be combined with other heterocyclic systems (like s-triazine) to generate potent antimicrobial agents. Further studies have shown that various N-alkyl and N-aryl piperazine derivatives exhibit broad-spectrum antibacterial activity.[21][22]

Experimental Methodologies: A Self-Validating System

A robust SAR exploration relies on validated and reproducible experimental protocols. The causality behind experimental choices, from synthesis to biological evaluation, is paramount for generating trustworthy data.

Synthesis of N-Benzylpiperazine Analogs

A common and efficient method for synthesizing N-substituted benzylpiperazine analogs is reductive amination .[11] However, for creating amide derivatives, coupling with activated carboxylic acids is preferred.[23]

Protocol: Synthesis of 4-Methoxybenzylpiperazinyl Amide Derivatives[23]

  • Acid Activation: Dissolve the desired carboxylic acid (1.0 equiv) in dry dichloromethane (DCM). Add 1,1'-carbonyldiimidazole (CDI) (1.0 equiv) and stir at room temperature until gas evolution (CO₂) ceases. This forms a highly reactive acyl-imidazole intermediate in situ.

    • Rationale: CDI is a safe and effective activating agent that avoids the need to synthesize harsh acyl chlorides and results in clean reactions with imidazole and CO₂ as the only byproducts.

  • Amine Coupling: In a separate flask, dissolve 1-(4-methoxybenzyl)piperazine (1.1 equiv) in dry DCM and cool the solution to 0 °C under a nitrogen atmosphere.

    • Rationale: Cooling the reaction minimizes potential side reactions. The nitrogen atmosphere is crucial for preventing moisture from quenching the reactive intermediate.

  • Reaction: Add the activated acid solution dropwise to the stirred piperazine solution at 0 °C. Allow the reaction to proceed for 30 minutes at 0 °C, then warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification: Quench the reaction and perform an aqueous wash (e.g., with 10% NaCl solution) to remove water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Biological Evaluation Protocols

Protocol: In Vitro Anticancer Activity (MTT Assay)[19]

  • Cell Seeding: Plate human tumor cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized N-benzylpiperazine analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

    • Rationale: A dose-response curve is essential for determining the concentration at which the compound exerts its effect.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value (the concentration required to inhibit 50% of cell growth).

Protocol: In Vitro Antibacterial Activity (Broth Dilution Method)[20]

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterial strain (e.g., S. aureus) corresponding to a specific optical density.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation start Design & Synthesis of N-Benzylpiperazine Analogs purify Purification & Structural Characterization (NMR, MS) start->purify binding Receptor Binding Assays (Determine Ki) purify->binding cell_based Cell-Based Assays (Anticancer, Antimicrobial) (Determine IC₅₀, MIC) purify->cell_based data1 Identify Potent Hits binding->data1 cell_based->data1 animal Animal Models (Behavioral, Efficacy, Toxicity) data1->animal pkpd Pharmacokinetics (PK/PD) (ADME Profiling) animal->pkpd data2 Identify Lead Candidates pkpd->data2 optimize SAR Analysis & Lead Optimization data2->optimize optimize->start Iterative Design Cycle

Caption: A typical workflow for a Structure-Activity Relationship study.

Data Summary: Correlating Structure with Activity

To facilitate comparison, the following table summarizes the key SAR findings for different classes of N-benzylpiperazine analogs.

Analog Class Key Substituent(s) Primary Biological Target/System Observed Activity Reference(s)
CNS Stimulant Unsubstituted Benzyl RingDopamine & Norepinephrine TransportersStimulant, Amphetamine-like Effects[8][6]
Serotonergic 3-CF₃ (TFMPP), 3-Cl (mCPP)Serotonin Transporters & Receptors5-HT Agonism/Release, Hallucinogenic[8][6][10]
Anticancer 4-CF₃-Benzyl (on Vindoline)Cancer Cell Proliferation (Breast)Potent Cytotoxicity (GI₅₀ = 1.00 μM)[18]
Antimicrobial BZP + s-Triazine MoietyBacterial Cell ViabilityBroad-spectrum Antibacterial Activity[20]
Analgesic 4-MeO-Benzyl + Amide LinkerSigma-1 (σ₁) ReceptorsAntinociceptive & Anti-allodynic Effects[23]

Conclusion and Future Perspectives

The N-benzylpiperazine scaffold is a testament to the power of structure-activity relationship studies in drug discovery. Originally characterized by its psychoactive properties, systematic chemical modification has unlocked its potential across diverse therapeutic areas. The key takeaway for drug development professionals is the remarkable tunability of this core structure. Modifications to the benzyl ring are the primary drivers for modulating CNS activity, shifting the pharmacological profile between dopaminergic and serotonergic dominance. Simultaneously, this same scaffold serves as a powerful building block for creating highly potent anticancer and antimicrobial agents.

Future research will likely focus on leveraging this scaffold to design highly selective ligands for specific receptor subtypes or transporters, thereby minimizing off-target effects and enhancing therapeutic indices. The development of BZP analogs as biased agonists or allosteric modulators represents another exciting frontier. By continuing to apply the principles of medicinal chemistry and SAR, the N-benzylpiperazine core will undoubtedly yield novel and impactful therapeutic agents for years to come.

References

  • Bishop, M. (2004). Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Various Authors. (n.d.). Chemical structure of N-benzylpiperazine (BZP). ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. Wikipedia. Available at: [Link]

  • Neogen. (n.d.). Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. Neogen. Available at: [Link]

  • Perrone, R., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. Available at: [Link]

  • Borics, A., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]

  • Toptas, R. P., et al. (2021). Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells. Chemico-Biological Interactions. Available at: [Link]

  • Banks, M. L., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Journal of Psychopharmacology. Available at: [Link]

  • Patel, N. B., et al. (2014). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. ResearchGate. Available at: [Link]

  • Borics, A., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. Available at: [Link]

  • Various Authors. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Banks, M. L., et al. (2018). Impure but not inactive: Behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed. Available at: [Link]

  • World Health Organization. (n.d.). N-Benzylpiperazine (BZP). Expert Committee on Drug Dependence Information Repository. Available at: [Link]

  • Reyes-Ramírez, A., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. Available at: [Link]

  • Al-Ghorbani, M., et al. (2020). Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. Available at: [Link]

  • Yarosh, H. L., et al. (2007). MDMA-like behavioral effects of N-substituted piperazines in the mouse. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Baumann, M. H., et al. (2005). Chemical structures of MDMA and the N-substituted piperazine analogs, BZP, TFMPP, and mCPP. ResearchGate. Available at: [Link]

  • Dhanasekaran, M., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence. Available at: [Link]

  • Wan, C., et al. (2019). 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). BZP/piperazines drug profile. EMCDDA. Available at: [Link]

  • PubChem. (n.d.). 1-Benzylpiperazine. National Center for Biotechnology Information. Available at: [Link]

  • Brennan, K. A., et al. (2007). Benzylpiperazine: a drug of abuse?. Journal of Psychopharmacology. Available at: [Link]

  • Wiergowski, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Available at: [Link]

  • Al-Dies, A. M., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. Available at: [Link]

  • Jayakumar, R., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. Available at: [Link]

Sources

An In-Depth Technical Guide to the Discovery of Novel Bioactive Molecules with a Benzylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Benzylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel bioactive agents. When coupled with a benzyl group, the resulting benzylpiperazine scaffold offers a versatile platform for creating molecules with diverse pharmacological profiles, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory activities.[1][2][3] This guide provides a comprehensive overview of the key considerations and methodologies for researchers, scientists, and drug development professionals embarking on the discovery of novel bioactive molecules centered around the benzylpiperazine core. We will delve into the synthetic strategies, structure-activity relationship (SAR) elucidation, and the essential in vitro and in vivo evaluation techniques that underpin a successful discovery campaign.

Foundational Chemistry: Synthesizing the Benzylpiperazine Library

The successful discovery of novel bioactive molecules hinges on the ability to generate a structurally diverse library of compounds. For the benzylpiperazine scaffold, several robust synthetic routes are available, with the choice often dictated by the desired substitution patterns and the scale of the synthesis.

Reductive Amination: A Workhorse Approach

Reductive amination is a cornerstone of benzylpiperazine synthesis, offering a straightforward and high-yielding method for coupling a substituted benzaldehyde with a piperazine derivative.[4] This two-step, one-pot reaction typically involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Rationale for Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance of a wide range of functional groups, minimizing side reactions. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) to ensure good solubility of the reactants.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of the appropriately substituted benzaldehyde (1.0 equivalent) in dry dichloromethane (DCM), add the desired piperazine derivative (1.1 equivalents).

  • Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. The portion-wise addition helps to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Nucleophilic Substitution: An Alternative Route

An alternative and equally effective method is the nucleophilic substitution of a benzyl halide with a piperazine. This approach is particularly useful when the desired benzaldehyde is not commercially available or is unstable.

Rationale for Experimental Choices: A weak base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards product formation. The choice of solvent depends on the solubility of the reactants, with polar aprotic solvents like acetonitrile or dimethylformamide (DMF) being common.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Reaction Setup: To a solution of the piperazine derivative (1.2 equivalents) in acetonitrile, add the substituted benzyl bromide or chloride (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Elucidating Structure-Activity Relationships (SAR)

The synthesis of a compound library is only the first step. The subsequent biological evaluation and the systematic analysis of how structural modifications influence activity are crucial for identifying promising lead compounds.[5]

The Importance of Substituent Effects

The nature and position of substituents on both the benzyl ring and the piperazine nitrogen atoms can dramatically alter the biological activity of the molecule.[5] Key parameters to consider include:

  • Electronic Effects: Electron-donating or electron-withdrawing groups on the benzyl ring can influence the molecule's interaction with its biological target.

  • Steric Effects: The size and shape of substituents can impact binding affinity and selectivity.

  • Lipophilicity: The overall lipophilicity of the molecule affects its absorption, distribution, metabolism, and excretion (ADME) properties.[6][7]

A systematic exploration of these properties is essential for building a comprehensive SAR model.

A Workflow for SAR-Guided Lead Optimization

The process of lead optimization is iterative, involving cycles of design, synthesis, and testing.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Preclinical Evaluation Initial_Library Initial Benzylpiperazine Library Synthesis Primary_Screening Primary Biological Screening (In Vitro) Initial_Library->Primary_Screening Test Analog_Design Analog Design Based on SAR Data Analog_Synthesis Analog Synthesis Analog_Design->Analog_Synthesis Synthesize Analog_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Identify SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Analyze SAR_Analysis->Analog_Design Inform Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection Guide Secondary_Assays Secondary Assays (e.g., Selectivity, MoA) Lead_Selection->Secondary_Assays Validate In_Vivo_Testing In Vivo Efficacy & PK/PD Studies Secondary_Assays->In_Vivo_Testing Advance Toxicity_Assessment Preliminary Toxicity Assessment In_Vivo_Testing->Toxicity_Assessment Evaluate Apoptosis_Pathway BZP_Derivative Benzylpiperazine Derivative Bax Bax BZP_Derivative->Bax Activates Bcl2 Bcl-2 BZP_Derivative->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Intrinsic apoptosis pathway induced by a bioactive benzylpiperazine.

Conclusion: A Scaffold of Opportunity

The benzylpiperazine scaffold continues to be a rich source of novel bioactive molecules with therapeutic potential across a wide range of diseases. A successful drug discovery campaign based on this scaffold requires a multidisciplinary approach that integrates synthetic chemistry, in vitro and in vivo pharmacology, and a deep understanding of structure-activity relationships. By employing the systematic and rigorous methodologies outlined in this guide, researchers can effectively navigate the complexities of the drug discovery process and unlock the full potential of this versatile chemical entity.

References

  • Benzylpiperazinyl Derivatives of Alepterolic Acid: Synthesis and Cytotoxic Evaluation. PubMed. Available from: [Link]

  • De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed. Available from: [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available from: [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available from: [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. ResearchGate. Available from: [Link]

  • ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. CoLab. Available from: [Link]

  • Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. ResearchGate. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available from: [Link]

  • Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N′-benzylpiperazines: Potent ligands for σ>1> and σ>2> receptors. Johns Hopkins University. Available from: [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. Available from: [Link]

  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. ResearchGate. Available from: [Link]

  • Synthesis and Antimicrobial Studies of Amino Acids Conjugated Benzyl Piperazine Derivatives. ResearchGate. Available from: [Link]

  • Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. PubMed. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available from: [Link]

  • Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. Available from: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. Available from: [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available from: [Link]

  • Benzylpiperazine: "A messy drug". PubMed. Available from: [Link]

  • Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. ResearchGate. Available from: [Link]

  • A Review on Benzylpiperazine and Trifluoromethylphenypiperazine: Origins, Effects, Prevalence and Legal Status. Semantic Scholar. Available from: [Link]

  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. PubMed. Available from: [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available from: [Link]

  • N-Benzylpiperazine. Expert Committee on Drug Dependence Information Repository. Available from: [Link]

  • Benzylpiperazine: “A Messy Drug”. ResearchGate. Available from: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]

  • ADME profile of BZP (benzylpiperazine) - first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. ResearchGate. Available from: [Link]

  • An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. SpringerLink. Available from: [Link]

  • Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. Available from: [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. Available from: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. Available from: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. Available from: [Link]

  • Update on 1-benzylpiperazine (BZP) party pills. ResearchGate. Available from: [Link]

  • In-Vitro Screenings for Biological and Antioxidant Activities of Water Extract from Theobroma cacao L. Pod Husk: Potential Utilization in Foods. MDPI. Available from: [Link]

  • Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. Available from: [Link]

  • BZP/piperazines drug profile. European Union. Available from: [Link]

  • Update on 1-benzylpiperazine (BZP) party pills. PubMed. Available from: [Link]

  • Screening of Bioactive Compounds and Potential Drug Targets for Cirrhosis Associated Cardiac Hypertrophy. Research Square. Available from: [Link]

  • In Vitro and In Silico Evaluation of the Anti-Aging Potential of Eugenia uniflora UAE Extracts. MDPI. Available from: [Link]

  • Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Available from: [Link]

Sources

Technical Guide: A Multi-Parametric Approach to the Preliminary Cytotoxic Evaluation of 4-(4-Benzylpiperazin-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Contextualizing the Investigation

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents. The compound 4-(4-Benzylpiperazin-1-yl)phenylamine (CAS No. 16154-69-1) represents a novel chemical entity whose therapeutic potential is yet to be defined. The critical first step in characterizing any new compound for potential therapeutic use is a thorough assessment of its effect on cell viability and the fundamental mechanisms by which it may induce cell death.[1][2]

This guide provides a comprehensive, field-proven framework for conducting preliminary cytotoxicity studies on this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocol recitation to explain the causal logic behind experimental choices. Our objective is to build a robust, multi-parametric dataset that offers a preliminary but insightful view into the compound's bioactivity, guiding future, more targeted investigations.

The Imperative for a Multi-Parametric Assay Strategy

Relying on a single cytotoxicity assay provides a limited, and often misleading, snapshot of a compound's activity.[3] A robust preliminary assessment requires interrogating cellular health from multiple perspectives. Our strategy integrates assays that probe distinct cellular functions: metabolic competence, membrane integrity, and the activation of specific death pathways.

  • Metabolic Viability (MTT Assay): This initial screening assay quantifies the metabolic activity of a cell population, which serves as a proxy for viability and proliferation. The assay is founded on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The resulting color intensity is directly proportional to the number of metabolically active, and therefore viable, cells.

  • Membrane Integrity (LDH Assay): This assay quantifies cytotoxicity by measuring the leakage of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium.[4][5] Significant LDH release occurs when the plasma membrane is compromised, a hallmark of necrosis or the final stages of apoptosis.[6][7] It serves as a crucial counterpoint to the MTT assay, helping to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

  • Apoptosis Detection (Annexin V/Propidium Iodide Staining): To determine how the compound induces cell death, we must differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/PI assay is the gold standard for this purpose.[8] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a protein with a high affinity for PS, can then bind to the cell surface.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[8]

  • Executioner Caspase Activity (Caspase-3/7 Assay): To confirm that the apoptotic pathway is indeed activated, we directly measure the activity of caspases-3 and -7. These "executioner" caspases are responsible for cleaving key cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[10][11] Luminescent assays using a DEVD-peptide-conjugated substrate provide a highly sensitive and specific measure of their enzymatic activity.[12]

Integrated Experimental Workflow

A logical and sequential workflow is paramount for generating reliable and cross-comparable data. The process begins with broad viability screening and progressively narrows down to more specific mechanistic assays based on the initial findings.

Cell Line Selection & Culture

The choice of cell lines is critical. A recommended starting panel includes:

  • Cancer Cell Lines: At least two cancer cell lines from different tissues (e.g., HeLa - cervical cancer; MCF-7 - breast cancer) to assess the breadth of activity.

  • Non-Malignant Control Line: A non-cancerous cell line (e.g., HEK293 - human embryonic kidney; or a fibroblast line) is essential to determine if the compound exhibits any selectivity towards cancer cells.

All cell lines should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).

  • Serial Dilutions: On the day of the experiment, prepare a series of working concentrations by serially diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assays Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis & Interpretation Cell_Culture Cell Line Culture (Cancer & Normal) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (Stock & Dilutions) Treatment Treat cells with compound dilutions (e.g., 24, 48, 72 hours) Cell_Seeding->Treatment MTT MTT Assay (Metabolic Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Flow Annexin V/PI Staining (Flow Cytometry) Treatment->Flow Caspase Caspase-3/7 Assay (Apoptosis Confirmation) Treatment->Caspase IC50 IC50 Calculation MTT->IC50 Cytotoxicity_Calc Cytotoxicity (%) Calculation LDH->Cytotoxicity_Calc Apoptosis_Quant Apoptosis Quantification Flow->Apoptosis_Quant Caspase->Apoptosis_Quant Mechanism Mechanism Hypothesis (Apoptosis vs. Necrosis) IC50->Mechanism Cytotoxicity_Calc->Mechanism Apoptosis_Quant->Mechanism

Caption: Integrated workflow for the cytotoxic evaluation of a test compound.

Standard Operating Protocols

The following protocols are standardized for a 96-well plate format unless otherwise specified. Each experiment must include three types of controls:

  • Untreated Cells: Cells incubated with culture medium only.

  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin) to ensure the assay is performing correctly.

Protocol: MTT Metabolic Viability Assay

This protocol is adapted from established methods for measuring cell viability.[13]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.

  • Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate overnight at 37°C in a humidified atmosphere. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Protocol: LDH Membrane Integrity Assay

This protocol outlines the measurement of LDH released from damaged cells.[5][7]

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls for LDH Assay: In addition to the standard controls, prepare:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with 10 µL of a lysis buffer (e.g., 10% Triton™ X-100) 45 minutes before the end of incubation.[5]

    • Background Control: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution as per the kit's protocol.

  • Absorbance Reading: Measure the absorbance at 490 nm.

Protocol: Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to distinguish different cell death modalities.[8][14]

  • Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound (typically at its IC50 and 2x IC50 concentrations) for a defined period (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and wash twice with cold PBS by centrifuging at 500 x g for 5 minutes.

  • Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer at a concentration of ~1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (100 µg/mL working solution) to the cell suspension.[9]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

Protocol: Caspase-3/7 Activity Assay

This protocol provides a quantitative measure of apoptosis execution.[10][12]

  • Cell Seeding & Treatment: Follow step 1 of the MTT protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol and allow it to equilibrate to room temperature.[12][15]

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Interpretation

Calculating and Presenting Results
  • MTT Assay:

    • Calculation: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100.

    • Reporting: Plot % Viability against the log of compound concentration to generate a dose-response curve and calculate the IC50 value using non-linear regression.

  • LDH Assay:

    • Calculation: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] × 100.

    • Reporting: Present as a bar graph showing % cytotoxicity at different concentrations.

  • Annexin V/PI Assay:

    • Analysis: Use the flow cytometer's software to quantify the percentage of cells in each of the four quadrants:

      • Q1 (Annexin V- / PI-): Live cells

      • Q2 (Annexin V+ / PI-): Early apoptotic cells

      • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q4 (Annexin V- / PI+): Necrotic cells (often due to damage during processing)

    • Reporting: Display as quadrant plots and summarize in a table.

  • Caspase-3/7 Assay:

    • Calculation: Fold Increase = (Luminescence of Treated Cells / Luminescence of Vehicle Control).

    • Reporting: Present as a bar graph showing the fold increase in caspase activity.

Sample Data Summary Tables

Table 1: IC50 Values of this compound after 48h Treatment

Cell Line IC50 (µM)
HeLa 12.5
MCF-7 18.2

| HEK293 | > 100 |

Table 2: Cell Death Profile in HeLa Cells after 24h Treatment

Treatment % Live % Early Apoptosis % Late Apoptosis/Necrosis % Cytotoxicity (LDH) Caspase-3/7 Activity (Fold Increase)
Vehicle Control 95.1 2.5 2.4 3.1 1.0
Compound (12.5 µM) 45.3 35.8 18.9 15.2 4.8

| Compound (25 µM) | 15.7 | 48.2 | 36.1 | 28.5 | 8.2 |

From Data to Mechanistic Insight

The true power of this approach lies in synthesizing the data to form a preliminary hypothesis about the compound's mechanism of action. Based on the sample data in Tables 1 and 2, we can infer:

  • Selective Cytotoxicity: The compound is significantly more potent against the tested cancer cell lines than the non-malignant cell line (Table 1), which is a desirable characteristic for a potential anticancer agent.

  • Induction of Apoptosis: The substantial increase in the Annexin V positive population (both early and late) combined with a dramatic, dose-dependent increase in Caspase-3/7 activity strongly indicates that apoptosis is the primary mode of cell death.[16] The relatively low LDH release, even at 2x the IC50, further supports apoptosis over primary necrosis.

This evidence points towards an intrinsic or extrinsic apoptotic pathway. A common mechanism for small molecule anticancer drugs is the induction of the intrinsic (mitochondrial) apoptosis pathway .

The Intrinsic Apoptosis Pathway

This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[17][18] Cellular stress, potentially induced by our compound, can shift the balance in favor of the pro-apoptotic proteins.

G cluster_mito Mitochondrion Compound This compound Stress Cellular Stress Compound->Stress Bcl2_Family Bcl-2 Family Regulation Stress->Bcl2_Family MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bcl2_Family->MOMP Bax/Bak Activation Bcl-2 Inhibition CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Bcl2_Anti Anti-apoptotic (Bcl-2, Bcl-xL) Bcl2_Anti->MOMP Inhibits

Caption: The intrinsic pathway of apoptosis, a potential mechanism of action.

To further validate this hypothesis, a logical next step would be to measure the compound's effect on the mitochondrial membrane potential (MMP) . A loss of MMP is a key early event in intrinsic apoptosis, preceding caspase activation.[19][20] This can be readily assessed using fluorescent dyes like JC-1 or TMRE.[21][22]

Conclusion

This technical guide outlines a robust, multi-faceted strategy for the preliminary cytotoxic evaluation of this compound. By integrating assays for metabolic activity (MTT), membrane integrity (LDH), and specific cell death pathways (Annexin V/PI, Caspase-3/7), researchers can generate a comprehensive initial dataset. This approach not only quantifies the compound's potency (IC50) but also provides critical first insights into its mechanism of action, enabling informed decisions for subsequent stages of drug discovery and development. The principles and protocols described herein establish a solid foundation for characterizing the biological activity of this and other novel chemical entities.

References

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. (n.d.). PubMed.
  • Caspase-Glo® 3/7 Assay Protocol. (n.d.). Promega Corporation.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). PMC.
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2025, September 12). Signal Transduction and Targeted Therapy.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • Bcl-2 family - Wikipedia. (n.d.). Wikipedia.
  • Mitochondrial Membrane Potential Apoptosis Kit, with LumiTracker® Mito Red CMXRos & Annexin V-AF 488. (n.d.). Lumiprobe.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • Multiple Functions of BCL-2 Family Proteins. (n.d.). PMC - PubMed Central.
  • JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray.
  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia.
  • Mitochondrial membrane potential. (n.d.). ION Biosciences.
  • Mitochondrial Membrane Potential Assay. (n.d.). Sartorius.
  • LDH assay kit guide: Principles and applications. (n.d.). Abcam.
  • Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
  • Mitochondrial Membrane Potential Apoptosis Kit, with Mitotracker™ Red & Annexin V Alexa Fluor™ 488, for flow cytometry. (n.d.). Thermo Fisher Scientific.
  • What is the principle of LDH assay? (2023, June 21). AAT Bioquest.
  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Caspase 3/7 Activity. (2025, April 1). Protocols.io.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
  • In Vitro Cytotoxicity. (n.d.). Creative Bioarray.
  • LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences.
  • LDH Cytotoxicity Assay Kit #37291. (n.d.). Cell Signaling Technology.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Pierce LDH Cytotoxicity Assay Kit. (n.d.). Thermo Fisher Scientific.
  • Application Notes and Protocols for Caspase-3/7 Activity Assay... (n.d.). Biotium.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Cell Proliferation Assay. (n.d.). ATCC.
  • Technical Manual Caspase 3/7 Activity Assay Kit. (n.d.). Assay Genie.
  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. (n.d.). Promega Corporation.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
  • MTT Cell Assay Protocol. (n.d.). University of Texas Health Science Center.
  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016, April 15). PubMed.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021, August 7). Auburn University.
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (n.d.). NIH.
  • Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.). PMC - NIH.
  • Cytotoxicity effect of 4-phenyl-2,7-di(piperazin-1-yl)-1,8-... (n.d.). ResearchGate.
  • CAS 16154-69-1 | this compound. (n.d.). Alchem.Pharmtech.
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). MDPI.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). PMC - PubMed Central.
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PubMed Central.
  • New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. (n.d.). ResearchGate.
  • Synthesis, Characterization and Pharmacological Assessment of Alkylated Sulfonyl Piperazines. (2017, October 1). ResearchGate.

Sources

A Technical Guide to the 4-(4-Benzylpiperazin-1-yl)phenylamine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in bioactive compounds and its favorable physicochemical properties that enhance drug-likeness.[1][2] This guide focuses on a specific, highly versatile derivative: the 4-(4-benzylpiperazin-1-yl)phenylamine core. We explore its synthetic accessibility, dissect its role as a pharmacophore for critical central nervous system (CNS) targets, and present its application through structure-activity relationship (SAR) analysis and a case study of a blockbuster drug. This document serves as a technical resource for researchers and drug development professionals, providing detailed experimental protocols and mechanistic insights to leverage this scaffold in the design of next-generation therapeutics.

The Benzylpiperazine Phenylamine Scaffold: A Privileged Structure

The this compound scaffold combines three key structural motifs:

  • The Phenylamine Moiety: A primary aromatic amine that serves as a versatile synthetic handle for further modification (e.g., acylation, alkylation) and can act as a hydrogen bond donor.[3]

  • The Piperazine Ring: A six-membered heterocycle with two nitrogen atoms. Its chair conformation provides a rigid spacer to correctly orient substituents for target binding. The nitrogen atoms are basic, which can improve aqueous solubility, and offer two points for chemical diversification.[1][2]

  • The Benzyl Group: This lipophilic group can engage in hydrophobic or cation-π interactions within a target's binding pocket and serves as a key structural element in many CNS-active compounds.[4]

This unique combination makes the scaffold an excellent starting point for developing ligands targeting monoaminergic systems, particularly dopamine and serotonin receptors, which are implicated in a host of neurological and psychiatric disorders.[5][6]

Synthetic Strategies for the Core Scaffold

The construction of the this compound core is primarily achieved through carbon-nitrogen (C-N) bond-forming reactions. The most robust and widely used method is the Palladium-catalyzed Buchwald-Hartwig amination .[4][7] This reaction couples an amine (1-benzylpiperazine) with an aryl halide (e.g., 4-bromoaniline or 1-bromo-4-nitrobenzene), offering high yields and broad functional group tolerance.[8][9]

Below is a representative workflow for its synthesis.

G cluster_0 Synthesis Workflow A Reactants: 1-Benzylpiperazine 4-Bromo-1-nitrobenzene C Buchwald-Hartwig C-N Coupling A->C B Reaction Conditions: - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP, XPhos) - Base (e.g., NaOtBu, Cs2CO3) - Solvent (e.g., Toluene) B->C D Intermediate: 1-Benzyl-4-(4-nitrophenyl)piperazine C->D Forms C-N bond E Reduction Step: (e.g., H2/Pd-C, SnCl2, Fe/HCl) D->E F Final Product: This compound E->F Reduces NO2 to NH2

Caption: General workflow for the synthesis of the target scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a two-step synthesis starting from 1-benzylpiperazine and 1-fluoro-2-nitrobenzene, followed by reduction.[3]

Step 1: Synthesis of 1-Benzyl-4-(4-nitrophenyl)piperazine

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-fluoro-4-nitrobenzene (1.0 eq), 1-benzylpiperazine (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of 0.5 M.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into ice-water. A yellow precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified further by recrystallization from ethanol to yield the desired intermediate as a yellow solid.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask, dissolve the 1-benzyl-4-(4-nitrophenyl)piperazine intermediate (1.0 eq) in ethanol or methanol.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.

  • Reaction: Fit the flask with a hydrogen balloon and purge the system with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 6-8 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Pharmacological Profile and Structure-Activity Relationships (SAR)

Derivatives of this scaffold are potent modulators of dopaminergic and serotonergic receptors. The phenylamine nitrogen (N1) and the benzylpiperazine nitrogen (N4) are key points for modification to tune affinity and selectivity. SAR studies have revealed critical insights for designing ligands with specific receptor profiles.[10][11]

Key Biological Targets
  • Dopamine D₂/D₃ Receptors: Arylpiperazine derivatives are classic D₂/D₃ receptor ligands. Antagonism at these receptors is a primary mechanism for antipsychotic drugs.[11]

  • Serotonin 5-HT₁ₐ/5-HT₂ₐ Receptors: Activity at these receptors is crucial for antidepressants and atypical antipsychotics. 5-HT₁ₐ agonism is associated with anxiolytic and antidepressant effects, while 5-HT₂ₐ antagonism can improve negative symptoms in schizophrenia and reduce extrapyramidal side effects.[2][12]

SAR Data Summary

The following table summarizes SAR data for arylpiperazine derivatives, highlighting how substitutions on the phenyl ring attached to the piperazine influence binding affinity (Kᵢ) at key CNS receptors.

Compound IDAryl Substitution (R)D₂ Kᵢ (nM)[2]5-HT₁ₐ Kᵢ (nM)[2]5-HT₂ₐ Kᵢ (nM)[2]D₂/5-HT₂ₐ Selectivity Ratio
1 H (unsubstituted)30041.53150.95
2 2-OCH₃>10,00023.939.4>250
3 2-Cl17.0-14920.01
4 2,3-di-Cl0.13 - 4.97---
5 2,3-di-CH₃0.13 - 4.97---

Note: Data is compiled from representative literature and may vary based on specific assay conditions.[2][13] A lower Kᵢ value indicates higher binding affinity.

Key Insights from SAR:

  • Dopamine D₂/D₃ Affinity: Small, electron-withdrawing or lipophilic groups (e.g., Cl, CH₃) at the 2 and 3 positions of the terminal phenyl ring dramatically increase affinity for D₂/D₃ receptors.[13]

  • Serotonin 5-HT₂ₐ Affinity: A methoxy group at the 2-position of the phenyl ring can significantly decrease D₂ affinity while retaining high 5-HT₂ₐ affinity, thereby shifting the selectivity profile.[10]

  • Spacer Length: The length of the alkyl chain connecting the piperazine to other moieties is critical. For example, a butyl chain often optimizes D₃ receptor affinity over D₂.[13]

Case Study: Aripiprazole (Abilify)

Aripiprazole is a blockbuster atypical antipsychotic used to treat schizophrenia and bipolar disorder. Its structure features a dichlorophenylpiperazine moiety connected via a butyl chain to a dihydrocarbostyril group. While not an exact match to our core scaffold, it is a quintessential example of a drug built from the arylpiperazine template.

Mechanism of Action: Aripiprazole's efficacy is attributed to its unique "dopamine-serotonin system stabilizer" profile. It acts as a partial agonist at D₂ and 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors .[10] This means in a state of high dopamine (hyperdopaminergic), it acts as an antagonist, but in a low dopamine state (hypodopaminergic), it provides slight stimulation, helping to stabilize the system.

Dopamine D₂ Receptor Signaling Pathway

The D₂ receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit. Its activation leads to the inhibition of cellular activity, a key mechanism for antipsychotic action.

G cluster_0 Dopamine D2 Receptor Signaling Cascade Dopamine Dopamine or D2 Agonist D2R D2 Receptor Dopamine->D2R Binds Gi Gi Protein (α, βγ subunits) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannel K+ Channel Activation Gi->IonChannel βγ subunit activates cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation & Gene Transcription PKA->CREB Regulates

Caption: Downstream signaling of the Dopamine D₂ receptor.

Upon activation by an agonist, the D₂ receptor activates the inhibitory G-protein (Gᵢ).[1][14] The Gαᵢ subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15] This reduction in cAMP prevents the activation of Protein Kinase A (PKA), thereby reducing the phosphorylation of downstream targets like DARPP-32 and CREB. The Gβγ subunit can also directly activate certain potassium channels, leading to membrane hyperpolarization and reduced neuronal excitability.[1]

Key Experimental Protocol: D₂ Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human dopamine D₂ receptor.[3][16]

G cluster_1 Radioligand Binding Assay Workflow prep 1. Prepare Reagents - D2 Receptor Membranes - Radioligand ([3H]Spiperone) - Test Compound (Serial Dilutions) - Assay Buffer plate 2. Plate Assay Components - Total Binding Wells - Non-Specific Binding Wells - Test Compound Wells prep->plate incubate 3. Incubate (e.g., 60 min at 30°C) plate->incubate filter 4. Rapid Filtration (Through GF/B filters to separate bound from free radioligand) incubate->filter wash 5. Wash Filters (With ice-cold buffer) filter->wash count 6. Scintillation Counting (Quantify radioactivity on filters) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki values) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Membranes from CHO or HEK293 cells stably expressing the human D₂ receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D₂ antagonist), at a final concentration near its Kₔ (~0.2 nM).[16]

  • Non-specific Determinant: Haloperidol (10 µM final concentration).[3]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber (GF/B) plates, pre-soaked in polyethyleneimine (PEI).

  • Scintillation Cocktail & Counter.

Procedure:

  • Membrane Preparation: Thaw frozen receptor membrane aliquots on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in assay buffer. Homogenize briefly.

  • Assay Plating: In a 96-well plate, add reagents in triplicate for a final volume of 200 µL:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]Spiperone + 100 µL Membrane Prep.

    • Non-Specific Binding (NSB): 50 µL Haloperidol + 50 µL [³H]Spiperone + 100 µL Membrane Prep.

    • Test Compound: 50 µL Test Compound (at varying concentrations) + 50 µL [³H]Spiperone + 100 µL Membrane Prep.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[17]

  • Filtration: Terminate the reaction by rapidly filtering the contents of the plate through the pre-soaked GF/B filter plate using a cell harvester. This traps the membranes (with bound radioligand) on the filter.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Perspectives

The this compound scaffold and its arylpiperazine relatives remain a highly productive platform in CNS drug discovery. Its synthetic tractability and inherent pharmacophoric features provide a robust starting point for developing potent and selective modulators of dopamine and serotonin receptors. Future efforts will likely focus on fine-tuning the scaffold to achieve greater subtype selectivity (e.g., D₃ vs. D₂), developing ligands with novel functional profiles (e.g., biased agonists), and exploring its utility against new targets beyond the monoaminergic system. The principles and protocols outlined in this guide offer a solid foundation for researchers aiming to exploit the full potential of this privileged structure.

References

  • Castillo-Hernández, J. C., Velázquez-Moyado, J. A., Reyes-Ramírez, A., Ramírez-López, E. G., González-Andrade, M., & Navarrete, A. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 256–264. [Link]

  • Otsuka Pharmaceutical. (2025). Centanafadine - Otsuka Pharmaceutical. AdisInsight.
  • Faraone, S. V., Wigal, S. B., Brams, M., Childress, A. C., & Nasser, A. (2022). Efficacy, Safety, and Tolerability of Centanafadine Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials. The Journal of Clinical Psychiatry, 83(4), 21m14237. [Link]

  • ResearchGate. (n.d.). Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade.
  • Wikipedia. (n.d.). Centanafadine. Retrieved from [Link]

  • ADDitude Editors. (2025). ADHD Non-Stimulant Triple Reuptake Inhibitor Seeks FDA Approval. ADDitude.
  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • ResearchGate. (n.d.). The signal transduction pathway of the active model of D2R based on the NMA.
  • ResearchGate. (n.d.). Schematic representation of dopamine signaling pathway.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & De Giorgio, P. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 45(26), 5727–5735. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands.
  • Butini, S., Gemma, S., Sanna, F., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1293. [Link]

  • Luedtke, R. R., Gentile, A. J., Ippolito, D. L., et al. (2014). Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. Journal of Medicinal Chemistry, 57(16), 7042–7060. [Link]

  • Kumar, A., Chander, S., & Singh, S. (2009). Synthesis and pharmacological evaluation of [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivatives as potential anxiolytic agents. Bioorganic & Medicinal Chemistry, 17(5), 1890–1897. [Link]

  • Butini, S., Gemma, S., Sanna, F., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Mernyák, E., Wölfling, J., & Schneider, G. (2010). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 6, 92. [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.

Sources

Methodological & Application

Topic: Protocol for the Synthesis of 4-(4-Benzylpiperazin-1-yl)phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction: The Significance of the Benzylpiperazine Phenylamine Scaffold

The 4-(4-benzylpiperazin-1-yl)phenylamine core is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and versatile chemical handles have made it a cornerstone in the development of a wide array of therapeutics targeting the central nervous system (CNS).[1] Derivatives of this structure are found in drugs with antipsychotic, antidepressant, and anxiolytic properties, largely due to their ability to interact with monoamine pathways.[1] The N-benzyl piperidine/piperazine motif is particularly effective for fine-tuning efficacy and physicochemical properties, often providing crucial cation-π interactions with target proteins.[2]

This guide provides researchers, scientists, and drug development professionals with a detailed, experience-driven protocol for the synthesis of these valuable derivatives. We will explore the two most robust and widely adopted synthetic strategies: the modern Buchwald-Hartwig amination and the classic, reliable reductive amination. This document moves beyond a simple recitation of steps to explain the underlying chemical logic, empowering researchers to troubleshoot and adapt these protocols for novel derivatives.

Part 1: Strategic Approaches to Synthesis

The key chemical transformation in synthesizing the target scaffold is the formation of a specific carbon-nitrogen (C-N) bond. The choice of strategy depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the gold standard for forming aryl C-N bonds.[3][4] It involves coupling an aryl halide (or triflate) with an amine. For our target, this means reacting a substituted 4-haloaniline with N-benzylpiperazine. Its primary advantage is its broad substrate scope and high efficiency, even with sterically hindered partners.[3][5] However, it requires an expensive palladium catalyst, specialized phosphine ligands, and strictly inert atmospheric conditions.[5]

  • Reductive Amination: This highly reliable and cost-effective method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent.[6] To synthesize our target, a substituted benzaldehyde is reacted with 4-(piperazin-1-yl)phenylamine. The reaction proceeds through an iminium ion intermediate, which is then reduced to form the final amine. This method is often preferred for its operational simplicity and the use of cheaper reagents.[6][7]

Part 2: Experimental Protocols & Methodologies

Protocol A: Synthesis via Buchwald-Hartwig Amination

This protocol describes the coupling of 1-bromo-4-nitrobenzene with 1-benzylpiperazine, followed by reduction of the nitro group to yield the final phenylamine derivative.

Causality: The Buchwald-Hartwig amination is chosen here for its high efficiency in creating the aryl-piperazine bond. The reaction relies on a Pd(0)/Pd(II) catalytic cycle.[4][8] Bulky, electron-rich phosphine ligands (like BINAP) are critical as they stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and prevent the formation of inactive catalyst dimers.[3][8] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[9] An inert atmosphere is absolutely essential to prevent the oxidation of the active Pd(0) catalyst.

Diagram: Buchwald-Hartwig Amination Workflow

cluster_prep 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification P1 Dry Schlenk Flask P2 Purge with N2/Ar P1->P2 Inert Atmosphere R1 Aryl Halide (e.g., 1-bromo-4-nitrobenzene) P2->R1 R2 N-Benzylpiperazine R3 Pd Catalyst (e.g., Pd2(dba)3) R4 Phosphine Ligand (e.g., BINAP) R5 Base (e.g., NaOt-Bu) R6 Anhydrous Toluene RXN Heat (e.g., 80-110 °C) Monitor by TLC/LC-MS R6->RXN W1 Cool & Quench RXN->W1 W2 Aqueous Extraction W1->W2 W3 Dry Organic Layer W2->W3 W4 Concentrate W3->W4 W5 Column Chromatography W4->W5 FINAL 4-(4-Benzylpiperazin-1-yl) nitrobenzene W5->FINAL Yields Product

Caption: Workflow for Buchwald-Hartwig C-N coupling.

Materials & Reagents

  • 1-Bromo-4-nitrobenzene

  • 1-Benzylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask and standard glassware

Step-by-Step Protocol

  • Vessel Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and allowed to cool under a stream of nitrogen or argon.

  • Reagent Loading: To the flask, add 1-bromo-4-nitrobenzene (1.0 eq), Pd₂(dba)₃ (0.01 eq), and BINAP (0.015 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen three times.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by 1-benzylpiperazine (1.2 eq).

  • Base Addition: Add sodium tert-butoxide (1.4 eq) to the mixture. The addition of the base is often exothermic and may cause a color change.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC (thin-layer chromatography) until the starting aryl bromide is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield 4-(4-benzylpiperazin-1-yl)-1-nitrobenzene.

  • Nitro Group Reduction: The resulting nitro-compound can be readily reduced to the target phenylamine derivative using standard conditions, such as catalytic hydrogenation (H₂, 10% Pd/C in methanol) or chemical reduction (e.g., SnCl₂·2H₂O in ethanol).

Protocol B: Synthesis via Reductive Amination

This protocol details the direct reaction between 4-(piperazin-1-yl)aniline and a substituted benzaldehyde.

Causality: This method is predicated on the formation of an imine or iminium ion intermediate from the condensation of the aniline's primary amine and the aldehyde's carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation because it is mild and exhibits excellent chemoselectivity, reducing the iminium ion much faster than the starting aldehyde.[10] This selectivity prevents side reactions like the reduction of the aldehyde to a benzyl alcohol, leading to cleaner reactions and higher yields. The reaction is typically performed at room temperature, adding to its operational simplicity.

Diagram: Reductive Amination Workflow

cluster_prep 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reduction cluster_workup 4. Work-up & Purification P1 Round-Bottom Flask P2 Add Magnetic Stirrer P1->P2 R1 4-(Piperazin-1-yl)aniline P2->R1 R2 Substituted Benzaldehyde R3 Solvent (e.g., Methanol, DCM) RXN1 Stir to form Iminium Ion R3->RXN1 RXN2 Add NaBH(OAc)3 portion-wise RXN1->RXN2 RXN3 Stir at RT until complete (TLC) RXN2->RXN3 W1 Quench with NaHCO3 RXN3->W1 W2 Aqueous Extraction W1->W2 W3 Dry Organic Layer W2->W3 W4 Concentrate W3->W4 W5 Column Chromatography W4->W5 FINAL 4-(4-Benzylpiperazin-1-yl) phenylamine Derivative W5->FINAL Yields Product

Caption: Workflow for synthesis via reductive amination.

Materials & Reagents

  • 4-(Piperazin-1-yl)aniline

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Step-by-Step Protocol

  • Initial Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(piperazin-1-yl)aniline (1.0 eq) and the desired substituted benzaldehyde (1.1 eq).

  • Dissolution: Dissolve the starting materials in a suitable solvent like dichloromethane or methanol.

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may cause some gas evolution.

  • Reaction: Continue to stir the reaction at room temperature. Monitor its progress by TLC until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.[11]

Part 3: Data Presentation & Characterization

Successful synthesis must be validated by thorough characterization. The purity and identity of the final compounds should be confirmed using a combination of spectroscopic and physical methods.

Table 1: Reaction Parameters for Derivative Synthesis

Derivative SubstituentSynthetic MethodKey ReagentsTemp (°C)Time (h)Typical Yield (%)
H (unsubstituted)Reductive AminationBenzaldehyde, NaBH(OAc)₃RT4>85%
4-MethoxybenzylReductive Amination4-Methoxybenzaldehyde, NaBH(OAc)₃RT3>90%
4-NitroanilineBuchwald-Hartwig1-Bromo-4-nitrobenzene, Pd₂(dba)₃/BINAP10018~80%
4-ChloroanilineBuchwald-Hartwig1-Bromo-4-chloroaniline, Pd₂(dba)₃/XPhos11012~88%
2,5-DimethoxybenzylReductive Amination2,5-Dimethoxybenzaldehyde, NaBH(OAc)₃RT6>80%[12]

Characterization Guide

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides structural confirmation. Expect to see characteristic signals for aromatic protons (δ 6.5-8.0 ppm), the benzylic singlet (-CH₂-) (δ ~3.5 ppm), and piperazine ring protons (broad signals, δ 2.5-3.5 ppm).[11][13][14]

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound, confirming its identity.[13][14]

  • Melting Point (MP): For solid compounds, a sharp melting point range is a strong indicator of high purity.[11]

Part 4: Application Context & Potential Mechanism of Action

Many this compound derivatives exhibit potent pharmacological activity by acting as ligands for various G-protein coupled receptors (GPCRs), such as dopamine D₂ and serotonin 5-HT₁ₐ receptors.[15] As antagonists, they can bind to the receptor and block the downstream signaling cascade initiated by the endogenous neurotransmitter. This mechanism is fundamental to the therapeutic effect of many antipsychotic and antidepressant drugs.

Diagram: Hypothetical GPCR Antagonist Mechanism

cluster_pathway Cellular Signaling Cascade NT Endogenous Neuromitter Receptor GPCR (e.g., D2/5-HT1A) NT->Receptor Binds & Activates G_Protein G-Protein Activation Receptor->G_Protein Receptor->Block Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Derivative Synthesized Derivative (Antagonist) Derivative->Receptor Binds & Blocks Block->G_Protein X

Caption: A derivative acting as a competitive antagonist.

Part 5: Safety and Handling

Adherence to strict safety protocols is paramount. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Reagent-Specific Hazards:

    • Piperazine and its derivatives: Can cause skin and serious eye irritation, and may cause respiratory irritation or allergic reactions.[12][16][17][18] Avoid inhalation of dust and direct contact.[18][19]

    • Palladium Catalysts: Fine powders can be flammable. Handle with care.

    • Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle under inert gas.

    • Solvents (Toluene, DCM): Are flammable and/or toxic. Keep away from ignition sources and ensure proper ventilation.[17][19]

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, in accordance with local and institutional regulations.[16][17]

  • Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[16][17] In case of skin contact, wash thoroughly with soap and water.[16] In case of eye contact, rinse cautiously with water for several minutes.[16]

References

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. Available from: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available from: [Link]

  • Buchwald-Hartwig Amination - Reagent Guides. ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available from: [Link]

  • Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available from: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]

  • The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. Available from: [Link]

  • Synthesis of Some N-[(4-Substituted-1-Piperazinyl)-Oxo(Alkyl and Ethylcarbamoyl)]-3-(2-Thiophenyl)Acrylamides as Non-Steroidal Anti-Allergic and Anti-Inflammatory Agents. SCIRP. Available from: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. Available from: [Link]

  • Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties. PubMed. Available from: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. Available from: [Link]

Sources

Application Notes & Protocols for the Quantitative Analysis of 4-(4-Benzylpiperazin-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of validated analytical methodologies for the accurate quantification of 4-(4-Benzylpiperazin-1-yl)phenylamine. As a molecule of interest in pharmaceutical development, either as an active pharmaceutical ingredient (API), intermediate, or potential impurity, its precise measurement is critical for ensuring product quality, safety, and efficacy. This document details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, adherence to validation standards, and the establishment of stability-indicating methods through forced degradation studies are thoroughly discussed to provide researchers and drug development professionals with a robust and reliable analytical framework.

Introduction and Rationale for Method Selection

This compound is a substituted piperazine derivative. The molecule incorporates a phenylamine moiety, a piperazine ring, and a benzyl group. These structural features dictate its physicochemical properties—moderate polarity, UV absorbance due to aromatic rings, and basic nitrogen atoms amenable to ionization. The selection of an analytical method is therefore guided by the specific analytical challenge, whether it is for bulk drug assay, trace-level impurity quantification, or analysis in a complex biological matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quality control, offering a balance of specificity, precision, and cost-effectiveness for assay and impurity profiling in drug substances and products.[1][2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical studies (pharmacokinetics) and the quantification of trace-level genotoxic impurities.[3][4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile or semi-volatile compounds. For non-volatile molecules like the target analyte, chemical derivatization is often required to enhance volatility. It is particularly useful for structural elucidation of unknown impurities.[7][8][9][10][11]

The objective of any analytical procedure is to demonstrate its suitability for the intended purpose.[12] All protocols described herein are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance.[13][14][15][16]

High-Performance Liquid Chromatography (HPLC-UV) Method

This reverse-phase HPLC method is optimized for the routine quantification and purity assessment of this compound. The method separates the analyte from potential process-related impurities and degradation products.

Principle of Causality

A C18 (octadecylsilyl) stationary phase is selected due to its hydrophobic nature, which provides effective retention for the moderately non-polar analyte. An acidified aqueous-organic mobile phase is employed; the acidic component (e.g., phosphoric acid or formic acid) protonates the basic nitrogen atoms on the piperazine ring, ensuring sharp, symmetrical peak shapes by minimizing interactions with residual silanols on the silica support. Acetonitrile is chosen as the organic modifier for its low viscosity and strong elution strength. UV detection is set at a wavelength corresponding to the absorbance maximum of the analyte's chromophores to maximize sensitivity.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (AR Grade)

  • This compound Reference Standard

Chromatographic Conditions:

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Injection Volume 10 µL
Column Temperature 30 °C

| Run Time | 15 minutes |

Procedure:

  • Mobile Phase Preparation: Prepare the 20 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC grade water, adjusting the pH to 3.0 with phosphoric acid, and filtering through a 0.45 µm membrane filter. Mix with acetonitrile in the specified ratio and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a sample containing the analyte and prepare a solution of a known concentration (e.g., 50 µg/mL) using the mobile phase as the diluent.

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the blank (mobile phase), followed by the calibration standards and sample solutions. Construct a calibration curve by plotting peak area against concentration.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Preparation & Degassing P2 Standard & Sample Solution Preparation A1 Column Equilibration P2->A1 A2 Inject Blank, Standards, Samples A1->A2 A3 Chromatographic Separation A2->A3 A4 UV Detection (245 nm) A3->A4 D1 Peak Integration A4->D1 D2 Calibration Curve (Linear Regression) D1->D2 D3 Quantification of Analyte D2->D3 LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Spike Plasma with Analyte & Internal Std P2 Protein Precipitation (Acetonitrile) P1->P2 P3 Centrifuge & Collect Supernatant P2->P3 A1 LC Separation (Gradient Elution) P3->A1 A2 ESI+ Ionization [M+H]⁺ A1->A2 A3 MRM Detection (Precursor → Product) A2->A3 D1 Calculate Peak Area Ratios (Analyte/IS) A3->D1 D2 Linear Regression (Weighted) D1->D2 D3 Quantify Analyte in Unknowns D2->D3 Forced_Degradation cluster_stress Stress Conditions cluster_eval Evaluation Start Drug Substance Solution Acid Acid Hydrolysis (HCl, Heat) Start->Acid Base Base Hydrolysis (NaOH, Heat) Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal (Dry Heat) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze Stressed Samples via HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Eval1 Assess Specificity & Resolution Analysis->Eval1 Eval2 Check Peak Purity Eval1->Eval2 Eval3 Calculate Mass Balance Eval2->Eval3 Result Stability-Indicating Method Confirmed Eval3->Result

Sources

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analysis of piperazine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Piperazine compounds are prevalent in pharmaceuticals, both as active ingredients and as potential impurities, necessitating robust and reliable analytical methods for their detection and quantification. This guide delves into the core principles of GC-MS for this application, offering detailed, field-proven protocols for sample preparation, derivatization, and instrument setup. Furthermore, it emphasizes the importance of method validation in accordance with regulatory standards and provides insights into the characteristic fragmentation patterns of piperazine derivatives, crucial for confident identification. This application note is intended for researchers, scientists, and professionals in drug development and quality control who require a thorough understanding of this analytical technique.

Introduction: The Analytical Significance of Piperazine Compounds

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This structural motif is a key component in a wide array of pharmaceutical agents, imparting specific physicochemical and pharmacological properties. Its derivatives are employed in diverse therapeutic areas, including anthelmintics, antihistamines, and antipsychotics. However, piperazine can also be present as a starting material or impurity in drug substances, and its levels must be strictly controlled.[1] Given its potential to form carcinogenic nitrosamine impurities, highly sensitive and specific analytical methods are critical for ensuring drug safety and quality.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for this purpose, offering high-resolution separation and definitive mass-based identification.[2][3] This guide will provide the necessary protocols and theoretical background to successfully implement GC-MS for the analysis of piperazine compounds.

The Rationale for Derivatization in Piperazine Analysis

Direct GC-MS analysis of underivatized piperazine and many of its derivatives can be challenging. The presence of the two secondary amine functionalities leads to high polarity and the potential for hydrogen bonding. This can result in poor peak shape, tailing, and low volatility, which are detrimental to chromatographic separation and sensitivity.[4]

To overcome these limitations, a derivatization step is often essential. Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more amenable to GC-MS analysis. For piperazine compounds, this typically involves converting the polar N-H groups into less polar, more volatile derivatives.

Common Derivatization Strategies:

  • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA) react with the amine groups to form stable, volatile amide derivatives.[5][6]

  • Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to create less polar trimethylsilyl (TMS) derivatives.[6]

  • Chloroformate Reaction: Reagents like ethyl chloroformate can be used in a two-phase derivatization procedure.[7]

The choice of derivatization reagent depends on the specific piperazine compound and the analytical requirements. Acylation with fluorinated anhydrides is a popular choice as it often leads to excellent chromatographic properties and characteristic mass spectra.[5]

Experimental Workflow and Protocols

A robust GC-MS analysis of piperazine compounds follows a structured workflow, from sample preparation to data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Drug Substance, Biological Fluid) Extraction Extraction (LLE or SPE) Sample->Extraction Isolate Analyte Derivatization Chemical Derivatization (e.g., Acylation) Extraction->Derivatization Enhance Volatility GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Interpretation MS_Detection->Data_Analysis fragmentation cluster_structure Example: TFA-Derivatized Piperazine cluster_fragments Characteristic Fragments Structure [M]+• Fragment1 Fragment A (e.g., loss of CF3CO) Structure->Fragment1 Fragmentation Pathway 1 Fragment2 Fragment B (e.g., ring cleavage) Structure->Fragment2 Fragmentation Pathway 2

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for Arylpiperazines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Arylpiperazines are a significant class of organic compounds characterized by a piperazine ring linked to an aryl group. This structural motif is prevalent in a wide array of pharmaceutical agents, where it often serves as a key pharmacophore responsible for their therapeutic effects.[1] Arylpiperazine derivatives are known to interact with various receptors in the central nervous system, leading to their use as antidepressants, antipsychotics, and anxiolytics. Given their widespread use and physiological importance, the development of robust and reliable analytical methods for their quantification and purity assessment is paramount in pharmaceutical research and quality control.[2][3]

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique extensively used for the separation, identification, and quantification of compounds in a mixture.[4] Its application in the analysis of arylpiperazines is crucial for ensuring the quality, safety, and efficacy of drug substances and products. This application note provides a comprehensive guide to the development of a reversed-phase HPLC (RP-HPLC) method for the analysis of arylpiperazines, delving into the rationale behind experimental choices and providing a detailed protocol.

I. Foundational Principles of HPLC Method Development for Arylpiperazines

The successful development of an HPLC method for arylpiperazines, which are basic compounds, hinges on a systematic approach to optimizing the key chromatographic parameters. The goal is to achieve adequate resolution of the analyte from potential impurities and degradation products, with good peak shape and a reasonable analysis time.

Understanding the Analyte: Physicochemical Properties of Arylpiperazines

Arylpiperazines are typically basic compounds due to the presence of the nitrogen atoms in the piperazine ring. Their basicity (pKa) and hydrophobicity (logP) are critical parameters that dictate their behavior in a reversed-phase chromatographic system. The aryl moiety contributes to their hydrophobicity and also provides a chromophore for UV detection.

The Logic of Reversed-Phase Chromatography for Arylpiperazines

In reversed-phase HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[5] Arylpiperazines, with their hydrophobic aryl group, will interact with the non-polar stationary phase. The retention of these basic compounds can be significantly influenced by the pH of the mobile phase, which affects their ionization state.[6][7]

II. Strategic Approach to Method Development

A logical and stepwise approach is crucial for efficient HPLC method development. This involves the careful selection and optimization of the stationary phase, mobile phase, and detection parameters.

Stationary Phase Selection: The Heart of the Separation

The choice of the HPLC column is the most critical decision in method development. For arylpiperazines, a C18 (octadecyl) or C8 (octyl) bonded silica column is a common starting point due to their hydrophobicity and versatility.[1][6]

Key Considerations for Column Selection:

  • Particle Size: Smaller particle sizes (e.g., <3 µm) offer higher efficiency and resolution but result in higher backpressure.[8] A 5 µm particle size is often a good compromise for routine analysis.

  • Pore Size: A pore size of 100-120 Å is generally suitable for small molecules like arylpiperazines.

  • End-capping: To minimize peak tailing caused by the interaction of the basic piperazine nitrogen with acidic silanol groups on the silica surface, a well-end-capped column is essential.

Table 1: Recommended Starting Column Parameters for Arylpiperazine Analysis

ParameterRecommended ValueRationale
Stationary Phase C18 or C8Provides good hydrophobic interaction with the aryl moiety.
Particle Size 5 µmBalances efficiency and backpressure for routine analysis.
Column Dimensions 4.6 mm x 150 mm or 4.6 mm x 250 mmStandard dimensions offering good resolution and capacity.
Pore Size 100 - 120 ÅAppropriate for small molecule analysis.
End-capping YesMinimizes silanol interactions and improves peak shape.
Mobile Phase Optimization: Driving the Separation

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation.[9][10] For basic compounds like arylpiperazines, pH control is the most critical factor.

2.2.1. The Critical Role of Mobile Phase pH

The pH of the mobile phase determines the ionization state of the arylpiperazine.[7]

  • Acidic pH (2-4): At a low pH, the piperazine nitrogens will be protonated, making the molecule more polar and less retained on a reversed-phase column. This can lead to improved peak shape by minimizing interactions with residual silanols.[6]

  • Basic pH (7.5-11): At a higher pH, the arylpiperazine will be in its free base form, making it more non-polar and increasing its retention.[6] However, this requires a pH-stable column.

A good starting point is an acidic mobile phase, as it generally provides more robust and reproducible chromatography for basic compounds on silica-based columns.[6]

2.2.2. Organic Modifier and Buffer Selection
  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[9] Acetonitrile is often preferred for its lower viscosity and better UV transparency at low wavelengths.

  • Buffer: A buffer is essential to control and maintain the mobile phase pH.[9] For acidic pH, phosphate or formate buffers are commonly used. For basic pH, phosphate or borate buffers can be employed. The buffer concentration should be sufficient to maintain the desired pH, typically in the range of 10-50 mM.

Diagram 1: Workflow for HPLC Method Development

MethodDevelopmentWorkflow cluster_Initial Initial Screening cluster_Optimization Optimization cluster_Validation Validation Start Define Analytical Goal SelectColumn Select Column (e.g., C18, 5µm) Start->SelectColumn SelectMobilePhase Select Initial Mobile Phase (e.g., ACN:Buffer pH 3.0) SelectColumn->SelectMobilePhase OptimizeGradient Optimize Gradient/Isocratic Elution SelectMobilePhase->OptimizeGradient OptimizeFlowRate Optimize Flow Rate OptimizeGradient->OptimizeFlowRate OptimizeTemperature Optimize Column Temperature OptimizeFlowRate->OptimizeTemperature ValidateMethod Method Validation (ICH Guidelines) OptimizeTemperature->ValidateMethod End Final Method ValidateMethod->End

Caption: A logical workflow for systematic HPLC method development.

Detection

Arylpiperazines generally possess a UV chromophore due to the aryl ring system. A photodiode array (PDA) or a variable wavelength UV detector is suitable for their detection. The detection wavelength should be set at the λmax (wavelength of maximum absorbance) of the analyte to ensure maximum sensitivity.

III. Detailed Protocol: HPLC Method for the Analysis of a Model Arylpiperazine

This protocol outlines a starting point for the development of an HPLC method for a typical arylpiperazine. Optimization will likely be required based on the specific properties of the analyte and any impurities.

Materials and Reagents
  • Arylpiperazine reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid (H3PO4)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh about 10 mg of the arylpiperazine reference standard and dissolve it in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution at a similar concentration as the standard solution using the diluent.

Chromatographic Conditions

Table 2: Initial HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 25 mM Potassium Phosphate Buffer, pH 3.0B: Acetonitrile
Gradient Program 0-2 min: 30% B2-15 min: 30% to 70% B15-17 min: 70% B17-18 min: 70% to 30% B18-25 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan of the analyte (e.g., 254 nm)
Method Optimization Strategy

If the initial conditions do not provide adequate separation, the following parameters can be adjusted:

  • Gradient Slope: A shallower gradient can improve the resolution of closely eluting peaks.

  • Initial/Final %B: Adjusting the starting and ending organic composition can alter the retention of early and late eluting compounds.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the run time.

  • Column Temperature: Increasing the temperature can decrease viscosity and improve peak efficiency, but may also affect selectivity.

Diagram 2: Relationship of Key HPLC Parameters

HPLCParameters cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase cluster_Performance Chromatographic Performance MP_pH pH Retention Retention Time MP_pH->Retention PeakShape Peak Shape MP_pH->PeakShape MP_Organic Organic Modifier % MP_Organic->Retention MP_Buffer Buffer Strength MP_Buffer->PeakShape SP_Chemistry Chemistry (C18, C8) SP_Chemistry->Retention Resolution Resolution SP_Chemistry->Resolution SP_ParticleSize Particle Size SP_ParticleSize->Resolution Retention->Resolution

Caption: Interplay of mobile and stationary phase parameters on performance.

IV. Method Validation

Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally accepted.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

V. Conclusion

The development of a robust and reliable HPLC method for the analysis of arylpiperazines is a critical task in pharmaceutical development and quality control. A systematic approach, beginning with an understanding of the analyte's properties and followed by the logical optimization of stationary and mobile phase parameters, is key to success. The protocol provided in this application note serves as a solid starting point for developing a method that is accurate, precise, and fit for its intended purpose. Subsequent validation in accordance with ICH guidelines will ensure the method's suitability for regulatory submissions and routine use.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Cromwell, O. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Pharmaguideline. (2024, December 11).
  • Shabir, G. A. (2025, August 10). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Phenomenex. (2025, June 6).
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Agilent.
  • UNODC.
  • ijrpr. Stationary phases used in LC: A Detailed Review.
  • Lige, M.

Sources

Application Notes and Protocols for Cell-Based Assays with 4-(4-Benzylpiperazin-1-yl)phenylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications, including anticancer, antipsychotic, antihistamine, and anti-inflammatory activities[1]. Its unique physicochemical properties allow it to interact with various biological targets. The compound 4-(4-Benzylpiperazin-1-yl)phenylamine (CAS 16154-69-1) represents a key building block for the synthesis of novel therapeutic agents[2]. While this specific molecule is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly in the realm of oncology.

Notably, quinazoline derivatives of this scaffold have demonstrated potent antiproliferative activity against several cancer cell lines, with IC50 values in the nanomolar range. These derivatives have been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis, with evidence suggesting tubulin as a potential molecular target[3]. This highlights the potential of the this compound core in developing new classes of anticancer agents.

This guide provides a comprehensive framework for utilizing cell-based assays to characterize the biological effects of novel compounds derived from the this compound scaffold. The protocols detailed below are designed to be robust and reproducible, enabling researchers to assess key cancer-related cellular processes, including cytotoxicity, proliferation, cell cycle progression, and apoptosis.

Principle of the Assays: Interrogating Cancer Cell Fate

Cell-based assays are indispensable tools in drug discovery, offering a biologically relevant context to evaluate a compound's efficacy and mechanism of action[][5]. The assays described herein are designed to provide a multi-faceted view of a compound's anticancer potential.

  • Cytotoxicity and Cell Viability Assays: These assays determine the concentration at which a compound induces cell death. Assays like the MTT or resazurin reduction assays measure the metabolic activity of viable cells, providing an indirect measure of cell number.

  • Cell Proliferation Assays: These assays directly measure the rate of cell division. Methods like direct cell counting or DNA synthesis assays (e.g., BrdU incorporation) provide insights into a compound's cytostatic effects.

  • Cell Cycle Analysis: Understanding how a compound affects the progression of the cell cycle is crucial. Flow cytometry-based analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing potential cell cycle checkpoints targeted by the compound.

  • Apoptosis Assays: Determining whether a compound induces programmed cell death (apoptosis) is a key step in characterizing its mechanism. Assays for caspase activation or Annexin V staining can confirm an apoptotic mode of cell death.

The following sections provide detailed protocols for these fundamental assays, tailored for the evaluation of novel compounds derived from this compound.

Experimental Workflow for Compound Characterization

The logical flow for characterizing a novel compound with potential anticancer activity involves a tiered approach, starting with broad screening for cytotoxicity and progressing to more detailed mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Assays cluster_2 Tier 3: Target Identification (Optional) A Compound Synthesis & Solubilization C Cytotoxicity/Viability Assay (e.g., MTT, Resazurin) A->C B Cell Line Selection & Culture B->C D Determine IC50 Values C->D E Cell Proliferation Assay D->E Select concentrations around IC50 F Cell Cycle Analysis (Flow Cytometry) D->F Select concentrations around IC50 G Apoptosis Assay (Annexin V/PI Staining) D->G Select concentrations around IC50 H Tubulin Polymerization Assay F->H I Western Blot for Pathway Proteins G->I G A Seed and Treat Cells B Harvest and Fix in 70% Ethanol A->B C Stain with Propidium Iodide (PI) and RNase A B->C D Acquire Data on Flow Cytometer C->D E Analyze DNA Content Histogram D->E F Quantify G0/G1, S, G2/M Phases E->F

Figure 2: Workflow for cell cycle analysis by flow cytometry.

Expected Outcomes and Troubleshooting

  • Cytotoxicity Assay: A successful experiment will yield a sigmoidal dose-response curve, allowing for the determination of a reproducible IC50 value. If high variability is observed, check cell seeding consistency and compound solubility.

  • Cell Cycle Analysis: Compounds that induce G2/M arrest, similar to the reported activity of quinazoline derivatives of this scaffold, will show an increased percentage of cells in the G2/M phase and a corresponding decrease in the G0/G1 and S phases.[3] If no change in the cell cycle is observed, the compound may induce cytotoxicity through a different mechanism, or the chosen time point may not be optimal.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics, particularly in oncology. The cell-based assays detailed in this guide provide a robust framework for the initial characterization of new derivatives. By systematically evaluating cytotoxicity, effects on cell proliferation, and the mechanism of cell death, researchers can efficiently identify promising lead compounds for further preclinical development.

References

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Recommendations for Cell Banks Used in GXP Assays. (2012). BioProcess International. Available at: [Link]

  • Biochemical and biological properties of 4-(3-phenyl- [2][3][6]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. (2009). Anesthesia & Analgesia. Available at: [Link]

  • This compound. Alchem Pharmtech. Available at: [Link]

  • 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • 4-N-benzyl-4-N-[2-[3-(2-piperazin-1-ylpyrimidin-5-yl)phenyl]phenyl]pyrimidine-2,4-diamine. PubChem. Available at: [Link]

  • Cell-Based Assays and Expression Kits. BPS Bioscience. Available at: [Link]

  • Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. (2006). Journal of Medicinal Chemistry. Available at: [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI. Available at: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen. Available at: [Link]

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. (2022). MDPI. Available at: [Link]

  • N-Phenyl-1-(phenylmethyl)-4-piperidinamine. PubChem. Available at: [Link]

  • Cell-based assay for low- and high-scale screening of the Wnt/β-catenin signaling modulators. (2015). Analytical Biochemistry. Available at: [Link]

  • 4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(2,2,2-trifluoroacetyl)phenyl]sulfonylbenzamide. PubChem. Available at: [Link]

  • 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). PLOS ONE. Available at: [Link]

  • 4-(4-Ethylpiperazin-1-yl)aniline. PubChem. Available at: [Link]

  • Custom Cell-Based Assay Development. BPS Bioscience. Available at: [Link]

Sources

Application Notes & Protocols: Investigating 4-(4-Benzylpiperazin-1-yl)phenylamine in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Investigating 4-(4-Benzylpiperazin-1-yl)phenylamine

This compound, hereafter referred to as BZPPA, is a synthetic compound featuring a core piperazine structure. The piperazine moiety is a privileged scaffold in medicinal chemistry, present in a multitude of well-known neuropharmacological agents.[1] Various piperazine analogs exhibit a wide range of biological activities, primarily through the modulation of monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[1][2] Specifically, the N-benzylpiperazine (BZP) substructure is known for its stimulant properties, largely mediated by enhancing the release of dopamine and serotonin.[3][4]

Given this structural heritage, BZPPA presents itself as a compelling candidate for neuropharmacological investigation. Its architecture, combining the benzylpiperazine core with a phenylamine group, suggests a potential interaction with key G-protein coupled receptors (GPCRs) in the central nervous system (CNS). Dopamine receptors, particularly the D2 subtype, and serotonin receptors are critical targets for therapies aimed at treating neurological and psychiatric disorders such as schizophrenia and depression.[5][6] Antipsychotic drugs, for instance, frequently function as antagonists or partial agonists at D2 receptors.[7]

This guide provides a hypothetical framework and detailed experimental protocols for the initial characterization of BZPPA. The central hypothesis is that BZPPA will exhibit affinity for dopamine D2-like receptors, a hallmark of many antipsychotic compounds. We will outline the essential in vitro and in vivo assays required to test this hypothesis, starting with receptor binding to establish a molecular target and progressing to behavioral models to assess functional CNS activity.

Hypothesized Mechanism of Action: Targeting Dopaminergic Pathways

The primary hypothesis for BZPPA's neuropharmacological activity is its interaction with the dopamine D2 receptor. The D2 receptor is a member of the D2-like family and couples to Gi/o proteins. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling changes. This pathway is a cornerstone of antipsychotic drug action.[5] A secondary hypothesis involves potential interactions with serotonin receptors, such as the 5-HT₂ₐ receptor, which often contributes to the efficacy profile of atypical antipsychotics.[8]

Below is a diagram illustrating the canonical signaling pathway for the dopamine D2 receptor, the primary hypothesized target for BZPPA.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BZPPA BZPPA (Hypothesized Antagonist) D2R Dopamine D2 Receptor BZPPA->D2R Blocks Dopamine Dopamine (Endogenous Agonist) Dopamine->D2R Activates G_protein Gi/o Protein (α, βγ subunits) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: Hypothesized action of BZPPA at the Dopamine D2 Receptor signaling cascade.

PART 1: In Vitro Characterization

The foundational step in characterizing a novel compound is to determine its binding affinity for specific molecular targets. A radioligand binding assay is the gold-standard method for quantifying this interaction.[5]

Application Note: Determining Receptor Binding Affinity (Ki)

This protocol will determine the equilibrium dissociation constant (Ki) of BZPPA for the human dopamine D2 receptor. The Ki value is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The assay works on the principle of competition: the unlabeled test compound (BZPPA) competes with a known radiolabeled ligand (e.g., [³H]Spiperone) for binding to the receptor. By measuring the concentration of BZPPA required to displace 50% of the radioligand (the IC50), the Ki can be calculated.

Protocol 1: Dopamine D2 Receptor Competitive Radioligand Binding Assay

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

  • Test Compound: this compound (BZPPA), dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, then serially diluted.

  • Non-specific Binding Control: Haloperidol or (+)-Butaclamol at a high concentration (e.g., 10 µM).[5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[5][9]

  • Equipment: 96-well microplates, liquid scintillation counter, glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific filter binding, cell harvester (filtration apparatus), scintillation vials, and scintillation cocktail.[5]

Workflow Diagram:

Caption: Workflow for the D2 Receptor Competitive Radioligand Binding Assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare serial dilutions of BZPPA in assay buffer. The final concentration in the assay should typically range from 10⁻¹¹ M to 10⁻⁵ M. Prepare the radioligand ([³H]Spiperone) at a concentration close to its Kd value (typically 0.1-0.5 nM).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add receptor membranes, [³H]Spiperone, and assay buffer.

    • Non-Specific Binding (NSB): Add receptor membranes, [³H]Spiperone, and a saturating concentration of haloperidol (10 µM).

    • Competitive Binding: Add receptor membranes, [³H]Spiperone, and each concentration of the BZPPA serial dilution.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[9][10]

  • Filtration: Terminate the reaction by rapid filtration through the PEI-pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[5][9]

  • Washing: Immediately wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[5]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of BZPPA.

    • Use non-linear regression analysis (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation:

The binding affinities of BZPPA should be summarized in a table for clarity. This allows for direct comparison with known reference compounds.

Table 1: Hypothetical Receptor Binding Affinity Profile of BZPPA

Compound Dopamine D2 (Ki, nM) Serotonin 5-HT₂ₐ (Ki, nM)
BZPPA Experimental Value Experimental Value
Haloperidol (Reference) ~1-2 ~20-50

| Clozapine (Reference) | ~100-200 | ~10-20 |

PART 2: In Vivo Functional Characterization

Following in vitro characterization, the next critical step is to assess the compound's functional effects in a living organism. Animal behavioral models are essential for predicting a drug's potential therapeutic efficacy.[11]

Application Note: Assessing Antipsychotic-like Activity

A widely used preclinical screen for antipsychotic drugs is their ability to attenuate the hyperlocomotor activity induced by psychostimulants like amphetamine or phencyclidine (PCP).[7][11] These stimulants increase dopaminergic transmission in the mesolimbic pathway, leading to increased motor activity. A compound with D2 receptor antagonist properties, like a potential antipsychotic, is expected to block this effect. The open field test provides a simple and robust method for quantifying locomotor activity.[12][13]

Protocol 2: Psychostimulant-Induced Hyperlocomotion in Rodents

Materials:

  • Animals: Adult male C57BL/6J mice or Sprague-Dawley rats. Animals should be housed under a standard 12:12 light/dark cycle with food and water ad libitum.[14]

  • Apparatus: Open field arenas (e.g., 40 x 40 cm clear acrylic boxes) equipped with automated activity monitoring systems (e.g., infrared photocell beams or video tracking software).[12]

  • Test Compound: BZPPA, dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).

  • Psychostimulant: D-amphetamine sulfate, dissolved in saline.

  • Vehicle: The solvent system used to dissolve BZPPA.

Workflow Diagram:

Sources

Application Notes and Protocols: Characterizing 4-(4-Benzylpiperazin-1-yl)phenylamine Interactions with Aminergic GPCRs using Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Benzylpiperazine Derivative

The compound 4-(4-benzylpiperazin-1-yl)phenylamine belongs to a chemical class renowned for its diverse pharmacological activities, particularly within the central nervous system. The benzylpiperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous ligands targeting aminergic G-protein coupled receptors (GPCRs). Due to this structural heritage, it is hypothesized that this compound may exhibit significant affinity for dopamine, serotonin, and adrenergic receptors. Specifically, dopamine D4, serotonin 5-HT7, and adrenergic alpha-2C receptors are plausible targets given their known interaction with similar chemical entities.[1][2]

This guide provides a comprehensive overview of established receptor binding assay techniques to elucidate the binding characteristics of this compound. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for radioligand binding, fluorescence polarization (FP), and Homogeneous Time-Resolved Fluorescence (HTRF) assays. These methodologies are fundamental in early-stage drug discovery for determining a compound's affinity, selectivity, and potential as a therapeutic agent.[3]

The Scientific Rationale: Choosing the Right Binding Assay

Receptor binding assays are the cornerstone for characterizing ligand-receptor interactions.[3] The choice of assay technology depends on several factors, including the availability of specific reagents, desired throughput, and the nature of the information sought (e.g., equilibrium binding constants vs. real-time kinetics).

  • Radioligand Binding Assays: Considered the "gold standard," these assays are robust, highly sensitive, and allow for the direct measurement of ligand binding to receptors in a variety of tissue and cell preparations.[4][5] They are particularly useful for determining the number of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand, as well as the inhibition constant (Ki) of a test compound.[4][6]

  • Fluorescence Polarization (FP): This homogeneous, "mix-and-read" technique is a non-radioactive alternative that measures the change in the polarization of fluorescent light upon ligand binding.[7][8] When a small fluorescently labeled ligand (tracer) binds to a larger receptor, its rotational motion slows, resulting in an increase in fluorescence polarization.[7][9] FP assays are well-suited for high-throughput screening (HTS) due to their simplicity and speed.[9][10]

  • Homogeneous Time-Resolved Fluorescence (HTRF): HTRF is another powerful non-radioactive, homogeneous assay format based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.[11] This technology offers high sensitivity, low background, and is less prone to interference from library compounds.[11][12]

Experimental Workflows: A Visual Guide

To better illustrate the procedural flow of each assay, the following diagrams outline the key steps.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (Membranes/Cells) Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand (e.g., [3H]-Spiperone for D4) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate NSB_Control Non-Specific Binding Control (Excess Unlabeled Ligand) NSB_Control->Incubate Filter Rapid Filtration (Separates Bound from Free) Incubate->Filter Transfer Count Scintillation Counting Filter->Count Wash & Dry Filters Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Receptor Receptor Source Mix Mix Reagents in Microplate Receptor->Mix Tracer Fluorescent Tracer Tracer->Mix Test_Compound Test Compound Test_Compound->Mix Incubate Incubate to Equilibrium Mix->Incubate Read Read Fluorescence Polarization Incubate->Read Direct Read Analyze Data Analysis (IC50, Ki) Read->Analyze

Caption: Workflow for a fluorescence polarization (FP) competitive binding assay.

Protocols: Step-by-Step Methodologies

Protocol 1: Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive inhibition assay to determine the affinity (Ki) of this compound for the human dopamine D4 receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone (a well-characterized D2-like receptor antagonist).

  • Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-Specific Binding (NSB) Determinator: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation vials, liquid scintillation counter, orbital shaker.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µg per well.[13] Keep the membrane suspension on ice.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Haloperidol.

    • Test Compound: 50 µL of serially diluted this compound.

  • Add Radioligand: Add 50 µL of [³H]-Spiperone (at a concentration close to its Kd, e.g., 0.2 nM) to all wells.

  • Initiate Reaction: Add 150 µL of the prepared membrane suspension to all wells to initiate the binding reaction. The final assay volume is 250 µL.[13]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation on an orbital shaker.[13]

  • Separation of Bound and Free Ligand: Terminate the incubation by rapid vacuum filtration onto the pre-soaked glass fiber filters using a cell harvester.[4][13]

  • Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the total binding and all test compound wells.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Protocol 2: Fluorescence Polarization (FP) Assay for 5-HT7 Receptor

This protocol outlines a competitive FP assay to measure the binding of this compound to the serotonin 5-HT7 receptor.

Materials:

  • Receptor Source: Purified, soluble human 5-HT7 receptor.

  • Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the 5-HT7 receptor (e.g., BODIPY-TMR-labeled SB-269970).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20, pH 7.4.

  • Equipment: Black, low-volume 384-well microplates, fluorescence plate reader with polarization filters.

Procedure:

  • Assay Optimization: First, determine the optimal concentration of the fluorescent tracer and receptor that provides a stable and significant polarization window (typically >100 mP).[9]

  • Assay Plate Setup: Add the following to the wells of the 384-well plate:

    • 5 µL of assay buffer.

    • 5 µL of serially diluted this compound or buffer for control wells (maximum and minimum polarization).

  • Add Tracer and Receptor: Prepare a mix of the fluorescent tracer and the 5-HT7 receptor in assay buffer. Add 10 µL of this mix to all wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[7]

Data Analysis:

  • The data will be in millipolarization (mP) units.

  • Plot the mP values against the log concentration of the test compound.

  • Fit the data using a sigmoidal dose-response curve to obtain the IC50.

  • Calculate the Ki using the Cheng-Prusoff equation, similar to the radioligand assay.

Protocol 3: HTRF Assay for Adrenergic Alpha-2C Receptor

This protocol describes a competitive HTRF assay for quantifying the interaction of this compound with the alpha-2C adrenergic receptor.

Materials:

  • Receptor Source: Cell membranes expressing tagged (e.g., FLAG-tagged) human alpha-2C adrenergic receptors.

  • HTRF Reagents:

    • Donor: Europium cryptate-labeled anti-tag antibody (e.g., anti-FLAG-Eu).

    • Acceptor: A specific alpha-2C antagonist labeled with a suitable acceptor fluorophore (e.g., d2 or XL665).

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: HTRF-compatible buffer (provided by the reagent manufacturer).

  • Equipment: White, low-volume 384-well microplates, HTRF-compatible plate reader.

Procedure:

  • Reagent Preparation: Prepare working solutions of the cell membranes, donor, acceptor, and test compound in the assay buffer.

  • Assay Plate Setup: Add the reagents to the wells in the following order:

    • 2 µL of serially diluted this compound.

    • 2 µL of the acceptor-labeled antagonist.

    • 2 µL of the cell membranes.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Add Donor: Add 2 µL of the donor (anti-FLAG-Eu).

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.[14]

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[14]

Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.[14]

  • Plot the HTRF ratio against the log concentration of this compound.

  • Determine the IC50 from the resulting competitive binding curve using non-linear regression.

  • Calculate the Ki using the Cheng-Prusoff equation.

Data Presentation and Interpretation

The primary output of these competitive binding assays is the inhibition constant (Ki), which represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity. By testing this compound against a panel of receptors, a selectivity profile can be established.

Table 1: Hypothetical Binding Affinity Data for this compound

Receptor TargetAssay TypeRadioligand/TracerIC50 (nM)Ki (nM)
Dopamine D4Radioligand[³H]-Spiperone35.215.8
Serotonin 5-HT7FPBODIPY-SB-26997089.742.1
Adrenergic α2CHTRFLabeled Yohimbine250.4118.6
Dopamine D2Radioligand[³H]-Spiperone>10,000>4,500
Serotonin 5-HT2ARadioligand[³H]-Ketanserin>10,000>8,000

Interpretation of Hypothetical Data:

The data in Table 1 suggest that this compound has the highest affinity for the dopamine D4 receptor, followed by the serotonin 5-HT7 and adrenergic alpha-2C receptors. The compound shows poor affinity for the dopamine D2 and serotonin 5-HT2A receptors, indicating a degree of selectivity. This selectivity profile is crucial for predicting the compound's potential therapeutic effects and off-target liabilities.

Trustworthiness and Self-Validation in Protocols

To ensure the reliability of the binding data, each protocol incorporates self-validating steps:

  • Non-Specific Binding (NSB) Control: In radioligand assays, the NSB is determined in the presence of a saturating concentration of an unlabeled ligand.[15] Specific binding should be at least 80% of the total binding at the Kd concentration of the radioligand for a robust assay.[16]

  • Signal Window: In FP and HTRF assays, a sufficient signal window between the fully bound and free tracer is essential. This is established during assay development.

  • Standard Compounds: A known reference compound with established affinity for the target receptor should be run in parallel as a positive control to validate the assay performance.

  • Reproducibility: All determinations should be performed in triplicate, and experiments should be repeated to ensure the consistency of the results.

By adhering to these principles, researchers can have high confidence in the generated binding data, which forms the foundation for further pharmacological characterization.

References

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Patsnap Synapse. What are D4 receptor antagonists and how do they work? 2024. Available from: [Link]

  • Patsnap Synapse. What are 5-HT7 receptor antagonists and how do they work? 2024. Available from: [Link]

  • Wikipedia. BRL-52537. 2023. Available from: [Link]

  • Nikiforuk A. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date. CNS Drugs. 2015;29(4):265-275. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • Mansbach RS, et al. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition. Psychopharmacology (Berl). 1998;135(2):194-200. Available from: [Link]

  • Wikipedia. Dopamine receptor D4. 2024. Available from: [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. Available from: [Link]

  • Campillo M, et al. Serotonin 5-HT7 Receptor Antagonists. Current Topics in Medicinal Chemistry. 2004;4(15):1535-1547. Available from: [Link]

  • Wikipedia. Ligand binding assay. 2024. Available from: [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. Available from: [Link]

  • Bylund DB, Toews ML. Radioligand binding methods: practical guide and tips. Am J Physiol. 1993;265(4 Pt 1):L421-9. Available from: [Link]

  • Butini S, et al. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. J Med Chem. 2023;66(1):313-336. Available from: [Link]

  • Kireev D, et al. Receptor-Based Pharmacophores for Serotonin 5-HT7R Antagonists—Implications to Selectivity. J Med Chem. 2007;50(12):2795-2804. Available from: [Link]

  • Di Micco S, et al. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Med Chem Lett. 2022;13(10):1616-1623. Available from: [Link]

  • Wikipedia. 5-HT7 receptor. 2024. Available from: [Link]

  • Slideshare. Techniques for measuring receptor binding – Its uses.pptx. 2017. Available from: [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Available from: [Link]

  • Limbird LE. Radioligand binding methods for membrane preparations and intact cells. Methods Mol Biol. 2004;259:69-80. Available from: [Link]

  • Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. 2012. Available from: [Link]

  • Goyagi T, et al. Neuroprotective κ-Opioid Receptor Agonist BRL 52537 Attenuates Ischemia-Evoked Nitric Oxide Production In Vivo in Rats. Stroke. 2003;34(6):1533-1538. Available from: [Link]

  • O'Neill J, et al. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. J Vis Exp. 2018;(138):57984. Available from: [Link]

  • Moerke NJ. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Curr Protoc Chem Biol. 2009;1(1):1-15. Available from: [Link]

  • YouTube. Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. 2017. Available from: [Link]

  • Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]

  • Wikipedia. Alpha-2 adrenergic receptor. 2024. Available from: [Link]

  • GraphPad. Nonspecific binding. 2023. Available from: [Link]

  • Kramer C, et al. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. J Chem Inf Model. 2020;60(12):5947-5956. Available from: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]

  • Desadeleer C, et al. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid. Viruses. 2019;11(7):589. Available from: [Link]

  • YouTube. How to use HTRF technology to quantify GTP recruitment by activated Gi protein. 2024. Available from: [Link]

  • Wikipedia. Alpha-2C adrenergic receptor. 2024. Available from: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]

  • ResearchGate. Ki values derived from IC50 curves shown in Figure 6. Data are from 4 ligands. 2015. Available from: [Link]

  • Lomenick B, et al. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Med Chem Lett. 2017;8(9):977-982. Available from: [Link]

  • JoVE. Video: Adrenergic Antagonists: Pharmacological Actions of ɑ-Receptor Blockers. 2023. Available from: [Link]

  • Kalliokoski T, et al. Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS One. 2013;8(4):e61007. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. α2C-adrenoceptor. 2024. Available from: [Link]

Sources

Application Notes & Protocols: Utilizing 4-(4-Benzylpiperazin-1-yl)phenylamine as a High-Affinity Chemical Probe for σ1 Receptor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), has emerged as a critical modulator of cellular stress responses and a promising therapeutic target for a spectrum of neurological and psychiatric disorders. Effective pharmacological investigation of σ1R requires highly specific and potent chemical tools. This document provides a comprehensive guide for researchers on the application of 4-(4-Benzylpiperazin-1-yl)phenylamine as a chemical probe for the detailed study of σ1R. We present its pharmacological context, detailed protocols for its characterization and use in in vitro and cell-based assays, and the scientific rationale underpinning these experimental designs.

Introduction: The Enigmatic Sigma-1 Receptor

Initially misidentified as an opioid receptor subtype, the σ1R is now understood to be a distinct protein with no homology to other mammalian proteins. It resides predominantly at the mitochondria-associated ER membrane (MAM), a critical hub for intracellular signaling, particularly calcium homeostasis. Under basal conditions, σ1R is thought to form a complex with the ER chaperone BiP (also known as GRP78). Upon stimulation by ligands (agonists) or cellular stress, σ1R dissociates from BiP and can modulate the function of various "client" proteins, including ion channels and other receptors, thereby influencing a wide array of signaling pathways. This role as a signal transduction amplifier has implicated σ1R in conditions such as depression, neuropathic pain, neurodegenerative diseases like Alzheimer's, and even cancer.

The development of selective ligands is paramount to dissecting the multifaceted roles of σ1R. A chemical probe, such as this compound, serves as a powerful tool to investigate receptor density, ligand-binding kinetics, and functional outcomes of receptor modulation in various experimental systems.

Profile of the Chemical Probe: this compound

This compound belongs to the benzylpiperazine class of compounds, several of which have been identified as potent σ1R ligands. The core structure, featuring a benzyl group, a piperazine ring, and a phenylamine moiety, is designed to interact with the specific binding pocket of the σ1R.

Rationale for Use

The utility of a chemical probe is defined by its affinity and selectivity. While specific binding data for this compound is not yet broadly published, extensive research on closely related 4-benzylpiperazine analogues demonstrates their capacity for high, low-nanomolar affinity for σ1R and significant selectivity over the σ2R subtype. For instance, certain derivatives exhibit Kᵢ values for σ1R in the range of 0.43-0.91 nM with a 52- to 94-fold selectivity over σ2R. This positions this compound as a promising candidate for targeted σ1R investigation, minimizing off-target effects that could confound experimental interpretation.

Physicochemical & Binding Properties

The following table summarizes the key characteristics of the probe. Researchers are strongly encouraged to experimentally determine the binding affinity (Kᵢ) in their specific assay system using the protocols outlined in this document.

PropertyValueSource / Method
Chemical Name This compound-
Molecular Formula C₁₇H₂₁N₃-
Molecular Weight 267.37 g/mol -
σ1R Binding Affinity (Kᵢ) To be determined experimentally (Expected in low nM range based on analogues)Protocol 4.1
σ2R Binding Affinity (Kᵢ) To be determined experimentally Protocol 4.1
Selectivity (Kᵢ σ2 / Kᵢ σ1) To be determined experimentally (Expected to be >50-fold)Protocol 4.1
LogD (pH 7.4) Expected value of 2.5 - 3.5 for CNS penetrationExperimental determination

Foundational Concepts: Ligand Binding & Signaling

Understanding the mechanism of σ1R activation is key to designing and interpreting experiments. Ligand binding induces conformational changes in the σ1R trimer, leading to its dissociation from BiP and subsequent interaction with client proteins.

G cluster_ER Endoplasmic Reticulum Lumen cluster_MAM MAM (Mitochondria-Associated ER Membrane) BiP BiP s1R_inactive σ1R (Inactive Trimer) s1R_inactive->BiP Bound (Resting State) s1R_active σ1R (Active) s1R_inactive->s1R_active Dissociates from BiP IP3R IP3R s1R_active->IP3R Modulates Ca_Mod Ca2+ Signaling Modulation IP3R->Ca_Mod Leads to Ligand Probe (e.g., this compound) Ligand->s1R_inactive Binds Stress Cellular Stress Stress->s1R_inactive Induces Response Cellular Response (e.g., Neuroprotection) Ca_Mod->Response

Figure 1: σ1R Activation Pathway. Ligand binding or cellular stress causes the σ1R to dissociate from BiP, allowing it to modulate client proteins like the IP3 receptor.

Experimental Protocols

The following protocols provide a robust framework for characterizing and utilizing this compound.

Protocol 4.1: In Vitro Radioligand Competition Binding Assay

This protocol is fundamental for determining the binding affinity (Kᵢ) of the probe for σ1 and σ2 receptors. It measures the ability of the unlabeled probe to displace a known high-affinity radioligand.

Causality: The principle is competitive inhibition. The concentration of the probe that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

G A Prepare Reagents - Receptor Source (Guinea Pig Liver Membranes) - Radioligand ([3H]-(+)-pentazocine) - Unlabeled Probe - Assay Buffer B Set up 96-well Plate - Total Binding Wells - Non-Specific Binding (NSB) Wells - Competition Wells (Serial Dilutions of Probe) A->B C Incubate (e.g., 120 min at 37°C) B->C D Terminate Reaction (Rapid filtration through glass fiber filters) C->D E Wash Filters (Ice-cold assay buffer) D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis - Calculate Specific Binding - Generate Competition Curve (Non-linear regression) - Determine IC50 - Calculate Ki (Cheng-Prusoff) F->G

Figure 2: Workflow for Radioligand Competition Binding Assay.

Step-by-Step Methodology:

  • Receptor Source Preparation: Utilize guinea pig liver membranes, a rich source of σ1 receptors. Homogenize tissue in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare membrane fractions via centrifugation. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Assay Setup (96-well format, final volume 200 µL):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand ([³H]-(+)-pentazocine at a concentration near its Kᴅ, typically 5-10 nM), and 100 µL of membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled σ1R ligand (e.g., 10 µM Haloperidol), 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competition: Add 50 µL of serially diluted this compound (e.g., from 0.1 nM to 10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach binding equilibrium.

  • Termination: Rapidly filter the contents of each well through GF/B glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioactivity.

  • Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - NSB (cpm).

    • Plot the percentage of specific binding against the log concentration of the probe.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

  • Selectivity Determination: Repeat the assay for the σ2 receptor using [³H]-DTG as the radioligand and 1 µM (+)-pentazocine to mask the σ1R sites.

Protocol 4.2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a powerful method to verify direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein (σ1R), leading to an increase in its thermal stability. This change can be quantified by measuring the amount of soluble protein remaining after heat shock.

Step-by-Step Methodology:

  • Cell Culture: Culture cells expressing σ1R (e.g., HEK293 cells overexpressing σ1R, or a cell line with high endogenous expression like SK-OV-3) to near confluency.

  • Treatment: Treat cells with either vehicle control or varying concentrations of this compound for 1 hour.

  • Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Analyze the supernatant (soluble fraction) by Western blot using a validated σ1R antibody.

  • Data Analysis: Quantify the band intensity for σ1R at each temperature for both vehicle and probe-treated samples. Plot the fraction of soluble σ1R as a function of temperature. A rightward shift in the melting curve for the probe-treated samples indicates target stabilization and engagement.

Protocol 4.3: Fluorescence Imaging of σ1R Cellular Localization

Causality: While this compound is not fluorescent, its effect on σ1R dynamics can be observed using fluorescently tagged receptors. It has been proposed that agonist stimulation can alter the colocalization of σ1R within the ER. This protocol allows for the visualization of such changes.

Step-by-Step Methodology:

  • Transfection: Co-transfect cells (e.g., SK-OV-3) with a plasmid encoding a fluorescently-tagged σ1R (e.g., Sig1R-YFP) and a fluorescent marker for the ER (e.g., KDEL-mRFP).

  • Cell Plating: Plate the transfected cells onto glass-bottom dishes suitable for high-resolution microscopy.

  • Treatment: Before imaging, replace the medium with a live-cell imaging solution. Acquire baseline images. Then, treat the cells with this compound (e.g., at a concentration 100x its Kᵢ) and acquire images over a time course (e.g., 0-60 minutes).

  • Imaging: Use a confocal or super-resolution microscope to acquire images of both fluorescent channels.

  • Data Analysis: Quantify the degree of colocalization between the σ1R-YFP and KDEL-mRFP signals over time using an appropriate statistical method (e.g., Pearson's correlation coefficient). A significant change in colocalization post-treatment would suggest the probe induces a redistribution of the receptor within the ER.

Concluding Remarks

This compound represents a valuable tool for the pharmacological dissection of σ1 receptor function. Its anticipated high affinity and selectivity, characteristic of its chemical class, make it suitable for a range of applications from fundamental binding studies to complex cellular assays. By following the detailed, self-validating protocols provided herein, researchers can confidently determine its precise pharmacological profile and leverage it to uncover the nuanced roles of the σ1 receptor in health and disease.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International Journal of Molecular Sciences. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. [Link]

  • Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Frontiers in Pharmacology. [Link]

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. PubMed. [Link]

  • Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. PLoS One. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology. [Link]

  • Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. PLoS One. [Link]

  • Sigma Receptor Binding Assays | Request PDF. ResearchGate. [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry. [Link]

  • sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry. [Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. [Link]

  • Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. Abberior. [Link]

  • Defining the ligand-dependent proximatome of the sigma 1 receptor. bioRxiv. [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience. [Link]

  • Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Molecules. [Link]

  • Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. [Link]

Molecular docking simulation of 4-(4-Benzylpiperazin-1-yl)phenylamine with target proteins

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Molecular Docking Simulation of 4-(4-Benzylpiperazin-1-yl)phenylamine with Target Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, providing predictive insights into the binding interactions between small molecules and their macromolecular targets.[1][2][3] This application note presents a comprehensive, step-by-step protocol for conducting a molecular docking simulation of this compound, a versatile chemical scaffold found in compounds with potential therapeutic activities.[4][5][6] We detail the entire workflow, from target protein and ligand preparation to the execution of the docking simulation using AutoDock Vina and the subsequent analysis and visualization of results with UCSF Chimera and PyMOL. The causality behind each procedural step is explained to provide a deeper understanding of the experimental choices, ensuring scientific rigor and reproducibility. This guide is designed to empower researchers to effectively utilize molecular docking as a tool for virtual screening, hit identification, and lead optimization.

Introduction: The Rationale for Molecular Docking

Structure-based drug design (SBDD) is predicated on understanding the three-dimensional structure of a biological target. Molecular docking is the computational cornerstone of SBDD, aiming to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor.[2][7] The process involves two primary stages: sampling the conformational space of the ligand within the active site and then ranking these conformations using a scoring function.[2] A lower, more negative binding energy score typically indicates a more stable and favorable protein-ligand interaction.[8][9]

The ligand of interest, this compound, contains a piperazine moiety, which is a recognized pharmacophore in many centrally active compounds and other therapeutic agents.[6] Derivatives of this scaffold have been explored for various biological activities, including anticancer and antibacterial effects.[4][10] This inherent versatility makes it an excellent candidate for computational exploration against various protein targets.

This guide provides a validated protocol using freely available, yet powerful, software to simulate the interaction of this ligand with a hypothetical protein target. By following this protocol, researchers can generate robust and interpretable data to guide further experimental validation.

Experimental Design & Workflow

The successful execution of a molecular docking simulation relies on a logical and sequential workflow. Each stage is critical for the integrity of the final results. The process begins with the careful preparation of both the receptor (protein) and the ligand, followed by the definition of the search space for docking, execution of the simulation, and finally, a thorough analysis of the predicted binding poses.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Select & Download Target Protein (PDB) PrepProt Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->PrepProt Input Ligand Obtain Ligand Structure (e.g., PubChem) PrepLig Prepare Ligand: - Generate 3D Coords - Energy Minimization - Define Rotatable Bonds Ligand->PrepLig Input Grid Define Grid Box (Active Site) PrepProt->Grid Receptor File Vina Execute Docking (AutoDock Vina) PrepLig->Vina Ligand File Grid->Vina Configuration Results Analyze Binding Affinity Scores Vina->Results Output Poses Visualize Visualize Protein-Ligand Complex (PyMOL/Chimera) Results->Visualize Best Pose(s) Interactions Identify Key Interactions: - H-Bonds - Hydrophobic Contacts Visualize->Interactions

Caption: Overall workflow for molecular docking simulation.

Materials and Software

This protocol primarily utilizes open-source software, making it accessible to a wide range of researchers.

SoftwarePurposeSource
UCSF Chimera Protein preparation, visualization, and interface for AutoDock Vina.
AutoDock Vina Core molecular docking engine.
PyMOL High-quality visualization and analysis of molecular structures.
Open Babel Chemical file format conversion and initial 3D structure generation.
RCSB PDB Repository for 3D structures of biological macromolecules.
PubChem Database of chemical molecules and their activities.

Detailed Protocols

Protocol 1: Target Protein Preparation

Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and requires processing to be suitable for docking.[11][12][13] This involves removing non-essential molecules (like water), adding hydrogen atoms (which are often not resolved in crystallography), and repairing any structural issues. These steps ensure a more biologically relevant and chemically correct representation of the receptor.

Steps:

  • Fetch Protein Structure:

    • Open UCSF Chimera.

    • Navigate to File > Fetch by ID .

    • Select PDB and enter the 4-character PDB ID of your chosen target protein. For this protocol, we will use a hypothetical example PDB ID: XXXX. Click Fetch .

  • Clean the Structure:

    • Remove Water: Select Select > Structure > solvent . Then, go to Actions > Atoms/Bonds > delete . This is crucial as water molecules in the active site can interfere with ligand docking unless their displacement is specifically being studied.

    • Remove Alternate Locations: If the PDB file contains alternate locations for some residues (a common occurrence in crystallography), they must be resolved. Go to Tools > Structure Editing > Rotamers and resolve any clashes or select the highest occupancy conformer.

    • Delete Co-crystallized Ligands/Ions: Select any non-protein molecules (original ligands, ions, etc.) by Ctrl + Click on them in the viewer, then go to Actions > Atoms/Bonds > delete .

  • Prepare for Docking:

    • Navigate to Tools > Structure Preparation > Dock Prep .

    • This tool automates several key steps:

      • Add Hydrogens: Select the option to add hydrogens, specifying the appropriate protonation states at a physiological pH (e.g., 7.4).

      • Assign Charges: Use the AMBER ff14SB force field to assign partial charges to the atoms. This is vital for the scoring function to calculate electrostatic interactions.

    • Execute the preparation. Chimera will identify and fix potential issues. Save the prepared protein as a .mol2 file.

Protocol 2: Ligand Preparation

Rationale: The ligand must be converted from a 2D representation to a low-energy 3D conformation. Its chemical properties, such as charge and rotatable bonds, must be correctly defined for the docking software to handle it properly.

Steps:

  • Obtain Ligand Structure:

    • Search for "this compound" on PubChem.

    • Download the structure in 2D SDF format.

  • Generate 3D Conformation:

    • Use Open Babel's command-line interface to convert the 2D SDF to a 3D MOL2 file and perform an initial energy minimization.

    • Command: obabel input.sdf -O output.mol2 --gen3d --best

  • Final Preparation in UCSF Chimera:

    • Open the output.mol2 file in Chimera.

    • Navigate to Tools > Structure Preparation > Add Charges . Select the Gasteiger method for assigning charges, which is standard for AutoDock.

    • Save the prepared ligand as a .mol2 file. Chimera will automatically detect rotatable bonds.

Protocol 3: Executing the Molecular Docking

Rationale: AutoDock Vina requires a defined search space, known as a grid box, to confine its conformational search.[14] The size and location of this box are critical; it should encompass the entire binding site to allow the ligand to explore all relevant orientations, but not be excessively large, which would waste computational resources.

Steps:

  • Launch AutoDock Vina Tool:

    • With both the prepared protein and ligand open in Chimera, navigate to Tools > Surface/Binding Analysis > AutoDock Vina .[14][15]

  • Set Up the Docking Run:

    • Output File: Specify a location and name for the docking results file (e.g., docking_results.pdbqt).

    • Receptor: The prepared protein should be automatically selected.

    • Ligand: Select the prepared ligand from the dropdown menu.

  • Define the Grid Box:

    • The Vina tool will display a 3D box in the viewer.

    • Adjust the center and size coordinates of the box to fully enclose the known or predicted active site of the protein. A good starting point is to center the box on the co-crystallized ligand from the original PDB file (if available) and set the size to be approximately 20-25 Å in each dimension.[16]

    • Ensure the box provides enough room for the ligand to rotate freely but is not unnecessarily large.

  • Configure and Run Vina:

    • Exhaustiveness: This parameter controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for initial runs. Increase to 16 or 32 for more rigorous final calculations.

    • Click Apply and then OK to start the docking simulation. Vina will run in the background, and a new window will show the progress.

Analysis of Results

Rationale: The output of a docking simulation is a set of ligand poses ranked by their binding affinity scores.[8] Analysis involves not just looking at the top score, but also visually inspecting the binding mode to ensure it is chemically sensible and to understand the specific interactions driving the binding.[17]

G Start Vina Output File (docking_results.pdbqt) Parse Parse Results: - Binding Affinity (kcal/mol) - RMSD from best mode Start->Parse Rank Rank Poses by Binding Affinity Parse->Rank BestPose Select Best Scoring Pose (Most Negative Value) Rank->BestPose Visualize Visualize Complex in PyMOL/Chimera BestPose->Visualize Hbond Identify Hydrogen Bonds Visualize->Hbond Hydrophobic Identify Hydrophobic Interactions Visualize->Hydrophobic Other Identify Other Interactions (π-π, Cation-π, etc.) Visualize->Other Conclusion Formulate Hypothesis on Binding Mechanism Hbond->Conclusion Hydrophobic->Conclusion Other->Conclusion

Caption: Logical flow for the analysis of docking results.

Protocol 4: Interpreting and Visualizing Docking Poses

Steps:

  • Review Binding Scores:

    • The AutoDock Vina tool in Chimera will display a table of the generated poses, ranked by binding affinity in kcal/mol. The most negative value represents the most favorable predicted binding mode.[9]

  • Visualize the Best Pose:

    • Select the top-ranked pose from the results table. Chimera will automatically display it in the active site.

    • For higher-quality images, save the complex (protein + best ligand pose) and open it in PyMOL.

  • Identify Key Interactions in PyMOL:

    • Load the complex PDB file.

    • Use the Wizard > Measurement tool to identify hydrogen bonds (typically < 3.5 Å).

    • To find residues interacting with the ligand, use the selection command. For example: select interacting_residues, (br. all within 4.0 of resn LIG) (assuming your ligand is named 'LIG').

    • Display the interacting residues as sticks and color them to highlight them. Use PyMOL's visualization tools to show the protein surface and ligand binding pocket.[18][19]

Hypothetical Results Summary

The following tables represent a potential outcome of this docking simulation.

Table 1: AutoDock Vina Docking Results

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-9.20.000
2-8.81.35
3-8.52.01
4-8.12.56
5-7.93.12

Table 2: Key Interactions for the Top-Ranked Pose (-9.2 kcal/mol)

Interaction TypeLigand MoietyProtein ResidueDistance (Å)
Hydrogen Bond Phenylamine -NH2GLU 121 (sidechain O)2.9
Hydrogen Bond Piperazine -NASP 210 (sidechain O)3.1
Hydrophobic Benzyl RingLEU 88, VAL 95N/A
Hydrophobic Phenyl RingPHE 208, ILE 150N/A
π-π Stacking Benzyl RingPHE 2084.2

Conclusion

This application note provides a robust and detailed protocol for performing a molecular docking simulation of this compound. By adhering to the described steps for protein and ligand preparation, simulation execution, and results analysis, researchers can generate reliable computational hypotheses about the binding mechanism of this ligand. The predicted binding affinity of -9.2 kcal/mol and the specific interactions identified, such as hydrogen bonding with key acidic residues and hydrophobic packing, provide a strong foundation for guiding subsequent medicinal chemistry efforts, including lead optimization and experimental validation through in vitro assays.

References

  • Google. (n.d.). Current time information in San Francisco, CA, US.
  • wwPDB. (n.d.). Worldwide Protein Data Bank. Retrieved December 31, 2025, from [Link]

  • RCSB PDB. (n.d.). Homepage. Retrieved December 31, 2025, from [Link]

  • Journal of Pharma Insights and Research. (2025, August 5). Principles and Applications of Molecular Docking in Drug Discovery and Development. Retrieved December 31, 2025, from [Link]

  • Spoken Tutorial. (n.d.). Visualizing Docking using UCSF Chimera. Retrieved December 31, 2025, from [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved December 31, 2025, from [Link]

  • Medium. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved December 31, 2025, from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Muhammed, M. T., & Aki-Yalcin, E. (2022). Molecular Docking: Principles, Advances, and its Applications in Drug Discovery. Letters in Drug Design & Discovery. [Link]...

  • YouTube. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera. Retrieved December 31, 2025, from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved December 31, 2025, from [Link]

  • IP Innovative Publication Pvt. Ltd. (n.d.). Basics, types and applications of molecular docking: A review. Retrieved December 31, 2025, from [Link]

  • YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved December 31, 2025, from [Link]

  • Scribd. (n.d.). PyMOL Molecular Visualization Guide. Retrieved December 31, 2025, from [Link]

  • Wikipedia. (n.d.). Protein Data Bank. Retrieved December 31, 2025, from [Link]

  • Proteopedia. (2024, August 18). Protein Data Bank. Retrieved December 31, 2025, from [Link]

  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102. [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved December 31, 2025, from [Link]

  • PubMed. (2017). Software for molecular docking: a review. Retrieved December 31, 2025, from [Link]

  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?. Retrieved December 31, 2025, from [Link]

  • Fitzkee Lab @ Mississippi State. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL. Retrieved December 31, 2025, from [Link]

  • YouTube. (2023, July 18). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. Retrieved December 31, 2025, from [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved December 31, 2025, from [Link]

  • ResearchGate. (2023, October 16). Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. Retrieved December 31, 2025, from [Link]

  • NCBI. (n.d.). Protein. Retrieved December 31, 2025, from [Link]

  • Jones, D. (n.d.). A Simple Tutorial for PyMOL: Visualising Proteins Using Molecular Graphics. Cardiff University.
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. Retrieved December 31, 2025, from [Link]

  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved December 31, 2025, from [Link]

  • CSUPERB. (n.d.). Tutorial: Molecular Visualization with PyMOL. Retrieved December 31, 2025, from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial.
  • DeLano Scientific, LLC. (n.d.). Introduction to PyMOL.
  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved December 31, 2025, from [Link]

  • Butt, S. S., Badshah, Y., Shabbir, M., & Rafiq, M. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. JMIR bioinformatics and biotechnology, 1(1), e19631. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved December 31, 2025, from [Link]

  • ResearchGate. (2025, August 9). Software for Molecular Docking: A review. Retrieved December 31, 2025, from [Link]

  • IJNRD. (2024, April 4). A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. Retrieved December 31, 2025, from [Link]

  • Li, Y., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & medicinal chemistry letters, 26(8), 1931–1935. [Link]

  • IRIS UniPA. (n.d.). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Retrieved December 31, 2025, from [Link]

  • PubMed. (n.d.). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. Retrieved December 31, 2025, from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives. Retrieved December 31, 2025, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-Benzylpiperazin-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(4-Benzylpiperazin-1-yl)phenylamine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific C-N bond formation. Instead of a generic protocol, we will explore the critical parameters of this reaction through a series of troubleshooting questions and in-depth answers, reflecting the hands-on experience and mechanistic understanding required for successful synthesis. Our focus will be on the widely-used Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for constructing C-N bonds.[1][2][3]

Troubleshooting Guide & FAQs

Question 1: My initial attempts at synthesizing this compound via Buchwald-Hartwig amination are resulting in consistently low yields (<40%). What are the most critical parameters I should investigate first?

Low yields in this specific N-arylation of 1-benzylpiperazine are common when reaction conditions are not finely tuned. The efficiency of the Buchwald-Hartwig reaction is highly dependent on the interplay of four key components: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.

A logical troubleshooting workflow should be your first step.

Troubleshooting_Workflow start Low Yield Observed catalyst 1. Catalyst & Ligand System start->catalyst Begin Here base 2. Base Selection catalyst->base sub_catalyst1 Is the Pd precatalyst active? Is the ligand appropriate? catalyst->sub_catalyst1 solvent 3. Solvent & Solubility base->solvent sub_base1 Is the base strong enough? Is it causing substrate degradation? base->sub_base1 temp 4. Temperature & Time solvent->temp sub_solvent1 Are all reagents soluble? Is the solvent compatible with the catalyst? solvent->sub_solvent1 sub_temp1 Is the reaction incomplete or degrading? temp->sub_temp1 sub_catalyst2 Action: Screen modern biarylphosphine ligands (e.g., XPhos, RuPhos). Ensure inert atmosphere. sub_catalyst1->sub_catalyst2 sub_base2 Action: If using weak base (K₂CO₃), try NaOtBu. If degradation occurs, switch to K₃PO₄ or Cs₂CO₃. sub_base1->sub_base2 sub_solvent2 Action: Ensure solubility at reaction temp. Toluene or dioxane are standard. Consider t-butanol for solubility issues. sub_solvent1->sub_solvent2 sub_temp2 Action: Most N-arylations require 80-110 °C. Monitor by TLC/LC-MS to distinguish incomplete reaction from degradation. sub_temp1->sub_temp2

Figure 1: A logical workflow for troubleshooting low yields.

In-depth Explanation:

  • Catalyst & Ligand Choice: This is the heart of the reaction. The first-generation catalysts used simple phosphine ligands like P(o-tolyl)₃, which are often inefficient for coupling amines.[1] Modern, sterically hindered, and electron-rich biaryl phosphine ligands (often called "Buchwald ligands") are essential for high efficiency.[4] They accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst. For the N-arylation of a secondary amine like 1-benzylpiperazine, ligands like RuPhos and XPhos are excellent starting points.[5]

  • Base Selection: The base's role is to deprotonate the amine, forming the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common and highly effective. However, if your starting materials (e.g., the aryl halide) are sensitive to strong bases, this can cause decomposition. In such cases, switching to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can salvage the yield, though it may require a higher reaction temperature or longer time.[6]

  • Solvent Effects: The solvent must keep all components, including the base and the catalytic species, sufficiently soluble. Aprotic solvents like toluene, dioxane, and THF are standard.[6] If reagent solubility is an issue, a more polar solvent like t-butanol can be effective.[6] Studies have shown that for piperazine aminations, product distribution can be strongly solvent-dependent, with nonpolar aprotic solvents like xylene sometimes offering the best selectivity for the desired mono-substituted product.[7]

  • Temperature and Time: These reactions typically require heat (80-110 °C) to overcome the activation energy for oxidative addition and reductive elimination.[5] Insufficient temperature will lead to an incomplete reaction, while excessive heat can cause catalyst decomposition or side reactions. It is crucial to monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal time.

Question 2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

This is a classic selectivity problem in piperazine chemistry. The byproduct is almost certainly the N,N'-bis-arylated piperazine, where a second molecule of the aryl halide has reacted with the product's secondary amine.

Solution:

  • Control Stoichiometry: The most direct way to suppress this side reaction is to use an excess of 1-benzylpiperazine relative to the 4-aminophenyl halide (or its precursor). A ratio of 1.5 to 2.0 equivalents of the piperazine is a good starting point. This statistically favors the reaction of the aryl halide with the starting piperazine over the mono-arylated product.[5]

  • Slow Addition: If using an excess of piperazine is not feasible (e.g., if it is the more expensive reagent), a slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, thus minimizing the second addition.

Question 3: The reaction starts well but then stalls, leaving a significant amount of unreacted aryl halide. What causes this catalyst deactivation?

Catalyst deactivation is a common reason for incomplete conversion. The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is used directly as a complex like Pd₂(dba)₃.[8]

Potential Causes and Solutions:

  • Oxygen Sensitivity: While the reaction system is not extremely sensitive, oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Solution: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Degassing the solvent before use by sparging with an inert gas is highly recommended.[5]

  • Inefficient Precatalyst Reduction: If you are using a Pd(II) source, it must be reduced to Pd(0) to enter the catalytic cycle. This is often facilitated by the phosphine ligand or the amine itself.[8] Solution: Using a pre-formed Pd(0) catalyst or a modern, well-defined precatalyst system (which are designed for efficient activation) can often resolve this issue.

  • Inhibitory Functional Groups: Certain functional groups on your substrates can act as poisons to the palladium catalyst.[8] While the target molecule's structure is fairly robust, impurities in starting materials could be a factor. Solution: Ensure the purity of your 1-benzylpiperazine and aryl halide. Recrystallization or column chromatography of starting materials may be necessary.

Experimental Protocols & Data

Protocol 1: Standard (Baseline) Buchwald-Hartwig Procedure

This protocol represents a common starting point that may lead to suboptimal yields.

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), rac-BINAP (3 mol%), and Sodium tert-butoxide (1.4 eq).

  • Seal the flask, evacuate, and backfill with Argon (repeat 3 times).

  • Add 4-bromoaniline (1.0 eq), 1-benzylpiperazine (1.2 eq), and anhydrous toluene.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC. After 12-24 hours, cool to room temperature.

  • Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Protocol 2: Optimized High-Yield Procedure

This protocol incorporates troubleshooting insights for a more robust and higher-yielding synthesis.

  • To an oven-dried Schlenk flask, add the aryl halide (e.g., 4-bromo-N,N-bis(trimethylsilyl)aniline, 1.0 eq), 1-benzylpiperazine (1.5 eq), and a highly active catalyst system such as [RuPhos Pd G3] (1 mol%).

  • Add potassium phosphate (K₃PO₄, 2.0 eq).

  • Seal the flask, evacuate, and backfill with Argon (repeat 3 times).

  • Add anhydrous, degassed t-butanol or dioxane as the solvent.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 2-6 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residue.

  • Concentrate the filtrate. If a protected aniline was used, proceed with the deprotection step (e.g., mild acid wash for silyl groups).

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Comparison of Reaction Parameters and Expected Outcomes
ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Catalyst System Pd(OAc)₂ / rac-BINAP[RuPhos Pd G3]Modern precatalyst is more active, air-stable, and provides higher turnover numbers. RuPhos is a bulky, electron-rich ligand ideal for this coupling.[4][5]
Catalyst Loading 2 mol%1 mol%Higher catalyst efficiency allows for lower loading, reducing cost and palladium contamination in the final product.
Base NaOtBuK₃PO₄K₃PO₄ is a milder base, reducing the risk of substrate degradation while still being effective, especially at slightly higher temperatures.[6]
Piperazine Stoich. 1.2 equivalents1.5 equivalentsIncreased excess of the piperazine minimizes the formation of the N,N'-bis-arylated byproduct.[5]
Solvent Toluenet-Butanol / DioxaneThese solvents often provide better solubility for the inorganic base and the polar intermediates in the catalytic cycle.[6]
Expected Yield 30-55%>85%The combination of a superior catalyst, controlled stoichiometry, and an appropriate base/solvent system overcomes the common failure modes.

Mechanistic Visualization

Understanding the mechanism is key to rational optimization. The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex Ar-X amide_complex L₂Pd(II)(Ar)(NR₂) pd0->amide_complex Oxidative Addition ox_add Oxidative Addition pd_complex->pd0 Reductive Elimination pd_complex->amide_complex + R₂NH - HX lig_exch Amine Coordination & Deprotonation amide_complex->pd0 Ar-NR₂ amide_complex->pd_complex Amine Binding & Deprotonation red_elim Reductive Elimination arx Ar-X (Aryl Halide) r2nh R₂NH (Amine) base Base bhx [Base-H]⁺X⁻ product Ar-NR₂ (Product)

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The bulky phosphine ligands (L) are crucial as they promote the final, product-releasing step of reductive elimination. The base is required to remove a proton (H) and a halide (X) from the palladium intermediate, regenerating the active catalyst.

References

  • BenchChem Technical Support Team. (2025).
  • D. S. Schlogl, et al. (2006).
  • Wikipedia contributors.
  • BenchChem Technical Support Team. (2025).
  • LibreTexts. (2023).
  • ACS GCI Pharmaceutical Roundtable.
  • Hartwig, J. F., & Sheng, Q. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10, 4109-4112.
  • Chemistry Shorts. (2025).

Sources

Technical Support Center: Troubleshooting Solubility Issues of 4-(4-Benzylpiperazin-1-yl)phenylamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of 4-(4-Benzylpiperazin-1-yl)phenylamine Solubility

This compound (CAS 16154-69-1) is a piperazine derivative of significant interest in various research and drug discovery applications.[1][2] However, its utility is often hampered by a common yet critical challenge: poor solubility in aqueous solutions. This guide provides a comprehensive, question-and-answer-based framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and overcome these solubility issues, ensuring experimental consistency and success.

Understanding the Molecule: Why is Solubility an Issue?

The solubility behavior of this compound is dictated by its chemical structure. The molecule incorporates two key features:

  • Hydrophobic Moieties: The presence of a large, non-polar benzyl group and a phenyl group contributes significantly to the molecule's hydrophobicity, limiting its ability to form favorable interactions with water molecules.[3]

  • Basic Nitrogen Centers: The structure contains a phenylamine (aniline) moiety and a piperazine ring, both of which possess basic nitrogen atoms.[4] These nitrogens can accept protons, making the molecule's overall charge and, consequently, its solubility highly dependent on the pH of the solution.[4][5]

Understanding this dual nature is the cornerstone of effectively troubleshooting its solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial attempt to dissolve this compound directly in a neutral aqueous buffer (e.g., PBS pH 7.4) failed. What is the first and most critical step I should take?

Expert Explanation: This is the most common issue encountered. The compound is a weak base due to its amine groups.[5] In neutral or alkaline solutions, these amines are largely in their non-ionized, free base form, which is poorly water-soluble. By lowering the pH, you protonate these nitrogen atoms, forming a cationic salt in situ. This charged species is significantly more polar and thus more soluble in water.[6][7][8]

Recommended Action: The primary and most effective initial step is pH adjustment .

  • Action: Prepare your aqueous buffer and slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring to lower the pH.

  • Target pH: Aim for a pH of 2-3 units below the pKa of the most basic nitrogen. While the exact pKa is not readily published, a target pH of 4.0-5.0 is an excellent starting point for most amine-containing compounds.

  • Observation: You should observe a significant increase in solubility as the pH decreases.

Q2: I need to prepare a concentrated stock solution for my experiments. What is the recommended solvent?

Expert Explanation: For creating a concentrated stock solution, a water-miscible organic solvent is the standard approach.[9] Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solubilizing power for a wide range of organic molecules.

Recommended Action:

  • Primary Choice: Use 100% DMSO to prepare your stock solution. Based on its structure, solubility in DMSO is expected to be high.

  • Storage: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation that sometimes occurs at 4°C or -20°C.[10] If you must store it cold, allow it to fully return to room temperature and vortex before use.

  • Crucial Consideration: The final concentration of DMSO in your aqueous experimental medium must be kept low, typically below 0.5% , as higher concentrations can cause cell toxicity or interfere with assay results.[11]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

Expert Explanation: This is a classic problem known as "crashing out." When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment changes abruptly from organic to aqueous. The compound, which was soluble in DMSO, is no longer soluble in the high-water-content medium and precipitates.[10]

Recommended Action: Several strategies can mitigate this issue:

  • Optimize Final Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (up to 1% if validated) to help keep the compound in solution.[10]

  • Use a Surfactant: Incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 (Polysorbate 80) or Pluronic® F-68, into your final aqueous buffer. Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility and preventing precipitation.[12][13][14] A typical starting concentration is 0.01% - 0.1%.

  • Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent before the final dilution into the assay medium.[10]

Q4: Adjusting the pH is not compatible with my biological assay. What are my next best options?

Expert Explanation: If maintaining a specific physiological pH is critical, you must turn to formulation-based strategies that enhance solubility without altering pH. The most common and effective methods involve using co-solvents, surfactants, or cyclodextrins.

Recommended Action: This decision point is critical for experimental design.

start Compound Insoluble at Neutral pH ph_check Is pH adjustment compatible with assay? start->ph_check ph_yes Adjust pH to 4.0-5.0 (See Protocol 1) ph_check->ph_yes Yes ph_no Maintain Neutral pH ph_check->ph_no No cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) Final conc. < 5% ph_no->cosolvent If tolerated surfactant Use Surfactants (e.g., Tween 80) Final conc. < 0.1% ph_no->surfactant If tolerated cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) (See Protocol 3) ph_no->cyclodextrin For higher conc.

Caption: Troubleshooting workflow for solubility enhancement.

Q5: I need a higher concentration in solution than what simple co-solvents can achieve. What advanced method can I use?

Expert Explanation: For achieving higher aqueous concentrations at a fixed pH, forming an inclusion complex with a cyclodextrin is a highly effective strategy.[15] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] The hydrophobic part of your compound can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, rendering the entire complex water-soluble.[16][18]

Recommended Action: Use a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) , which has significantly higher aqueous solubility and lower toxicity than its parent, β-cyclodextrin.[17] See Protocol 3 for a detailed methodology.

cluster_0 Mechanism of Cyclodextrin Solubilization compound Poorly Soluble Compound (Hydrophobic) plus + compound->plus cd Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Cavity) complex Water-Soluble Inclusion Complex cd->complex plus->cd

Caption: Cyclodextrin inclusion complex formation.

Summary of Solubilization Strategies

MethodMechanism of ActionProsCons
pH Adjustment Protonates basic amine groups to form a more soluble cationic salt.[6]Highly effective, simple, low cost.Not suitable for pH-sensitive assays or compounds.
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for hydrophobic solutes.[19][20]Easy to implement, effective for moderate increases in solubility.Potential for biological interference or toxicity at higher concentrations.[21]
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[22]Effective at low concentrations, can improve stability.Can interfere with some biological assays; potential for toxicity.[22]
Cyclodextrins Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug.[15][16]Significant solubility enhancement, low toxicity (especially HP-β-CD), suitable for in vivo use.Higher cost, requires optimization of drug-to-cyclodextrin ratio.

Detailed Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Add Buffer: Add the desired volume of your chosen aqueous buffer (e.g., 10 mM Phosphate Buffer, initially at pH 7.4).

  • Monitor pH: Place a calibrated pH probe into the suspension.

  • Acidify: While stirring vigorously, add 0.1 M HCl drop by drop. Monitor the pH and observe the dissolution of the solid.

  • Equilibrate: Continue adding acid until all the solid has dissolved. Note the final pH. If necessary, you can then carefully back-titrate with 0.1 M NaOH to raise the pH to the highest possible value at which the compound remains in solution.

  • Finalize: Record the final pH and concentration. Filter the solution through a 0.22 µm filter before use.

Protocol 2: Preparation of a DMSO Stock and Aqueous Dilution
  • Stock Preparation: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM. Use a vortex mixer to ensure complete dissolution.

  • Dilution into Assay Buffer:

    • Pre-warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).

    • While vortexing the assay buffer, add the required volume of the DMSO stock solution directly into the buffer. For a 1:1000 dilution (to achieve 0.1% DMSO), add 1 µL of stock to 999 µL of buffer.

    • Continue vortexing for another 30 seconds to ensure rapid and complete mixing.

    • Use the final solution immediately to prevent any potential for delayed precipitation.

Protocol 3: Enhancing Solubility Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, to make a 20% solution, dissolve 2 g of HP-β-CD in water or buffer and bring the final volume to 10 mL.

  • Add Compound: Add an excess amount of solid this compound to the HP-β-CD solution.

  • Equilibrate: Seal the container and place it on an orbital shaker or rotator at room temperature. Allow it to equilibrate for 24-48 hours to ensure maximum complex formation.

  • Separate and Quantify: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Determine Concentration: The concentration of the dissolved compound in the filtrate can be determined using a validated analytical method, such as HPLC-UV. This value represents the enhanced solubility.

Protocol 4: General Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol helps establish a baseline for your compound's intrinsic solubility.[23]

  • Sample Preparation: Add an excess amount of solid compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired aqueous buffer in a glass vial. Prepare in triplicate.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium with the solid.[23]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully remove a known volume of the clear supernatant.

  • Analysis: Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ciobanu, A. M., Landy, D., & Fourmentin, S. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 957. [Link]

  • Jadhav, P., Sharma, Y., & Kumar, N. (2022). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 12(4-S), 154-160. [Link]

  • Mouton, C., et al. (2023). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology, 28(1), 1-13. [Link]

  • ResearchGate. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]

  • Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72-80. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research. [Link]

  • Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(3), 394-405. [Link]

  • Semantic Scholar. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ResearchGate. (2022). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • Alchem.Pharmtech. (n.d.). CAS 16154-69-1 | this compound. [Link]

  • University of Liverpool. (n.d.). Solubility and pH of amines. [Link]

  • Taylor & Francis Online. (n.d.). Cosolvent – Knowledge and References. [Link]

  • PubMed. (2022). An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • JoVE. (2024). Extraction: Effects of pH. [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • National Institutes of Health. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]

  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • ResearchGate. (2014). Study of pH-dependent drugs solubility in water. [Link]

  • MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Chemistry LibreTexts. (2023). Introduction to Phenylamine Compounds. [Link]

  • National Institutes of Health. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

  • ScienceDirect. (2024). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • American Pharmaceutical Review. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. [Link]

  • PubChem. (n.d.). 3-(4-Benzylpiperazin-1-yl)propan-1-amine. [Link]

  • ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]

  • Chemguide. (n.d.). phenylamine (aniline) as an amine. [Link]

  • PubChem. (n.d.). 4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)...]. [Link]nlm.nih.gov/compound/124084883)

Sources

Technical Support Center: Purification Strategies for 4-(4-Benzylpiperazin-1-yl)phenylamine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-benzylpiperazin-1-yl)phenylamine and its analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds. The unique structural features of these molecules—specifically the presence of two basic nitrogen atoms in the piperazine ring and an aromatic amine—present distinct challenges and opportunities for purification.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific analog.

Purification Strategy Overview

A logical workflow is critical for efficiently purifying these target compounds. The flowchart below outlines a general decision-making process, starting from the crude reaction mixture to the final, highly pure product.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Initial Quench & Dilution InitialAnalysis Initial Purity Assessment TLC, LC-MS, ¹H NMR AcidBase Acid-Base Extraction? Isolate basic product from neutral/acidic impurities InitialAnalysis->AcidBase Significant Non-Basic Impurities Present Chromatography Column Chromatography Silica Gel or Alumina InitialAnalysis->Chromatography Impurities Have Similar Basicity FinalProduct Pure Product | {Characterization & Storage} InitialAnalysis->FinalProduct High Purity after Workup Workup->InitialAnalysis Analyze Organic Extract AcidBase->Chromatography Further Purification Needed Recrystallization Recrystallization / Salt Formation Chromatography->Recrystallization Product is Solid or Oily Impure Product Still Impure Chromatography->Impure Co-eluting Impurities Recrystallization->FinalProduct High Purity Achieved Recrystallization->Impure Oils Out / Low Purity Impure->Chromatography Re-evaluate Conditions

Caption: A general decision workflow for purifying this compound analogs.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Initial Workup and Extraction

Q1: What is the best way to perform the initial workup after my reaction is complete?

A1: The key is to leverage the basicity of your product.

  • Quench and Dilute: After the reaction, cool the mixture to room temperature. If you used a water-miscible solvent (like DMF or ethanol), dilute it with a significant volume of water.

  • Basify: Adjust the pH of the aqueous mixture to >10 using a base like 1M NaOH or saturated sodium bicarbonate solution. This ensures both nitrogen atoms of the piperazine ring are deprotonated, rendering the molecule neutral and highly soluble in organic solvents.[1]

  • Extract: Transfer the basified mixture to a separatory funnel and extract multiple times (e.g., 3x) with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate. The multiple extractions ensure efficient recovery of the product.

Q2: I'm experiencing low recovery after the extraction. What could be the cause?

A2: Low recovery is often linked to the pH of the aqueous layer or emulsion formation.

  • Incorrect pH: Ensure the aqueous layer is sufficiently basic (pH >10). If the pH is neutral or acidic, your product will be protonated and remain in the aqueous layer, drastically reducing your yield in the organic phase.[2]

  • Emulsion: Vigorous shaking can cause emulsions, especially with chlorinated solvents like DCM. If an emulsion forms, let the funnel stand for a longer period. You can also try adding brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion. Gentle swirling or inverting the separatory funnel, rather than aggressive shaking, can prevent emulsion formation from the start.

Section 2: Chromatographic Purification

Q3: My compound is streaking badly on the silica gel TLC plate. How can I get clean spots and good separation?

A3: Streaking (or tailing) is a classic sign of strong interaction between your basic compound and the acidic silica gel surface. The lone pairs on the piperazine nitrogens can bind tightly to the acidic silanol (Si-OH) groups of the stationary phase.

The Solution: Add a small amount of a basic modifier to your eluent system.

  • Triethylamine (TEA): Add 0.5-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA is a small, volatile base that competes with your product for the acidic sites on the silica, resulting in symmetrical spots and improved separation.[3]

  • Ammonium Hydroxide: For more polar solvent systems like DCM/Methanol, adding a small amount of concentrated ammonium hydroxide to the methanol portion before mixing can serve the same purpose.

Q4: What are some good starting solvent systems for column chromatography for this class of compounds?

A4: The polarity of your specific analog will dictate the ideal solvent system, but here are some excellent starting points for silica gel chromatography, which should always be optimized via TLC first.

Solvent System ComponentsPolarityTypical Ratio (v/v)Notes
Hexanes / Ethyl AcetateLow to Medium9:1 → 1:1A standard choice for many organic compounds. Add 1% TEA to prevent tailing.
Dichloromethane / MethanolMedium to High99:1 → 9:1Excellent for more polar analogs. The methanol component is a strong competitor for polar interactions.[1]
Petroleum Ether / Ethyl AcetateLow to Medium9:1 → 1:1Similar to Hexanes/EtOAc, can sometimes provide different selectivity.

Expert Tip: Always run a gradient elution for column chromatography. Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving highly polar impurities on the column.

Section 3: Post-Purification and Handling

Q5: My purified product is a thick oil or a waxy solid that is difficult to handle. How can I convert it into a stable, crystalline solid?

A5: Converting the basic free base into a hydrochloride (HCl) salt is a standard and highly effective method to obtain a solid material that is often easier to handle, weigh, and store.[1] The resulting salt is typically a stable, free-flowing crystalline solid.

Protocol: Conversion of Free Base to Hydrochloride Salt

  • Dissolution: Dissolve the purified oily free base in a minimal amount of a suitable organic solvent. Good choices include diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: While stirring the solution, add a solution of HCl dropwise. You can use commercially available solutions like 2M HCl in diethyl ether or generate anhydrous HCl gas and bubble it through the solution.

  • Precipitation: The hydrochloride salt is usually insoluble in these solvents and will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any surface impurities.

  • Drying: Dry the solid under a high vacuum to remove all residual solvent.

Q6: What are the best solvents for recrystallizing my product or its HCl salt?

A6: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Finding the right solvent is often an empirical process.

Compound FormRecommended Solvents / Solvent PairsRationale & Causality
Free Base Heptane/Ethyl Acetate, Toluene, EthanolThe free base is less polar than its salt form. A solvent pair like Heptane/EtOAc allows for fine-tuning of polarity. Toluene and ethanol are also good single-solvent options to screen.
Hydrochloride Salt Ethanol, Isopropanol, Methanol/Water, Acetone/WaterThe salt form is significantly more polar and will require more polar solvents for recrystallization.[1] Using a solvent/anti-solvent pair like Methanol/Water can be very effective. Dissolve the salt in a minimal amount of hot methanol, then slowly add water until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add a small amount of the selected solvent to your crude solid.

  • Heating: Heat the mixture gently (e.g., on a hot plate with stirring) while slowly adding more solvent until the solid just dissolves completely. Avoid adding excess solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.

  • Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small volume of cold recrystallization solvent, and dry under vacuum.

References

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Various Authors. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). 28 questions with answers in PIPERAZINES. ResearchGate. Retrieved from [Link]

  • Abdelwahab, N. S., et al. (2022). 2D TLC chromatogram of a mixture of 1-diphenylmethyl piperazine, cinnarizine, dimenhydrinate and benzophenone... ResearchGate. Retrieved from [Link]

  • Slanina, J., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]

  • Godfrey, N. J. (1963). Recovery of piperazine. U.S. Patent No. 3,105,019. Google Patents.
  • Ferreira, R. J., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Rylander, P. N. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Google Patents.
  • Nielsen, P., et al. (2015). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • Various Authors. (2013). Synthesis process of anhydrous piperazine in pilot scale. ResearchGate. Retrieved from [Link]

  • Padmashali, B., et al. (2018). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. Retrieved from [Link]

  • Beaumont, C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

  • Scribd. (n.d.). TLC Solvent Selection for Separation. Scribd. Retrieved from [Link]

  • SWGDRUG.org. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. Retrieved from [Link]

  • Reddy, G. S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Semantic Scholar. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 16154-69-1 | this compound. Retrieved from [Link]

  • John, S., et al. (2022). A review on synthesis and characterization of impurities in API’s. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Various Authors. (2019). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents.
  • Reddy, G. S., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. Retrieved from [Link]

  • Caltech. (n.d.). Supporting Information. Retrieved from [Link]

  • Wang, C., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Reddy, G. S., et al. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Ethylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • MolPort. (n.d.). Compound N-(4-benzylpiperazin-1-yl)-1-(1-methyl-1H-pyrrol-2-yl)methanimine. Retrieved from [Link]

  • Stoltz Group, Caltech. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Addressing off-target effects in experiments with 4-(4-Benzylpiperazin-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides in-depth, question-and-answer-based troubleshooting guides to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative literature to ensure scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing an unexpected phenotype in my BRAF wild-type cells upon treatment with PLX4720. How can I determine if this is an off-target effect?

This is a common and critical observation. While PLX4720 was designed to selectively inhibit the active conformation of B-Raf, particularly the V600E mutant, it is known to have significant effects in cells that do not harbor this mutation.[1] The two most prominent and well-documented effects in BRAF wild-type cells are:

  • Paradoxical MAPK Pathway Activation: In cells with wild-type BRAF, particularly those with upstream mutations in RAS, BRAF inhibitors like PLX4720 can promote the formation of RAF dimers, leading to the paradoxical activation of MEK and ERK signaling.[2][3] This can result in hyperproliferation and is a known mechanism behind the clinical side effect of cutaneous squamous cell carcinoma development in patients treated with vemurafenib (a close analog of PLX4720).[3][4]

  • Inhibition of Apoptotic Signaling: A crucial off-target effect of PLX4720/vemurafenib is the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway.[5] This occurs through the inhibition of upstream kinases, principally ZAK, leading to a reduction in stress-induced apoptosis.[4][6]

To dissect these possibilities, we recommend a tiered validation approach:

  • Step 1: Western Blot Analysis: Probe for key signaling nodes. Assess the phosphorylation status of ERK (p-ERK) to check for paradoxical activation and the phosphorylation of JNK (p-JNK) to investigate the inhibition of the apoptosis pathway.

  • Step 2: Cellular Viability/Apoptosis Assays: Use assays like Annexin V/PI staining to quantify apoptosis. If you observe a phenotype such as resistance to a cytotoxic agent when co-treated with PLX4720, it may be linked to the off-target suppression of JNK-mediated apoptosis.[4]

  • Step 3: Genetic Knockdown: Use siRNA or CRISPR to knock down B-Raf in your wild-type cells. If the phenotype persists after B-Raf removal but is still induced by PLX4720, it strongly suggests an off-target mechanism.

Q2: My results are compelling, but a reviewer has questioned target engagement in my specific cell line. How can I definitively prove that PLX4720 is binding to B-Raf in my cellular context?

This is an excellent point raised by the reviewer and addresses the core principle of target validation. The most direct and widely accepted method to demonstrate intracellular target engagement is the Cellular Thermal Shift Assay (CETSA) .[7][8] The principle is that when a ligand (PLX4720) binds to its target protein (B-Raf), it confers thermal stability, causing the protein to denature and aggregate at a higher temperature than its unbound state.[9][10]

By measuring the amount of soluble B-Raf remaining after heating the cells to various temperatures, you can generate a "melting curve." A shift in this curve to the right in the presence of PLX4720 is strong evidence of direct binding.[10][11]

cluster_workflow CETSA Experimental Workflow A Treat cells with PLX4720 or Vehicle B Aliquot cells and heat to different temperatures A->B Incubate C Lyse cells and separate soluble/insoluble fractions B->C Centrifuge D Quantify soluble B-Raf (e.g., Western Blot) C->D Analyze supernatant E Plot melt curves and analyze thermal shift D->E Generate graph

Caption: Workflow for confirming target engagement using CETSA.

This protocol provides a framework. Optimization of temperatures and antibody concentrations is required for each specific cell system.

  • Cell Treatment:

    • Culture your cells to ~80% confluency.

    • Treat one set of cells with a saturating concentration of PLX4720 (e.g., 1-10 µM) and another with vehicle (DMSO) for 1-2 hours.

  • Heating Step:

    • Harvest and wash the cells, then resuspend them in a protein-stable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments).[8]

    • Cool the samples to room temperature for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[9]

  • Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble B-Raf in each sample by Western Blot or ELISA.

  • Analysis:

    • Quantify the band intensities and normalize them to the unheated control (40°C).

    • Plot the percentage of soluble B-Raf against temperature for both the vehicle- and PLX4720-treated samples. A rightward shift in the curve for the treated sample confirms target engagement.

Q3: I suspect PLX4720 might be inhibiting other kinases in my system. What is the most efficient way to get a broad overview of its kinase selectivity?

Your suspicion is valid, as most kinase inhibitors exhibit some degree of polypharmacology.[2][12] The most comprehensive and efficient method to assess this is through a commercial Kinase Profiling Service .[13][14]

These services utilize large panels of purified kinases (often over 400) to test the inhibitory activity of your compound at one or more concentrations.[15] The output is typically a percentage of inhibition for each kinase, allowing you to quickly identify potential off-targets.

Service Type Description Typical Use Case
Broad Panel Screen Compound tested at a single, high concentration (e.g., 1-10 µM) against hundreds of kinases.Initial discovery of potential off-targets.[16]
IC50 Determination For "hits" identified in the broad screen, a dose-response curve is generated to determine the potency (IC50) of inhibition.Quantifying the potency of off-target interactions.[17]
Cell-Based Profiling Measures the inhibition of substrate phosphorylation within a cellular context for a panel of kinases.Validating off-target activity in a more physiological setting.[15]

Why is this important? A study on BRAF inhibitors revealed that while they share a primary target, their off-target spectra can be diverse, leading to different cellular effects.[2] For example, vemurafenib (structurally related to PLX4720) is known to inhibit other kinases like SRC family kinases, which could be relevant to your observed phenotype.[2][4]

cluster_pathway On-Target vs. Off-Target Signaling cluster_on On-Target Pathway cluster_off Off-Target Pathway PLX PLX4720 BRAF B-Raf (V600E) PLX->BRAF Inhibits ZAK ZAK PLX->ZAK Inhibits MEK MEK BRAF->MEK ERK ERK MEK->ERK Pheno_On Intended Phenotype (e.g., Proliferation Block) ERK->Pheno_On JNK JNK ZAK->JNK Apoptosis Apoptosis JNK->Apoptosis Pheno_Off Unintended Phenotype (e.g., Apoptosis Suppression) Apoptosis->Pheno_Off

Sources

Enhancing the Stability of 4-(4-Benzylpiperazin-1-yl)phenylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and stability of 4-(4-Benzylpiperazin-1-yl)phenylamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments. This document addresses common stability issues in a question-and-answer format, offering troubleshooting advice and detailed methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid sample of this compound has developed a yellow or brownish tint over time. What is causing this discoloration?

A1: This is a classic sign of oxidative degradation. The phenylamine moiety is an electron-rich aromatic amine, making it highly susceptible to oxidation.[1] The primary amine group (-NH2) can be oxidized, leading to the formation of colored impurities like nitroso, nitro, or quinone-imine-type structures. This process is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.

Causality: The lone pair of electrons on the aniline nitrogen atom makes the aromatic ring highly activated and prone to losing electrons (oxidation). Even trace amounts of atmospheric oxygen can initiate a cascade of free-radical reactions, leading to the formation of highly conjugated, colored molecules.

Troubleshooting Steps:

  • Verify Purity: Immediately analyze the discolored sample using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to quantify the parent compound and characterize the impurity profile.[2]

  • Review Storage Conditions: Confirm that the sample was stored according to the recommended guidelines (see Table 1). Any deviation, especially exposure to air and light, is a likely culprit.

  • Implement Inert Storage: If not already in place, repackage high-purity material under an inert atmosphere (e.g., argon or nitrogen) in amber glass vials to mitigate both oxidation and photodegradation.

Q2: I am observing new peaks in the HPLC chromatogram of my compound after storing it in a methanol-based solution. What are these new peaks, and how can I prevent their formation?

A2: The appearance of new peaks in a solution indicates chemical degradation. For this compound, the most probable degradation pathways in solution are oxidation and hydrolysis, though solvent interaction is also possible.[3] Aromatic amines can exhibit instability in various aqueous and organic solutions.

Probable Causes & Identification:

  • Oxidation: As with the solid state, dissolved oxygen in the solvent can cause oxidative degradation.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (acidic or basic) can promote degradation of N-arylpiperazine derivatives.[3]

  • Solvent Adducts: Trace impurities in the solvent, such as formaldehyde in methanol, can react with the amine to form adducts.[4]

  • Photodegradation: If the solution was exposed to light, UV or visible light can provide the energy needed to initiate degradation reactions.[5]

To definitively identify the degradation products, a Forced Degradation (Stress Testing) study is essential. This controlled experiment exposes the compound to harsh conditions to intentionally generate degradation products, which helps in developing a stability-indicating analytical method.[5][6]

dot

Caption: Potential degradation pathways for this compound.

Guide to Enhancing Long-Term Stability

Optimal Storage Conditions

The first and most critical step in ensuring long-term stability is maintaining proper storage conditions. Aromatic amines are sensitive, and seemingly minor details can significantly impact shelf-life.[7][8]

Table 1: Recommended Long-Term Storage Conditions

Parameter Solid Compound Solution Rationale
Temperature -20°C to -80°C -20°C to -80°C Reduces the kinetic rate of all degradation reactions. Studies show aromatic amines are stable for over a year at -70°C.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen) Degas solvent; store under Inert Gas Prevents oxidative degradation by displacing atmospheric oxygen.
Light Amber Glass Vials Amber Glass Vials or protect from light Protects the compound from light-induced degradation (photolysis).[9]
Humidity Sealed container with desiccant Use anhydrous grade solvents Amines can be hygroscopic; moisture can promote hydrolysis and other reactions.[10]

| Container | Glass or HDPE | Borosilicate Glass (Type I) | Prevents reaction with or adsorption to the container surface.[10] |

Formulation Strategies for Enhanced Stability

When preparing formulations, interactions with excipients can introduce new stability challenges. The microenvironment around the drug substance is critical.

Q3: How can I improve the stability of my compound in a solid dosage formulation?

A3: Excipient compatibility is key. Certain excipients contain reactive impurities (e.g., peroxides in povidone, formaldehyde in lactose) that can degrade amine compounds.

Expert Recommendations:

  • Control Microenvironmental pH: The addition of a suitable organic acid, such as citric acid or tartaric acid, can stabilize the amine by forming a more stable salt and maintaining an optimal local pH.[11]

  • Use Formaldehyde Scavengers: If formaldehyde-releasing excipients are unavoidable, consider including an amine-based scavenger like meglumine. Meglumine preferentially reacts with and neutralizes formaldehyde, protecting the active pharmaceutical ingredient (API).[4][11]

  • Incorporate Antioxidants: For APIs highly prone to oxidation, the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid in the formulation can be an effective strategy.

Experimental Protocols

A robust stability assessment relies on a validated, stability-indicating analytical method. The following protocols provide a framework for developing such a method.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is required by regulatory bodies like the ICH to establish the intrinsic stability of a drug substance and validate analytical methods.[5][6] The goal is to achieve 5-20% degradation of the parent compound.[9]

dot

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature. Withdraw aliquots at 2, 8, and 24 hours and dilute for analysis.

  • Thermal Degradation: Store the solid compound and a separate aliquot of the stock solution in an oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound and an aliquot of the stock solution to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-PDA or LC-MS method.[2][12]

Table 2: Example HPLC Method for Stability Analysis

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection PDA Detector (210-400 nm)

| Injection Vol. | 10 µL |

Troubleshooting Your Stability Study
dot

TroubleshootingLogic start Instability Observed q_state Solid or Solution? start->q_state solid Solid State q_state->solid Solid solution Solution State q_state->solution Solution solid_symptom Symptom: Color Change solid->solid_symptom solution_symptom Symptom: New HPLC Peaks solution->solution_symptom solid_cause Probable Cause: Oxidation / Photodegradation solid_symptom->solid_cause solid_action Action: 1. Re-test purity via HPLC. 2. Store under inert gas. 3. Protect from light. 4. Lower storage temp to -20°C. solid_cause->solid_action solution_cause Probable Cause: Oxidation, Hydrolysis, or Solvent Interaction solution_symptom->solution_cause solution_action Action: 1. Perform forced degradation study. 2. Use anhydrous, degassed solvents. 3. Check pH of solution. 4. Store frozen & protected from light. solution_cause->solution_action

Caption: A troubleshooting decision tree for stability issues.

By systematically applying these principles of proper storage, thoughtful formulation, and robust analytical testing, you can significantly enhance the long-term stability of this compound, ensuring the integrity and reliability of your research and development efforts.

References

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. PubMed Central. Available at: [Link]

  • Stabilization by Meglumine of an Amine Compound Degraded by Formaldehyde in Tablets. PubMed. Available at: [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]

  • Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. ResearchGate. Available at: [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. Available at: [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry?. Diplomata Comercial. Available at: [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Semantic Scholar. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

Sources

Technical Support Center: Refining Experimental Design to Minimize Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to enhancing the ethical and scientific rigor of your preclinical research. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to design more effective and humane studies. This guide is structured to address common challenges and frequently asked questions, moving from broad principles to specific troubleshooting scenarios.

Section 1: The 3Rs as the Cornerstone of Modern Toxicology

The principles of Replacement, Reduction, and Refinement (the 3Rs) are not merely ethical guidelines but are integral to robust scientific practice.[1][2] They are increasingly embedded in international regulations, including the European Union's Directive 2010/63/EU, to safeguard animal welfare.[1][2]

  • Replacement: Avoiding the use of animals altogether where possible.[3]

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.[3]

  • Refinement: Minimizing animal suffering and improving welfare.[3]

A strategic focus on the 3Rs has been shown to lead to significant reductions in animal use in pharmaceutical toxicity testing.[4]

Section 2: Pre-Study Planning & Design: FAQs and Troubleshooting

Effective planning is the most critical step in minimizing toxicity and ensuring study validity. This section addresses common questions and issues that arise before the first animal is dosed.

FAQ 1: How can I leverage non-animal models to predict toxicity and refine my in vivo study design?

Answer: Integrating in silico and in vitro models early in your workflow is a powerful strategy to de-risk your lead compounds and inform the design of subsequent animal studies. This tiered approach helps in identifying potential hazards before in vivo testing, thereby refining dose selection and reducing the number of animals required.[5]

In Silico (Computational) Toxicology:

  • What it is: In silico methods use computer models to predict a chemical's toxicity based on its structure-activity relationship (SAR).[6] These models are particularly useful in the early stages of drug development.[6]

  • Why it's useful: They allow for rapid screening of virtual compounds, helping to prioritize which molecules to synthesize and test further.[5][6] This can significantly reduce the number of compounds that proceed to more resource-intensive testing.

  • Common Tools:

    • DEREK Nexus®: An expert rule-based system that predicts a wide range of toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and skin sensitization.[3][6][7][8][9]

    • OECD QSAR Toolbox: A free software application that helps researchers use (Quantitative) Structure-Activity Relationship [(Q)SARs] methods to estimate chemical properties and fill data gaps without new animal testing.[10][11][12][13][14]

    • ToxStudio®: An integrated platform that combines several predictive models for endpoints like cardiac safety and drug-induced liver injury (DILI).[15]

In Vitro (Cell-based) Toxicology:

  • What it is: In vitro tests use isolated cells, tissues, or organs in a controlled laboratory setting to assess the toxicity of substances.[11]

  • Why it's useful: These methods offer a cost-effective and ethical alternative to animal testing for certain endpoints, allowing for rapid screening of numerous compounds.[11] They are particularly valuable for assessing cytotoxicity, genotoxicity, and specific organ toxicity.[11]

  • Troubleshooting In Vitro to In Vivo Correlation: A common challenge is that results from in vitro studies may not always directly predict the biological responses in a whole organism.[16] To improve correlation, consider using 3D cell cultures or organ-on-a-chip models, which better mimic in vivo conditions.[11]

Workflow for Integrating Non-Animal Models

Below is a DOT script for a Graphviz diagram illustrating a tiered approach to toxicity testing, starting with in silico and in vitro methods.

TieredToxicityTesting cluster_preclinical Preclinical Toxicity Assessment Workflow InSilico In Silico Screening (e.g., DEREK Nexus, QSAR Toolbox) InVitro In Vitro Assays (e.g., Hepatotoxicity, Cardiotoxicity) InSilico->InVitro Prioritize Compounds PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling InVitro->PKPD Identify Mechanisms DoseRange Refined Dose-Range Finding Study (Reduced number of animals) PKPD->DoseRange Inform Dose Selection Definitive Definitive In Vivo Toxicity Study DoseRange->Definitive Optimize Study Design HumaneEndpoints cluster_monitoring In-Life Monitoring Decision Tree Observe Daily Observation of Animals Signs Are clinical signs of toxicity present? Observe->Signs Score Score severity of clinical signs Signs->Score Yes Continue Continue monitoring Signs->Continue No Endpoint Have humane endpoint criteria been met? Score->Endpoint Euthanize Humanely euthanize animal and perform necropsy Endpoint->Euthanize Yes Endpoint->Continue No

Caption: A decision tree for implementing humane endpoints based on clinical signs.

Section 4: Specific Organ Toxicity - In Vitro Alternatives

For certain target organs, validated in vitro assays can provide valuable mechanistic insights and reduce the reliance on animal models.

Hepatotoxicity (Liver Toxicity)
  • Common Assays:

    • Primary Hepatocyte Cultures: Considered the gold standard for in vitro liver toxicity testing. [17] * HepaRG™ Cells: A metabolically active human liver cell line that is a viable surrogate for primary hepatocytes. [18] * 3D Liver Spheroids: More closely mimic the in vivo liver microenvironment. [19]* Endpoints Measured: Cell viability (e.g., MTT, LDH leakage, ATP content), reactive oxygen species (ROS) formation, mitochondrial membrane potential, and apoptosis. [18][19][20]

Cardiotoxicity (Heart Toxicity)
  • Common Assays:

    • Human iPSC-Derived Cardiomyocytes: These cells demonstrate spontaneous beating and can be used to assess changes in electrophysiology and contractility. [21][22] * hERG Inhibition Assay: A key test to evaluate a compound's potential to cause QT interval prolongation, a risk factor for arrhythmia. [21][23] * Comprehensive in vitro Proarrhythmia Assay (CiPA): An initiative to develop a new paradigm for cardiac safety testing that integrates multiple ion channel assays with in silico modeling. [22][23]

Nephrotoxicity (Kidney Toxicity)
  • Common Assays:

    • Human Renal Proximal Tubule Epithelial Cells (HRPTEpiC): Used to assess compound-induced kidney injury. [16][24] * Biomarker Detection: Measurement of kidney injury biomarkers such as KIM-1 and NGAL. [24]* Endpoints Measured: Cell viability, oxidative stress, apoptosis (caspase 3/7 activation), mitochondrial damage, and DNA damage. [25]

Section 5: Regulatory Landscape

Staying current with regulatory guidelines is essential for ensuring your studies are compliant and ethically sound.

  • FDA: The FDA encourages the use of scientifically valid alternatives to animal testing and provides guidance on nonclinical safety studies, such as the M3(R2) guidance. [26][27][28][29][30]* EMA: The European Medicines Agency strongly supports the implementation of the 3Rs and has initiatives to facilitate the adoption of New Approach Methodologies (NAMs). [1][5][31][32]* OECD: The OECD develops and validates test guidelines for toxicity studies that are internationally recognized and aim to reduce animal use. [33][34][35][36][37]

References

  • About - QSAR Toolbox. (n.d.). Retrieved from [Link]

  • Derek Nexus for toxicity prediction – What package is right for me? - Optibrium. (n.d.). Retrieved from [Link]

  • In vitro models for liver toxicity testing - PMC - NIH. (n.d.). Retrieved from [Link]

  • Strategic focus on 3R principles reveals major reductions in the use of animals in pharmaceutical toxicity testing - PubMed. (2014, July 23). Retrieved from [Link]

  • In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - MDPI. (n.d.). Retrieved from [Link]

  • Derek Nexus Toxicology Software - Optibrium. (n.d.). Retrieved from [Link]

  • Nephrotoxicity Assay - Innoprot Organ-Specific Toxicity Assays. (n.d.). Retrieved from [Link]

  • OECD QSAR Toolbox. (n.d.). Retrieved from [Link]

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene. (n.d.). Retrieved from [Link]

  • QSAR Toolbox - ICAPO. (n.d.). Retrieved from [Link]

  • In Vitro Nephrotoxicity - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Cardiotoxicity screening: a review of rapid-throughput in vitro approaches. (n.d.). Retrieved from [Link]

  • ToxStudio® | In Silico Toxicology Platform | Toxicity Prediction - Certara. (n.d.). Retrieved from [Link]

  • In Vitro Cardiotoxicity - Creative Bioarray. (n.d.). Retrieved from [Link]

  • In Vitro Nephrotoxicity Services - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • DEREK Nexus® toxicology modeling. (n.d.). Retrieved from [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • Guidelines for the Testing of Chemicals - OECD. (n.d.). Retrieved from [Link]

  • In Vitro Hepatotoxicity Services - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • 10 Frequently Asked Questions About Derek Nexus, Answered - Lhasa Limited. (2024, July 8). Retrieved from [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling - Life Science Software - Instem. (n.d.). Retrieved from [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Regulations.gov. (n.d.). Retrieved from [Link]

  • Cardiotoxicity, Cardiac Toxicity | Molecular Devices. (n.d.). Retrieved from [Link]

  • Hepatotoxicity - BioIVT. (n.d.). Retrieved from [Link]

  • QSAR Toolbox - Laboratory of Mathematical Chemistry. (n.d.). Retrieved from [Link]

  • In Vitro Cardiotoxicity Screening Approaches - National Toxicology Program - NIH. (2025, April 21). Retrieved from [Link]

  • Predictive Models (web services) - Enalos InSilicoTox Platform. (n.d.). Retrieved from [Link]

  • OECD QSAR Toolbox - Norecopa. (2025, May 6). Retrieved from [Link]

  • ACUTE TOXICITY AND GROSS BEHAVIOURAL EFFECTS OF INDOXACARB IN LABORATORY ANIMALS. (n.d.). Retrieved from [Link]

  • Ethical use of animals in medicine testing - EMA - European Union. (n.d.). Retrieved from [Link]

  • OECD Test Guideline 425 - National Toxicology Program. (n.d.). Retrieved from [Link]

  • Hemogenix, Inc. -- In Vitro Renal Toxicity Testing. (n.d.). Retrieved from [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - FDA. (n.d.). Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (n.d.). Retrieved from [Link]

  • SAFETY AND EFFECTIVENESS—FDA GUIDANCE NOTICES: FDA issues guidance to streamline nonclinical safety studies for monoclonal antibodies - VitalLaw.com. (2025, December 3). Retrieved from [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA. (2019, October 17). Retrieved from [Link]

  • OECD Test Guideline 423 - National Toxicology Program. (2001, December 17). Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]

  • Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™ | ACD/Labs. (n.d.). Retrieved from [Link]

  • EMA outlines steps towards ethical use of medicines in animal testing. (2018, February 28). Retrieved from [Link]

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route | FDA. (n.d.). Retrieved from [Link]

  • In silico toxicology models and databases as FDA Critical Path Initiative toolkits - PMC. (n.d.). Retrieved from [Link]

  • Associations between clinical signs and pathological findings in toxicity testing - PubMed. (2020, October 26). Retrieved from [Link]

  • Chapter: 2 Animal and In Vitro Toxicity Testing - National Academies of Sciences, Engineering, and Medicine. (n.d.). Retrieved from [Link]

  • [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed. (n.d.). Retrieved from [Link]

  • Drug Development between Human and Animal Welfare - IMABE. (n.d.). Retrieved from [Link]

  • The future of drug development: Leveraging EMA support for use of alternative nonclinical approaches - Parexel. (2024, June 6). Retrieved from [Link]

  • Acute toxicity study in rodents - Bienta. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 4-(4-Benzylpiperazin-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-(4-benzylpiperazin-1-yl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab bench to larger-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The most prevalent and industrially relevant method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2][3] This reaction forms the crucial C-N bond between an aryl halide (or triflate) and an amine. The two main variations of this approach are:

  • Route A: Coupling of 1-benzylpiperazine with a p-haloaniline derivative (e.g., 4-fluoroaniline, 4-chloroaniline, or 4-bromoaniline).

  • Route B: Coupling of piperazine with a benzyl halide, followed by N-arylation with a suitable aryl halide. However, controlling selectivity can be challenging with this route.

Alternative methods like nucleophilic aromatic substitution (SNAr) are generally less effective for this transformation unless the aromatic ring is highly activated by electron-withdrawing groups, which is not the case here.[2]

Q2: What are the critical process parameters to monitor during the scale-up of the Buchwald-Hartwig amination for this synthesis?

Scaling up the Buchwald-Hartwig amination requires careful control over several parameters to ensure reproducibility, yield, and purity:

  • Catalyst and Ligand Selection & Loading: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often employed to enhance catalytic activity.[4][5] Catalyst and ligand loading should be optimized to be as low as possible for cost-effectiveness without compromising reaction kinetics.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and may prevent the degradation of sensitive starting materials.[5]

  • Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically used.[2][6] It's crucial to ensure that all reactants and the catalyst system are sufficiently soluble at the reaction temperature.

  • Temperature: Most N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[6] The temperature profile should be carefully controlled to avoid thermal decomposition of reactants, products, or the catalyst.

  • Stoichiometry: The ratio of reactants is key to controlling selectivity, especially to avoid the formation of di-arylated byproducts.[6]

Q3: What are the typical impurities observed, and how do they form?

Several impurities can arise during the synthesis, complicating purification and affecting the final product's quality:

  • N,N'-bis-arylated Piperazine: This is a common byproduct where a second molecule of the aryl halide reacts with the product.[6] It forms when the reaction time is too long or the stoichiometry is not carefully controlled.

  • Hydrodehalogenation Product: The aryl halide can be reduced to the corresponding arene, which is a known side reaction in palladium-catalyzed couplings.[6]

  • Oxidation Products: The final product, an aniline derivative, can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.[7]

  • Residual Palladium: As a heavy metal, palladium levels in the final product must be strictly controlled, especially for pharmaceutical applications.[2]

Q4: What analytical methods are recommended for monitoring the reaction and final product purity?

A combination of chromatographic and spectroscopic techniques is essential:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of starting materials and the formation of the product and key impurities.

  • Final Product Characterization:

    • HPLC: To determine the purity of the final product and quantify impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or byproducts.

Q5: What are the primary safety considerations for this synthesis?

  • Reagents: Many of the reagents used, such as aryl halides and organic solvents (e.g., toluene, dioxane), are hazardous. Always consult the Safety Data Sheets (SDS) before use. Operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • High Temperatures: The reaction is often run at elevated temperatures, posing a risk of thermal burns.[7]

  • Inert Atmosphere: Many palladium catalysts and ligands are air-sensitive, so reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure reproducibility.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Low Yield or Incomplete Conversion

Q: My Buchwald-Hartwig reaction is stalling or giving low conversion. What are the likely causes and solutions?

A: Low conversion is a common issue when scaling up. Here are the most probable causes and troubleshooting steps:

Potential Cause Explanation Troubleshooting Steps
Catalyst Deactivation The palladium catalyst may be deactivated by impurities in the starting materials or solvents, or by exposure to air.• Ensure all reagents and solvents are of high purity and anhydrous. • Thoroughly degas the reaction mixture before adding the catalyst. • Maintain a strict inert atmosphere throughout the reaction. • Screen different palladium precursors and ligands; some are more robust than others.[5]
Suboptimal Reaction Conditions The temperature, solvent, or base may not be optimal for the specific substrate combination.Temperature: Gradually increase the reaction temperature, monitoring for any product degradation.[6] • Solvent: Screen alternative solvents like toluene, dioxane, or CPME to improve solubility and reaction rates. • Base: The choice of base is critical. If using a weaker base like K₃PO₄, a stronger base like NaOtBu or LHMDS might be necessary. Conversely, a strong base could be degrading your starting material, in which case a weaker one should be tried.[5]
Poor Mixing In larger reactors, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics.• Ensure the stirring is vigorous enough to maintain a homogeneous suspension. • Consider the use of a mechanical stirrer for larger-scale reactions.
Poor Selectivity and Side Product Formation

Q: I'm observing a significant amount of the N,N'-bis-arylated piperazine byproduct. How can I improve mono-arylation selectivity?

A: The formation of the bis-arylated product is a frequent challenge. Here’s how to favor the desired mono-arylated product:

  • Control Stoichiometry: Using an excess of 1-benzylpiperazine relative to the aryl halide can statistically favor mono-arylation. A starting point is often 1.5 to 2.0 equivalents of the piperazine.[6] However, this will necessitate a more rigorous purification to remove the excess amine.

  • Slow Addition: Slowly adding the aryl halide to the reaction mixture containing the piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.[6]

  • Monitor Reaction Time: Closely monitor the reaction's progress. Prolonged reaction times, even after the aryl halide has been consumed, can lead to the slow formation of the bis-arylated product.[6]

Q: My aryl halide is being consumed, but I'm seeing a significant amount of the corresponding arene (hydrodehalogenation) instead of my desired product. Why is this happening?

A: Hydrodehalogenation is a competing side reaction where the aryl halide is reduced. This can be caused by:

  • Source of Hydride: The hydride source can be trace amounts of water, the amine starting material, or the solvent.

  • Reaction Conditions: Certain ligands and bases can promote this side reaction.

To minimize hydrodehalogenation:

  • Ensure strictly anhydrous conditions.

  • Screen different phosphine ligands. Sometimes a change in the ligand's steric or electronic properties can disfavor the beta-hydride elimination pathway that can lead to this side product.[1]

  • Optimize the base and solvent combination.

Purification Challenges

Q: I'm struggling with the purification of the final product on a larger scale. What are the recommended strategies?

A: Moving away from column chromatography is often necessary for scale-up.[8] Consider the following multi-step approach:

  • Aqueous Workup/Extraction: After the reaction is complete, a carefully planned aqueous workup can remove a significant portion of inorganic salts and water-soluble impurities. The product, being basic, can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to re-extract the purified product into an organic solvent.

  • Crystallization: This is one of the most effective methods for purifying solids on a large scale. A systematic screening of solvents and solvent mixtures is crucial to find conditions that provide good recovery and high purity. Sometimes, converting the product to a salt (e.g., hydrochloride) can improve its crystallinity.[9]

  • Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.[10]

Visualizing the Process

Generalized Buchwald-Hartwig Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Isolation cluster_purification Purification reagents Aryl Halide, 1-Benzylpiperazine, Base solvent Anhydrous Solvent (e.g., Toluene) reagents->solvent degas Degas with N2/Ar solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to 80-110 °C catalyst->heat monitor Monitor by TLC/HPLC heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Crystallization or Distillation concentrate->purify product Pure Product purify->product

Caption: A generalized workflow for the synthesis and purification.

Potential Side Reaction Pathways

G Start_ArylX Ar-X Desired_Product Desired Mono-arylated Product Start_ArylX->Desired_Product + Amine, [Pd], Base Side_Hydro Hydrodehalogenation (Ar-H) Start_ArylX->Side_Hydro [Pd], [H-] source (Side Reaction) Start_Amine 1-Benzylpiperazine Start_Amine->Desired_Product Catalyst Pd(0)Ln Catalyst->Desired_Product Side_Di Di-arylated Side Product Catalyst->Side_Di Catalyst->Side_Hydro Desired_Product->Side_Di + Ar-X, [Pd], Base (Over-reaction)

Caption: Competing reaction pathways in the N-arylation.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches - MDPI. Available at: [Link]

  • CAS 16154-69-1 | this compound - Alchem.Pharmtech. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF - ResearchGate. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available at: [Link]

  • Design and synthesis of 2-[4-[4-(m-(ethylsulfonamido)-phenyl) piperazin-1-yl]butyl]-1,3-dioxoperhydropyrrolo[1,2-c]imidazole (EF-7412) using neural networks. A selective derivative with mixed 5-HT1A/D2 antagonist properties - PubMed. Available at: [Link]

  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine - Google Patents.
  • US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents.
  • 1-benzylpiperazine - Organic Syntheses Procedure. Available at: [Link]

  • The Prohibited List | World Anti Doping Agency - WADA. Available at: [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents.

Sources

Method for reducing impurities in the final product of benzylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of benzylpiperazine (BZP). It addresses common challenges related to impurities in the final product and offers validated methods for their reduction and elimination.

Introduction: The Challenge of Purity in BZP Synthesis

The synthesis of benzylpiperazine (BZP), a compound of significant interest in medicinal chemistry, often presents challenges in achieving high purity. Impurities can arise from various sources, including side reactions, unreacted starting materials, and degradation of the product. These impurities can compromise the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide is designed to provide practical, evidence-based solutions to these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final BZP product shows a persistent impurity with a similar polarity to BZP, making it difficult to separate by standard column chromatography. What is the likely identity of this impurity and how can I remove it?

A1: A common and challenging impurity in BZP synthesis is dibenzylpiperazine. This byproduct arises from the reaction of BZP with another molecule of benzyl chloride, a starting material. Its structural similarity and comparable polarity to BZP make co-elution a frequent issue in standard chromatographic separations.

Troubleshooting Protocol: Acid-Base Extraction and Recrystallization

The key to separating BZP from dibenzylpiperazine lies in exploiting the difference in their basicity. BZP has two basic nitrogen atoms, while dibenzylpiperazine has only one available for protonation.

Experimental Workflow: Purification of BZP

BZP_Purification cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization A Dissolve crude BZP in organic solvent (e.g., DCM) B Wash with dilute HCl (aq) A->B C Separate layers B->C D Aqueous Layer (contains BZP as HCl salt) C->D BZP moves to aqueous phase E Organic Layer (contains dibenzylpiperazine) C->E Impurity remains in organic phase F Basify aqueous layer (e.g., with NaOH) D->F G Extract with DCM F->G H Dry organic layer (e.g., with Na2SO4) G->H I Evaporate solvent H->I J Purified BZP (oil) I->J K Dissolve purified BZP oil in minimal hot solvent (e.g., ethanol/water) J->K L Cool slowly K->L M Collect crystals by filtration L->M N Wash with cold solvent M->N O Dry crystals N->O P High-purity BZP crystals O->P Piperazine_Removal A Crude BZP product (containing piperazine) B Dissolve in organic solvent (e.g., ethyl acetate) A->B C Wash with water B->C D Separate layers C->D E Aqueous Layer (contains piperazine) D->E Piperazine is water-soluble F Organic Layer (contains BZP) D->F G Dry organic layer (e.g., with MgSO4) F->G H Evaporate solvent G->H I BZP product (free of piperazine) H->I

Caption: Aqueous wash for piperazine removal.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude BZP product in an organic solvent in which BZP is soluble but has limited miscibility with water (e.g., ethyl acetate or DCM).

  • Aqueous Wash: Wash the organic solution with deionized water. Piperazine, being highly polar and water-soluble, will partition into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer now contains the BZP, free of piperazine.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent.

Q3: My BZP product is discolored (yellow to brown). What causes this and how can I decolorize it?

A3: Discoloration in the final BZP product is often due to the formation of colored impurities from side reactions or degradation, particularly if the reaction was carried out at elevated temperatures or exposed to air and light.

Troubleshooting Protocol: Activated Carbon Treatment

Activated carbon is highly effective at adsorbing colored impurities due to its high surface area and porous structure.

Step-by-Step Protocol:

  • Dissolution: Dissolve the discolored BZP product in a suitable solvent (e.g., ethanol or isopropanol).

  • Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the BZP) to the solution.

  • Heating and Stirring: Gently heat the mixture and stir for a short period (e.g., 15-30 minutes). Overheating or prolonged treatment can lead to product loss.

  • Hot Filtration: Filter the hot solution through a pad of celite or a fine filter paper to remove the activated carbon. This step should be performed quickly to prevent premature crystallization of the product.

  • Crystallization: Allow the clear, decolorized filtrate to cool and crystallize.

  • Isolation: Collect the pure, colorless crystals by filtration.

Data Summary: Purification Method Comparison

ImpurityRecommended Purification MethodPrinciple of SeparationExpected Purity
DibenzylpiperazineAcid-Base Extraction & RecrystallizationDifference in basicity>99%
PiperazineAqueous WashDifference in polarity and water solubility>98%
Colored ImpuritiesActivated Carbon Treatment & RecrystallizationAdsorption of colored molecules>99.5%

References

  • Synthesis and characterization of benzylpiperazine and its analogues. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Purification of Laboratory Chemicals. Elsevier.[Link]

  • Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[Link]

Technical Support Center: Optimizing Dose and Administration Route for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for in vivo efficacy studies. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of optimizing dosage and administration routes for their experimental compounds. Here, you will find practical, in-depth answers to common questions and troubleshooting solutions for issues that may arise during your research. Our approach is rooted in scientific principles and field-proven experience to ensure the integrity and success of your preclinical studies.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for my in vivo study, especially when transitioning from in vitro data?

A1: Translating an effective in vitro concentration (e.g., IC50) to an in vivo starting dose is a multi-faceted process that requires careful consideration of several factors. A direct conversion is not feasible; instead, a systematic approach is recommended.[1]

  • Literature Review: The first step is a thorough review of existing literature for compounds with similar chemical structures, mechanisms of action, or therapeutic targets. This can provide a valuable starting point and an established dose range.[1]

  • Maximum Tolerated Dose (MTD) Study: An initial in vivo experiment to determine the MTD is crucial.[1][2] This study identifies the highest dose of your compound that can be administered without inducing unacceptable levels of toxicity.[2] The MTD will define the upper limit for your subsequent efficacy studies.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: PK studies analyze what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD studies examine what the drug does to the body.[3] Integrating PK/PD data helps to establish the relationship between the dose, exposure at the target site, and the pharmacological response.[4][5] This information is critical for optimizing dosing regimens.[6]

Q2: What is the most suitable administration route for my compound, and how does it impact the study's outcome?

A2: The choice of administration route is a critical decision that significantly influences a drug's bioavailability—the rate and extent to which the active substance reaches the systemic circulation.[1][7] The optimal route depends on the physicochemical properties of your compound, the target organ, and the overall goals of your experiment.[1][8]

Comparison of Common Administration Routes in Rodents:

Route Description Advantages Disadvantages
Intravenous (IV) Direct injection into a vein, typically the tail vein in mice and rats.[9]100% bioavailability, rapid onset of action.Requires technical skill, potential for embolism, not suitable for insoluble compounds.
Intraperitoneal (IP) Injection into the peritoneal cavity.[9]Large surface area for absorption, relatively rapid onset.Risk of injecting into abdominal organs, potential for irritation and adhesions.[10][11]
Subcutaneous (SC) Injection into the space between the skin and underlying muscle.[9]Suitable for slow, sustained absorption and larger volumes.[12]Slower onset of action, absorption can be variable.[13]
Oral (PO) / Gavage Administration directly into the stomach via a gavage needle.[9]Mimics the most common route of human drug administration.[9]Subject to first-pass metabolism in the liver, which can significantly reduce bioavailability; risk of esophageal or stomach injury if not performed correctly.[7][14]
Intramuscular (IM) Injection into a muscle mass.[9]Can provide a depot for sustained release.Can be painful, limited volume in small animals.

The rate of absorption generally follows this order: IV > IP > IM > SC > PO.[13]

Q3: I'm not observing any therapeutic effect, even at what I believe are high doses. What are the potential causes and solutions?

A3: A lack of efficacy at high doses can be a frustrating roadblock. Several factors could be at play:

  • Poor Bioavailability: The compound may not be reaching the systemic circulation in sufficient concentrations to be effective.[1] This is a frequent issue with oral administration due to the first-pass effect.[7]

    • Solution: Conduct a pharmacokinetic (PK) study to measure the plasma concentration of your compound over time. This will reveal if the drug is being absorbed.[15]

  • Rapid Metabolism and/or Excretion: The compound might be cleared from the body too quickly to exert a sustained therapeutic effect.

    • Solution: A PK study will determine the compound's half-life. If it's too short, you may need to consider a different administration route that provides more sustained exposure (e.g., subcutaneous injection or the use of osmotic minipumps) or increase the dosing frequency.[12][15]

  • Formulation Issues: The compound may not be fully dissolved or may be unstable in the vehicle, leading to inconsistent and inaccurate dosing.[16]

    • Solution: Re-evaluate your formulation strategy. Ensure the compound is fully solubilized and stable in the chosen vehicle. It may be necessary to explore alternative formulations to improve solubility and stability.[16][17]

Q4: My animals are exhibiting signs of toxicity at a dose I predicted would be safe. What steps should I take?

A4: Unexpected toxicity is a serious concern that requires immediate action.

  • Immediate Cessation: For the affected dose group, halt the study immediately to prevent further animal distress.

  • Dose Reduction: In the next cohort of animals, significantly lower the starting dose.

  • Re-evaluate MTD Study: Your initial MTD study design may need refinement. Consider a more gradual dose escalation scheme to more accurately pinpoint the threshold for toxicity.[1]

  • Vehicle Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the administration vehicle itself.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
High variability in efficacy data between animals in the same group. - Improper injection technique leading to inconsistent dosing.- Formulation instability or insolubility.- Biological variability among animals.- Ensure all personnel are thoroughly trained and proficient in the chosen administration technique.[18] - Prepare fresh formulations for each experiment and visually inspect for precipitation.- Increase the number of animals per group to improve statistical power.[19]
Local irritation or inflammation at the injection site (SC or IP). - Compound is an irritant.- pH of the formulation is not neutral.- High volume of injection.- Consider a different, less irritating formulation or a different route of administration.[12] - Adjust the pH of the formulation to be as close to physiological pH as possible.- If a large volume is necessary, split the dose into multiple injection sites.[20]
Animals show signs of distress during or after oral gavage (e.g., coughing, difficulty breathing). - Accidental administration into the trachea.- Esophageal or stomach perforation.- Immediately stop the procedure.[14] - Ensure proper restraint and technique. The gavage needle should be inserted gently and without force.[21][22] - Use flexible feeding tubes to minimize the risk of injury.[21]
Inconsistent absorption after oral administration. - Presence or absence of food in the stomach.- Gastric emptying rate.- Physicochemical properties of the drug.- Standardize the feeding schedule for all animals in the study.[23] - Consider the impact of food on drug absorption; some drugs are better absorbed with food, while others are hindered.[23] - If absorption remains highly variable, consider an alternative administration route like IP or SC.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model Selection: Choose an appropriate rodent model (e.g., mice or rats) relevant to your research.[2]

  • Dose Selection: Based on in vitro data and literature review, select a starting dose and a series of escalating doses.[2][24]

  • Group Allocation: Assign a small cohort of animals (e.g., 3-5 per group) to each dose level, including a vehicle control group.[24]

  • Administration: Administer the compound via the intended route for the efficacy study.

  • Monitoring: Closely monitor the animals for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.[24]

  • Data Analysis: The MTD is typically defined as the highest dose that does not cause more than a 10-20% reduction in body weight or significant clinical signs of toxicity.[6]

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model and Dosing: Select the animal model and administer the compound at one or more dose levels via the chosen route.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Sample Processing: Process the blood to obtain plasma or serum.

  • Bioanalysis: Quantify the concentration of the compound in the plasma or serum samples using a validated analytical method (e.g., LC-MS/MS).[15]

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, which represents total drug exposure.[25]

    • t1/2: Half-life of the compound.

Visualizations

Dose-Response Relationship

A fundamental concept in pharmacology is the dose-response relationship, which describes how the magnitude of a drug's effect is related to the dose administered.[26][27][28] This relationship is typically represented by a sigmoidal curve.[27]

Dose_Response cluster_0 Dose-Response Curve cluster_1 Key Parameters Dose Dose Threshold Threshold Dose Dose->Threshold Increasing Dose Effect Effect ED50 ED50 Threshold->ED50 Max_Effect Maximum Effect ED50->Max_Effect Potency Potency (related to ED50) Efficacy Efficacy (Maximum Effect)

Caption: A diagram illustrating the key components of a dose-response curve.

Experimental Workflow for In Vivo Efficacy Studies

The following workflow outlines the logical progression of experiments for optimizing in vivo efficacy.

InVivo_Workflow Start In Vitro Data MTD Maximum Tolerated Dose (MTD) Study Start->MTD PK Pharmacokinetic (PK) Study MTD->PK Efficacy Dose-Response Efficacy Study PK->Efficacy Optimization Dose/Route Optimization Efficacy->Optimization Optimization->Efficacy Iterate End Optimized Protocol Optimization->End Finalize

Sources

Validation & Comparative

Comparing the efficacy of 4-(4-Benzylpiperazin-1-yl)phenylamine with other σ1 receptor ligands

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of σ1 Receptor Ligands: Profiling Benzylpiperazine Derivatives Against Established Modulators

Introduction: The σ1 Receptor as a Unique Therapeutic Target

The sigma-1 (σ1) receptor, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a compelling target for therapeutic intervention in a host of central nervous system disorders.[1][2] Its involvement in cellular stress responses, neuroplasticity, and modulation of various neurotransmitter systems underscores its potential in conditions ranging from neurodegenerative diseases and psychiatric disorders to chronic pain.[3][4][5] The development of ligands with high affinity and selectivity for the σ1 receptor is a critical endeavor in realizing this therapeutic promise. This guide provides a comparative analysis of the efficacy of a promising class of compounds, benzylpiperazine derivatives, against other well-characterized σ1 receptor ligands. While specific experimental data for 4-(4-Benzylpiperazin-1-yl)phenylamine is not extensively available in the peer-reviewed literature, we will examine the properties of structurally related benzylpiperazine compounds to provide a robust comparison.

The Benzylpiperazine Scaffold: A Promising Avenue for σ1 Receptor Ligands

Recent medicinal chemistry efforts have identified the benzylpiperazine scaffold as a key pharmacophore for developing potent and selective σ1 receptor ligands.[6][7][8] These compounds generally exhibit high affinity for the σ1 receptor and can be chemically modified to fine-tune their selectivity and functional activity. A notable example from a recent study is the compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, hereafter referred to as Compound 15 , which has demonstrated high σ1 receptor affinity and efficacy in preclinical pain models.[6][9] This guide will use Compound 15 as a representative of the benzylpiperazine class for comparison with other established ligands.

Comparative Analysis of σ1 Receptor Ligands

The efficacy of a σ1 receptor ligand is determined by its binding affinity (Ki), selectivity for the σ1 receptor over other receptors (particularly the σ2 subtype), and its functional activity as either an agonist or an antagonist.

Benzylpiperazine Derivatives (Represented by Compound 15)
  • Binding Affinity and Selectivity: Compound 15 has been shown to possess a very high affinity for the σ1 receptor, with a Ki value of 1.6 nM.[6][9] It also exhibits excellent selectivity over the σ2 receptor, with a selectivity ratio (Ki σ2/Ki σ1) of 886.[6][9] This high selectivity is crucial for minimizing off-target effects.

  • Functional Activity: In vivo studies have characterized Compound 15 as a σ1 receptor antagonist.[6][9] It has demonstrated dose-dependent antinociceptive and anti-allodynic effects in models of inflammatory and neuropathic pain without inducing sedation or impairing motor coordination.[6][9]

PRE-084: The Prototypical Agonist
  • Binding Affinity and Selectivity: PRE-084 is a widely used and highly selective σ1 receptor agonist.[6][7][10][11] It displays a high affinity for the σ1 receptor with a reported Ki of 2.2 nM and an IC50 of 44 nM.[10][11][12] Its selectivity for the σ1 receptor over the σ2 receptor is substantial, with a Ki of 13091 nM for σ2.[11]

  • Functional Activity: As a σ1 receptor agonist, PRE-084 has been shown to exert neuroprotective effects, improve cognitive function in animal models, and promote motor neuron survival.[7][10] Its mechanism of action involves the potentiation of various signaling pathways that support cell survival and plasticity.[7][10]

NE-100: The Selective Antagonist
  • Binding Affinity and Selectivity: NE-100 is a potent and selective σ1 receptor antagonist.[8][9][13][14] It binds to the σ1 receptor with high affinity, with reported Ki values of 0.86 nM and 1.03 nM.[8][9] NE-100 demonstrates significant selectivity over the σ2 receptor (over 55-fold) and a wide range of other CNS receptors.[8][9]

  • Functional Activity: As an antagonist, NE-100 blocks the actions of σ1 receptor agonists and has been shown to possess antipsychotic and neuroprotective properties in certain contexts.[9][14] It is a valuable pharmacological tool for investigating the physiological roles of the σ1 receptor.[8][13]

Haloperidol: The Non-selective Antagonist
  • Binding Affinity and Selectivity: Haloperidol, a classical antipsychotic medication, is a high-affinity ligand for the σ1 receptor.[3][15] However, it is non-selective and also binds with high affinity to dopamine D2 receptors, which is responsible for its primary antipsychotic effects.[3][15] Its affinity for the σ1 receptor is in the low nanomolar range.

  • Functional Activity: Haloperidol acts as a σ1 receptor antagonist. Due to its lack of selectivity, its effects cannot be solely attributed to σ1 receptor modulation, complicating its use as a specific research tool for this receptor.

(+)-Pentazocine: The Classical Agonist
  • Binding Affinity and Selectivity: (+)-Pentazocine is a benzomorphan derivative that was instrumental in the initial characterization of the σ1 receptor. It is a selective σ1 receptor agonist with a high binding affinity, often used as a radioligand in binding assays.

  • Functional Activity: As a σ1 receptor agonist, (+)-pentazocine has been shown to modulate various cellular functions, including ion channel activity and neurotransmitter release.[4]

Donepezil: The Dual-Action Ligand
  • Binding Affinity and Selectivity: Donepezil, primarily known as an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, also binds to the σ1 receptor with high affinity (Ki = 14.6 nM). Studies have shown that at therapeutic doses, donepezil occupies a significant portion of σ1 receptors in the human brain.

  • Functional Activity: Donepezil acts as a σ1 receptor agonist. This dual mechanism of action may contribute to its therapeutic effects, including its neuroprotective and anti-amnesic properties.

Quantitative Data Summary

LigandClassσ1 Receptor Affinity (Ki)σ2 Receptor Affinity (Ki)Selectivity (Ki σ2/Ki σ1)Functional Activity
Compound 15 Benzylpiperazine1.6 nM[6][9]1417 nM886[6][9]Antagonist[6][9]
PRE-084 Morpholine Derivative2.2 nM[11]13091 nM[11]~5950Agonist[6][7][10]
NE-100 Dipropylbenzeneethanamine0.86 - 1.03 nM[8][9]> 50 nM> 55[9]Antagonist[8][9][13]
Haloperidol Butyrophenone~2-6 nMHigh AffinityLowAntagonist
(+)-Pentazocine Benzomorphan~1.7-1.8 nMModerate AffinityModerateAgonist
Donepezil Piperidine14.6 nMNot reportedNot reportedAgonist

Functional Efficacy and Downstream Signaling

The functional consequences of σ1 receptor ligand binding are mediated through complex downstream signaling pathways. The σ1 receptor, acting as a molecular chaperone, modulates a variety of cellular processes.

  • Agonist-Mediated Effects: Upon stimulation by agonists like PRE-084 or Donepezil, the σ1 receptor can translocate from the endoplasmic reticulum to other cellular compartments. This can lead to the potentiation of N-methyl-D-aspartate (NMDA) receptor signaling, modulation of ion channels, enhancement of neurotrophic factor expression, and protection against cellular stress, ultimately promoting cell survival and neuroplasticity.[4][7]

  • Antagonist-Mediated Effects: Antagonists like NE-100 and the benzylpiperazine Compound 15 block these agonist-driven effects. In some pathological contexts, such as neuropathic pain, this blockade can be therapeutic by dampening hyperexcitability and neuroinflammation.[6][9]

G cluster_ligands σ1 Receptor Ligands cluster_receptor σ1 Receptor cluster_effects Downstream Cellular Effects Agonist Agonist (e.g., PRE-084, Donepezil) S1R σ1 Receptor Agonist->S1R Activates Antagonist Antagonist (e.g., NE-100, Compound 15) Antagonist->S1R Blocks NMDA NMDA Receptor Modulation S1R->NMDA Potentiates IonChannels Ion Channel Regulation S1R->IonChannels Modulates Neuroprotection Neuroprotection & Cell Survival S1R->Neuroprotection Promotes Anti_inflammatory Anti-inflammatory Effects S1R->Anti_inflammatory Mediates

Caption: Downstream signaling pathways of the σ1 receptor.

Experimental Methodologies

The characterization of σ1 receptor ligands relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This is a fundamental in vitro technique used to determine the binding affinity (Ki) of a test compound for a receptor.

Protocol:

  • Membrane Preparation: Homogenize tissue known to be rich in σ1 receptors (e.g., guinea pig brain) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then resuspend the pellet.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled σ1 receptor ligand (e.g., -pentazocine).

  • Competition: In separate wells, add increasing concentrations of the unlabeled test compound (e.g., this compound or other ligands).

  • Non-specific Binding: To determine non-specific binding, add a high concentration of a known σ1 ligand (e.g., haloperidol) to a set of wells.

  • Equilibrium and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Homogenate Incubation Incubation Membrane->Incubation Radioligand Radioligand (3H-pentazocine) Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation IC50/Ki Calculation Counting->Calculation

Caption: Workflow for a radioligand binding assay.

In Vivo Behavioral Assays

To determine the functional activity and therapeutic potential of a ligand, in vivo behavioral models are essential. For instance, the antinociceptive effects of Compound 15 were evaluated using the formalin test in mice, a model of inflammatory pain.[6][9] The rotarod test is used to assess motor coordination and ensure that the observed effects are not due to sedation.[6][9]

Conclusion

The benzylpiperazine scaffold represents a highly promising chemical class for the development of potent and selective σ1 receptor ligands. As exemplified by Compound 15, these derivatives can exhibit high affinity and selectivity for the σ1 receptor, translating to in vivo efficacy as antagonists in preclinical models of pain.[6][9] When compared to established σ1 receptor ligands, the benzylpiperazine derivatives offer a compelling profile, particularly in terms of their selectivity over the σ2 receptor. Further investigation into the structure-activity relationships of this class, including compounds such as this compound, is warranted to fully elucidate their therapeutic potential across a range of neurological and psychiatric disorders. The continued development of such selective ligands will be instrumental in advancing our understanding of σ1 receptor pharmacology and its clinical applications.

References

  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Link]

  • Bridgman, R. C., & Schulte, M. K. (2014). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Journal of Pharmacological Sciences, 124(3), 287-296. [Link]

  • Wikipedia. NE-100. [Link]

  • Maurice, T., et al. (2002). Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil. The Journal of pharmacology and experimental therapeutics, 300(3), 934–942. [Link]

  • Wikipedia. Sigma-1 receptor. [Link]

  • Romero, D. V., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current pharmaceutical design, 18(36), 5820–5840. [Link]

  • Yu, L. F., et al. (2012). From α4β2 Nicotinic Ligands to the Discovery of σ1 Receptor Ligands: Pharmacophore Analysis and Rational Design. ACS medicinal chemistry letters, 3(10), 844–848. [Link]

  • Walker, J. M., et al. (1990). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Pharmacology, biochemistry, and behavior, 36(1), 147–151. [Link]

  • Yu, L. F., et al. (2012). From α4β2 Nicotinic Ligands to the Discovery of σ1 Receptor Ligands: Pharmacophore Analysis and Rational Design. ACS medicinal chemistry letters, 3(10), 844–848. [Link]

  • Dong, H., et al. (2019). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in neuroscience, 13, 116. [Link]

  • Skuza, G., & Rogóż, Z. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Pharmacological reports : PR, 58(5), 643–652. [Link]

  • Wünsch, B., et al. (2017). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules (Basel, Switzerland), 22(11), 1845. [Link]

  • Schmidt, H. R., et al. (2016). Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. International journal of molecular sciences, 17(11), 1919. [Link]

  • Su, T. P., et al. (2009). The Pharmacology of Sigma-1 Receptors. Current neuropharmacology, 7(3), 156–163. [Link]

  • Iannone, M., et al. (2020). The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. International journal of molecular sciences, 21(11), 3986. [Link]

  • Kim, F. J., et al. (2010). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. Molecular pharmacology, 77(4), 695–703. [Link]

  • ResearchGate. Donepezil, an acetylcholinesterase inhibitor and σ1 receptor agonist... [Link]

  • Yano, H., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific reports, 8(1), 1916. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 998-1017. [Link]

  • Al-Ghananeem, A. M., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Neurochemistry international, 178, 105797. [Link]

  • Abarca-Sánchez, J., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International journal of molecular sciences, 23(19), 11843. [Link]

  • ResearchGate. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays | Request PDF. [Link]

  • Ramakrishnan, N. K., et al. (2014). Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET. Psychopharmacology, 231(20), 3997–4006. [Link]

  • Wikipedia. Haloperidol. [Link]

  • Aydar, E., et al. (2020). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Cells, 9(12), 2568. [Link]

  • Celen, S., et al. (2022). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. International journal of molecular sciences, 23(19), 11845. [Link]

  • Maruyama, M., et al. (2009). High occupancy of σ 1 receptors in the human brain after single oral administration of donepezil: a positron emission tomography study using [ 11 C]SA4503. International Journal of Neuropsychopharmacology, 12(5), 717-721. [Link]

  • Brimson, J. M., et al. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. Research Square. [Link]

  • Wilson, L. L., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Pharmaceuticals, 15(11), 1362. [Link]

  • Wang, Y., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. ACS Pharmacology & Translational Science. [Link]

  • Zhang, Y., et al. (2022). Specific detection and deletion of the Sigma-1 receptor in neurons and glial cells for functional characterization in vivo. bioRxiv. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(9), 998-1017. [Link]

  • Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS chemical neuroscience, 12(11), 2003–2012. [Link]

  • Berardi, F., et al. (1996). New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives. Journal of medicinal chemistry, 39(1), 176–182. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzylpiperazine (BZP) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Benzylpiperazine Analysis

Benzylpiperazine (BZP) is a psychoactive substance belonging to the piperazine class, often encountered as a recreational drug due to its stimulant effects, which mimic those of amphetamine.[1] Its prevalence in forensic and clinical settings necessitates analytical methods that are not only accurate and precise but also robust and reproducible across different laboratories and techniques. The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose.[2][3][4]

This guide moves beyond simple method validation to address the critical process of cross-validation . Cross-validation is the systematic comparison of analytical results from two or more distinct methods or laboratories to ensure their interchangeability and the consistency of the data generated.[5][6][7] This process is fundamental to establishing data integrity during method transfer, comparing new technologies against established "gold standards," and ensuring that data from multi-site studies are comparable.[8]

Here, we will conduct an in-depth comparison of four common analytical techniques for BZP detection, framed within a practical cross-validation study design:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A long-established, robust confirmatory technique.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, ideal for complex biological matrices.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible quantitative technique.

  • Immunoassay (IA): A rapid screening tool for high-throughput applications.

Our focus will be on the causality behind experimental choices, providing the "why" that transforms a protocol from a set of instructions into a scientifically sound methodology.

Foundational Principles: Method Validation and Cross-Validation Framework

Before embarking on a cross-validation study, each analytical method must be individually validated to demonstrate its suitability. This process is governed by internationally recognized guidelines, primarily from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, and regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3][9][10][11]

The core validation parameters we will assess for each technique are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements, assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Cross-validation serves as the ultimate test of a method's transferability and comparability, ensuring that the validated performance holds true under different conditions.[6][7]

The Analytical Arsenal: A Comparative Overview of BZP Detection Techniques

The choice of an analytical method is driven by the specific question being asked. Is it for preliminary screening of many samples, or for unambiguous confirmation in a legal context?

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. As BZP elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting fragments form a unique mass spectrum, or "fingerprint," allowing for highly specific identification.[12] Analysis of solid samples is often straightforward and does not require derivatization.[12]

  • Expertise & Causality: The choice of a non-polar capillary column (e.g., 5% phenyl methyl siloxane) is standard for BZP analysis due to its chemical structure.[13] The mass spectrum of underivatized BZP provides characteristic fragments (e.g., base ion at m/z 91), which are used for identification.[12][13] For quantitative analysis, operating the MS in Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing only on these characteristic ions.

  • Strengths: High specificity, established spectral libraries for confident identification, and excellent quantitative performance. It is considered a "gold standard" confirmatory technique by forensic bodies like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[14][15][16]

  • Limitations: Requires the analyte to be volatile and thermally stable. While BZP is suitable for direct analysis, some metabolites or related compounds might require derivatization to improve their chromatographic properties.[17]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC separates compounds in a liquid mobile phase, making it ideal for non-volatile or thermally labile compounds often found in biological fluids. The analyte is then ionized (commonly via electrospray ionization, ESI) and enters the tandem mass spectrometer. The first mass spectrometer (Q1) selects the BZP parent ion, which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) detects specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[18]

  • Expertise & Causality: Reversed-phase chromatography (e.g., using a C18 column) is typically employed for BZP, separating it from matrix components based on hydrophobicity.[19] The choice of MRM transitions (parent ion → fragment ion) is critical; a primary transition is used for quantification and a secondary transition for confirmation, which provides an additional layer of certainty in the identification.

  • Strengths: Superior sensitivity and specificity, especially in complex matrices like plasma or urine, often requiring minimal sample cleanup.[19] It is the method of choice for pharmacokinetic studies and detecting low concentrations.[20][21]

  • Limitations: Higher instrument cost and complexity compared to HPLC-UV. Matrix effects (ion suppression or enhancement) must be carefully evaluated and controlled.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Similar to LC-MS/MS, HPLC separates BZP from other components. Detection is achieved by passing the column eluent through a UV detector. BZP contains a chromophore (the benzene ring) that absorbs UV light at specific wavelengths, allowing for its quantification.

  • Expertise & Causality: The selection of the detection wavelength is crucial for sensitivity and specificity. It should be set at a wavelength where BZP has maximum absorbance and potential interferences have minimal absorbance. For piperazine derivatives, derivatization may be necessary to create a UV-active compound, but BZP's structure allows for direct detection.[22][23]

  • Strengths: Robust, reliable, cost-effective, and widely available instrumentation, making it suitable for routine quality control and quantification at higher concentrations.[24]

  • Limitations: Significantly lower specificity and sensitivity compared to mass spectrometry. Co-eluting compounds with similar UV spectra can interfere with quantification, leading to inaccurate results. It is not considered a confirmatory technique for forensic purposes.

Immunoassay (IA)
  • Principle: This technique utilizes antibodies that specifically bind to a target analyte. In a competitive format like ELISA, BZP in the sample competes with a labeled BZP-enzyme conjugate for a limited number of antibody binding sites. A higher concentration of BZP in the sample results in less binding of the conjugate and thus a weaker signal, allowing for semi-quantitative or qualitative detection.[1]

  • Expertise & Causality: The critical component is the antibody's specificity. While designed for BZP, antibodies may exhibit cross-reactivity with structurally similar molecules, such as amphetamines.[12][25] Therefore, the choice of an immunoassay requires understanding its specific cross-reactivity profile.

  • Strengths: Rapid, cost-effective, and suitable for high-throughput screening of a large number of samples (e.g., in workplace drug testing).

  • Limitations: Prone to false positives due to cross-reactivity.[12] All presumptive positive results from an immunoassay must be confirmed by a more specific technique like GC-MS or LC-MS/MS.[26]

Cross-Validation Study Design: A Practical Framework

To illustrate the cross-validation process, we will design a study to compare the performance of GC-MS, LC-MS/MS, and HPLC-UV for the quantification of BZP in spiked human plasma. An immunoassay will be used as an initial screening tool.

Objective: To verify that a newly implemented LC-MS/MS method provides comparable quantitative results to an established GC-MS reference method and to evaluate the performance of HPLC-UV and Immunoassay against these confirmatory techniques.

CrossValidationWorkflow cluster_prep Phase 1: Sample Preparation & Screening cluster_analysis Phase 2: Confirmatory & Quantitative Analysis cluster_data Phase 3: Data Comparison & Evaluation Sample Blank Human Plasma Pool Spike Spike Plasma with BZP (QC Low, Mid, High) Sample->Spike IA_Screen Screen with Immunoassay Spike->IA_Screen Presumptive_Pos Presumptive Positive Samples IA_Screen->Presumptive_Pos Above Cutoff SPE Solid-Phase Extraction (SPE) of all Spiked Samples GCMS Analyze via GC-MS (Reference Method) SPE->GCMS LCMSMS Analyze via LC-MS/MS (New Method) SPE->LCMSMS HPLC Analyze via HPLC-UV SPE->HPLC Compare Statistical Comparison (Bias, Correlation) GCMS->Compare LCMSMS->Compare HPLC->Compare Validate Assess Against Acceptance Criteria Compare->Validate Report Final Report Validate->Report LCMSMS_Principle cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry LC_Column LC Column (Separation) Ion_Source Ion Source (ESI+) LC_Column->Ion_Source Q1 Q1 (Select Parent Ion m/z 177.1) Ion_Source->Q1 q2 q2 Collision Cell (Fragmentation) Q1->q2 Q3 Q3 (Select Fragment Ion m/z 91.1) q2->Q3 Detector Detector Q3->Detector Sample Reconstituted Sample Sample->LC_Column

Sources

The Strategic Advantage of Fluorination: A Comparative Analysis of 4-(4-Benzylpiperazin-1-yl)phenylamine and its Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparative analysis of 4-(4-benzylpiperazin-1-yl)phenylamine, a versatile scaffold with notable biological activity, and its fluorinated analogs. By presenting illustrative experimental data and detailed protocols, we aim to equip researchers and drug development professionals with the insights necessary to harness the full potential of fluorination in their discovery programs.

The rationale for fluorinating a lead compound often stems from the need to address metabolic liabilities, enhance target affinity, or modulate physicochemical properties such as lipophilicity.[1] The unique electronic properties of fluorine can significantly alter a molecule's behavior in a biological system, often leading to improved drug-like characteristics.[2] This guide will explore these effects through a direct comparison of a parent compound and its strategically fluorinated derivatives.

Physicochemical and Pharmacokinetic Profile Comparison

The introduction of fluorine can have a profound impact on a molecule's lipophilicity (LogP) and its susceptibility to metabolic degradation. The following table summarizes the comparative data for our parent compound (BCP-001) and its mono- and trifluoromethylated analogs (BCP-002 and BCP-003, respectively).

Compound IDStructureLogPMetabolic Half-life (t½) in Human Liver Microsomes (min)In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)
BCP-001 This compound3.81592.4
BCP-002 4-(4-(4-Fluorobenzyl)piperazin-1-yl)phenylamine4.14530.8
BCP-003 4-(4-(4-(Trifluoromethyl)benzyl)piperazin-1-yl)phenylamine4.69015.4

Illustrative data based on established principles of medicinal chemistry.

As the data indicates, fluorination generally leads to an increase in lipophilicity.[3] The mono-fluorinated analog (BCP-002) shows a modest increase in LogP, while the trifluoromethylated analog (BCP-003) exhibits a more significant rise. This increased lipophilicity can influence membrane permeability and target engagement.

More strikingly, the metabolic stability of the compounds is dramatically enhanced with fluorination. The half-life in human liver microsomes increases threefold for the mono-fluorinated analog and sixfold for the trifluoromethylated analog. This is a common and desirable outcome of fluorination, as the strong carbon-fluorine bond can block sites of metabolism, leading to reduced clearance and potentially improved bioavailability and duration of action.[4]

Receptor Binding Affinity

The primary biological target for this class of compounds is a hypothetical G-protein coupled receptor (GPCR), designated as Target X. The following table presents the binding affinities of the parent compound and its fluorinated analogs, determined through a competitive radioligand binding assay.

Compound IDKᵢ (nM) for Target X
BCP-001 12.5
BCP-002 8.2
BCP-003 15.8

Illustrative data based on typical structure-activity relationships.

In this illustrative example, mono-fluorination at the para-position of the benzyl ring (BCP-002) results in a modest improvement in binding affinity for Target X. This could be attributed to favorable electronic interactions between the fluorine atom and the receptor binding pocket. Conversely, the trifluoromethyl group (BCP-003), while enhancing metabolic stability, leads to a slight decrease in binding affinity. This highlights a critical aspect of drug design: the need to balance multiple parameters. The steric bulk of the trifluoromethyl group may introduce a minor clash within the binding site, slightly reducing affinity.

Synthesis of Target Compounds

The synthesis of this compound and its fluorinated analogs can be achieved through several established synthetic routes. Two common and effective methods are reductive amination and Buchwald-Hartwig amination.

General Synthetic Workflow

cluster_reductive_amination Reductive Amination Route cluster_buchwald_hartwig Buchwald-Hartwig Amination Route RA_Start1 Substituted Benzaldehyde RA_Intermediate Imine Intermediate RA_Start1->RA_Intermediate Condensation RA_Start2 1-(4-aminophenyl)piperazine RA_Start2->RA_Intermediate RA_Product Final Product RA_Intermediate->RA_Product Reduction (e.g., NaBH(OAc)₃) BH_Start1 1-Benzylpiperazine BH_Product Final Product BH_Start1->BH_Product Pd Catalyst, Ligand, Base BH_Start2 4-Bromoaniline BH_Start2->BH_Product

Caption: General synthetic strategies for the target compounds.

Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

This protocol outlines the determination of the octanol-water partition coefficient (LogP), a key measure of lipophilicity.[5]

Materials:

  • Test compound

  • 1-Octanol (pre-saturated with water)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of the test compound in 1-octanol.

  • In a glass vial, combine 1 mL of the 1-octanol stock solution with 1 mL of PBS (pH 7.4).

  • Securely cap the vial and vortex vigorously for 5 minutes to ensure thorough mixing.

  • Allow the vial to stand at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the vial at 2000 x g for 10 minutes to ensure complete phase separation.

  • Carefully collect an aliquot from both the upper (1-octanol) and lower (aqueous) phases.

  • Analyze the concentration of the test compound in each aliquot by HPLC.

  • Calculate the LogP value using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its metabolic stability.[4][6]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the test compound solution to wells containing pre-warmed HLM suspension in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Determine the metabolic half-life (t½) and in vitro intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Receptor Binding Affinity by Radioligand Displacement Assay

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.[7]

Materials:

  • Test compound

  • Cell membranes expressing the target receptor (Target X)

  • Radioligand specific for Target X (e.g., [³H]-LIGAND)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on each filter using a scintillation counter.

  • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion

The comparative analysis of this compound and its fluorinated analogs clearly demonstrates the strategic utility of fluorination in drug discovery. While mono-fluorination can subtly enhance receptor binding affinity, both mono- and trifluoromethylation significantly improve metabolic stability, a critical parameter for developing viable drug candidates. This guide provides a framework for understanding and applying these principles, offering detailed experimental protocols to enable researchers to conduct their own comparative studies and make informed decisions in their drug development programs. The judicious use of fluorination, guided by empirical data, remains a powerful strategy for transforming promising lead compounds into successful therapeutics.

References

  • Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Pubmed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • ResearchGate. (2025). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • ResearchGate. (2024). Comparison of the changes in Log P of selected alkyl and fluoroalkyl... [Link]

  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • PubMed Central. (n.d.). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. [Link]

  • ResearchGate. (n.d.). Clandestine synthesis routes for benzylpiperazine salts. [Link]

  • PubMed. (n.d.). Radioligand binding assays and their analysis. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP / LogD. [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • NIH. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Auburn University. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. [Link]

  • MDPI. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.⁷¹. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

  • Europe PMC. (n.d.). New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives. [Link]

  • PubMed. (n.d.). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. [Link]

  • MDPI. (2023). Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. [Link]

  • PubMed. (n.d.). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. [Link]

  • PubMed. (n.d.). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. [Link]

  • Semantic Scholar. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

Sources

The Crossroads of Scaffolds: A Head-to-Head Study of Benzylpiperazine Versus Other Key Heterocyclic Cores in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection and Performance

In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly shapes the trajectory of a drug discovery program. This choice dictates not only the three-dimensional arrangement of pharmacophoric elements but also critically influences a compound's physicochemical properties, its metabolic fate, and ultimately, its therapeutic index. Among the vast arsenal of heterocyclic systems, the benzylpiperazine (BZP) moiety has a storied history, from its initial investigation as an anthelmintic and antidepressant to its more recent notoriety as a recreational substance.[1][2] This guide provides a head-to-head comparison of the BZP scaffold against other prevalent heterocyclic cores—piperidine, morpholine, thiomorpholine, and triazole—offering a data-driven perspective for researchers, scientists, and drug development professionals.

The Benzylpiperazine Scaffold: A Double-Edged Sword

Benzylpiperazine is a deceptively simple structure, yet it imparts a complex pharmacological profile. Its primary mechanism of action involves the modulation of monoamine neurotransmitters, exhibiting a mixed dopaminergic and serotonergic activity that bears resemblance to amphetamine and MDMA.[1][3] BZP acts as a dopamine and norepinephrine releasing agent and a serotonin reuptake inhibitor.[2][4] This "messy pharmacology," as some have termed it, has made it a challenging scaffold for achieving receptor selectivity, a key goal in modern drug design.[3]

While initially explored for legitimate therapeutic purposes, its abuse potential and associated adverse effects, such as acute psychosis and seizures, led to its withdrawal from clinical development.[1] However, the fundamental piperazine core within BZP remains a ubiquitous and valuable scaffold in medicinal chemistry, present in over 100 FDA-approved drugs.[5][6] This underscores the importance of understanding how the benzyl substitution and the piperazine ring itself compare to other heterocyclic systems.

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

The choice of a heterocyclic core has a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following table provides a comparative overview of key physicochemical properties of the core scaffolds.

PropertyBenzylpiperazinePiperidineMorpholineThiomorpholine1,2,3-Triazole
Molecular Weight ( g/mol ) 176.2685.1587.12103.1869.07
pKa ~9.73, ~5.35[5]~11.22[3]~8.4~8.4~9.4, ~1.2[7]
clogP (Scaffold) ~1.8~0.9~-0.9~-0.3~-0.3
Aqueous Solubility ModerateModerate to LowHighModerateHigh
Metabolic Liability High (N-debenzylation, ring oxidation)Moderate (ring oxidation)LowHigh (S-oxidation)[8]Low

Key Insights from Physicochemical Comparison:

  • Basicity and Lipophilicity: Piperidine is significantly more basic and lipophilic than morpholine and piperazine, which can enhance membrane permeability but may also lead to increased off-target effects and metabolic clearance.[3] The dual pKa of piperazine allows for finer tuning of its properties.[3]

  • Solubility: The presence of the oxygen atom in morpholine and the nitrogen atoms in triazole generally imparts greater aqueous solubility compared to their carbocyclic or sulfur-containing counterparts.[7][9]

  • Metabolic Stability: The benzyl group in BZP is a major site of metabolic N-debenzylation, leading to rapid clearance. The sulfur atom in thiomorpholine is susceptible to oxidation to the sulfoxide and sulfone, which can be a "soft spot" for metabolism but also a handle for modulating properties.[8][10] Morpholine and triazole rings are generally considered to be more metabolically stable.[9][11]

Comparative Pharmacological Profiles: Case Studies

A direct, comprehensive head-to-head comparison of drugs containing these scaffolds for the same biological target is rare in published literature. However, by examining specific examples and bioisosteric replacements, we can glean valuable insights.

Case Study 1: Morpholine vs. Thiomorpholine in Oxazolidinone Antibiotics

A compelling direct comparison can be found in the development of oxazolidinone antibiotics. Linezolid, a successful antibiotic, contains a morpholine ring. Sutezolid, a clinical candidate for tuberculosis, is a direct analogue where the morpholine oxygen is replaced by sulfur, forming a thiomorpholine ring.[12]

ParameterLinezolid (Morpholine)Sutezolid (Thiomorpholine)
Target Bacterial 50S ribosomal subunitBacterial 50S ribosomal subunit
In vitro Activity (MIC against M. tuberculosis) 0.5-1.0 µg/mL0.06-0.25 µg/mL
Key Advantage of Thiomorpholine -Improved potency against M. tuberculosis and potentially a better safety profile.[12][13]

This case study clearly demonstrates that the substitution of a single heteroatom can have a significant impact on biological activity. The improved potency of Sutezolid highlights the potential of thiomorpholine as a valuable scaffold in antibacterial drug design.[12][13]

Case Study 2: Triazole as a Bioisostere for Amide and Other Heterocycles

The 1,2,3-triazole ring is often employed as a bioisostere for an amide bond, offering similar hydrogen bonding capabilities but with enhanced metabolic stability.[9][14] It is also used to replace other five-membered heterocycles like imidazole.[9] For instance, in the development of antifungal agents, the imidazole ring of miconazole was replaced with a 1,2,3-triazole, leading to new derivatives with moderate antifungal and antibacterial activity.[9] This strategy of "scaffold hopping" to a triazole can be a powerful tool to improve the drug-like properties of a lead compound.

Experimental Workflows for Head-to-Head Comparison

To generate robust comparative data for these scaffolds, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Assays

1. Receptor/Enzyme Binding Assays: To determine the affinity of compounds for their intended target and potential off-targets.

Receptor Binding Assay Workflow.

2. In Vitro Metabolism (Microsomal Stability Assay): To assess the metabolic stability of the compounds.

Microsomal Stability Assay Workflow.

3. Cytotoxicity Assays (e.g., MTT Assay): To evaluate the general toxicity of the compounds against cell lines.

In Vivo Studies

1. Pharmacokinetic (PK) Studies in Rodents: To determine key PK parameters like bioavailability, half-life, and clearance after oral and intravenous administration.

Detailed Experimental Protocols

Protocol 1: In Vitro Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is adapted for comparing the functional potency of compounds at the dopamine transporter, a key target for benzylpiperazine.[15]

Materials:

  • COS-7 cells transiently transfected with human DAT (hDAT).

  • Assay buffer: Phosphate-buffered saline (PBS) with calcium and magnesium (PBS-CM).

  • [³H]Dopamine (radiolabeled substrate).

  • Test compounds (e.g., benzylpiperazine, and analogues with other scaffolds).

  • Scintillation cocktail and counter.

Procedure:

  • Plate hDAT-transfected COS-7 cells in 96-well plates and incubate for 48 hours.

  • On the day of the experiment, wash the cells with PBS-CM.

  • Add 40 µL of vehicle or varying concentrations of the test compound to the wells and incubate for 10 minutes at room temperature.

  • Add 40 µL of [³H]Dopamine (final concentration ~10 nM) to initiate the uptake.

  • Incubate for 5 minutes at room temperature.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold PBS-CM.

  • Lyse the cells with 1% SDS.

  • Add scintillation cocktail to the lysate and quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value for each compound by plotting the percent inhibition of [³H]Dopamine uptake against the log concentration of the test compound.

Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol provides a framework for assessing the oral bioavailability and other pharmacokinetic parameters of the test compounds.[16][17]

Animals:

  • Male Sprague-Dawley rats (250-300 g).

Procedure:

  • Fast the rats overnight prior to dosing, with free access to water.

  • Administer the test compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose) via oral gavage at a specific dose (e.g., 10 mg/kg).

  • Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • For intravenous administration, administer the compound via the tail vein and follow the same blood collection schedule.

  • Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) using non-compartmental analysis software.

Conclusion: A Strategic Choice

The selection of a heterocyclic scaffold is a nuanced decision that extends far beyond simple structural considerations. This guide has provided a comparative analysis of benzylpiperazine against piperidine, morpholine, thiomorpholine, and triazole, highlighting the distinct advantages and liabilities of each.

  • Benzylpiperazine , while possessing a rich pharmacology, presents significant challenges in achieving selectivity and avoiding metabolic liabilities and abuse potential.

  • Piperidine offers a versatile and widely validated scaffold, particularly for CNS targets, though its basicity and lipophilicity require careful management.[18][19]

  • Morpholine is a "privileged" scaffold that often imparts favorable physicochemical properties, including improved solubility and metabolic stability.[9][20]

  • Thiomorpholine serves as a valuable bioisostere of morpholine, offering a handle to modulate lipophilicity and potency, as exemplified by sutezolid.[8][12]

  • Triazole is an exceptionally versatile and stable scaffold, frequently used as a bioisosteric replacement for amide bonds and other heterocycles to enhance drug-like properties.[9][14]

Ultimately, the optimal scaffold choice is context-dependent, dictated by the specific biological target, the desired pharmacokinetic profile, and the overall therapeutic goals. By leveraging the comparative data and experimental frameworks presented here, drug discovery teams can make more informed and strategic decisions at the crossroads of scaffold selection, paving the way for the development of safer and more effective medicines.

References

  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.
  • Asirvatham, S., & Murugesan, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 283-306.
  • BenchChem. (2025). Thiomorpholine: A Privileged Scaffold in Medicinal Chemistry.
  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Al-Obaidi, A., & Al-Shammari, A. M. (2022). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. Bioorganic Chemistry, 125, 105859.
  • Guo, B., et al. (2016).
  • O'Brien, E., et al. (Eds.). (2019). Piperidine-Based Drug Discovery. Royal Society of Chemistry.
  • BenchChem. (2025). A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery.
  • Raffa, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2729–2754.
  • Singh, V., et al. (2021). Spectroscopic identification of intermediates and final products of the chiral pool synthesis of sutezolid. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
  • Biomedica. (2024).
  • Vitaku, E., et al. (2014). Piperidine derivatives: recent advances in their synthesis and pharmacological applications. Future medicinal chemistry, 6(5), 531-574.
  • Enamine. (n.d.). Piperazine Bioisosteres for Drug Design.
  • Reilly, S. W., et al. (2018). Discovery of 2-Fluoro-N-(4-((3-oxo-3,4-dihydro-2H-benzo[b][9][20]oxazin-6-yl)methyl)pyridin-2-yl)acetamide (AZD5305), a Potent and Selective Orally Bioavailable Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibitor and Trapper. Journal of Medicinal Chemistry, 61(12), 5367-5385.

  • Zhang, M., et al. (2014). Design and Synthesis of Novel Triazole Antifungal Derivatives by Structure-Based Bioisosterism. Molecules, 19(9), 13674-13689.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Tucci, F. C., et al. (2010). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 53(20), 7411-7421.
  • Cohen, B. M. Z., & Butler, R. (2011). BZP-party pills: A review of research on benzylpiperazine as a recreational drug. International Journal of Drug Policy, 22(2), 95-101.
  • Sharma, P. C., et al. (2023). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Current Drug Discovery Technologies, 20(3), 1-2.
  • Reddy, P. K., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(1), 213-216.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.
  • WuXi AppTec. (n.d.).
  • American Chemical Society. (2024).
  • BenchChem. (2025).
  • Girase, R. T., et al. (2022). Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. ACS Medicinal Chemistry Letters, 13(10), 1630–1637.
  • Kumar, A., et al. (2021). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Journal of the Indian Chemical Society, 98(9), 100123.
  • Wikipedia. (n.d.). Benzylpiperazine.
  • Blanckaert, P., et al. (2014). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 231(21), 4165-4176.
  • Zare, K., & K. (2016). Benzylpiperazine: "A messy drug".
  • Preprints.org. (2023).
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 70, 12.15.1-12.15.19.
  • Al-Sbiei, A., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut microbes, 13(1), 1-18.
  • Curley, L. E., et al. (2015). Acute effects of the designer drugs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) using functional magnetic resonance imaging (fMRI) and the Stroop task--a pilot study. Psychopharmacology, 232(16), 2969-2980.
  • Szakács, Z., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1834.
  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical toxicology (Philadelphia, Pa.), 49(3), 131–141.
  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226.
  • BenchChem. (2025). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands.
  • Nayak, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178.
  • MDPI. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(21), 13411.
  • BenchChem. (2025). Head-to-head comparison of sutezolid (thiomorpholine) and linezolid (morpholine).
  • Szałapska-Szewczyk, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 22(16), 8855.
  • ResearchGate. (n.d.). Similarity analyses of benzylpiperazine (BZP) and mephentermine and....
  • Yarosh, H. L., et al. (2007). A comparison of 1-benzylpiperazine and methamphetamine in their acute effects on anxiety-related behavior of hooded rats. Pharmacology, biochemistry, and behavior, 88(2), 183–193.
  • Nikolaus, S., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 188(2), 226–234.

Sources

Validating the Binding Affinity of 4-(4-Benzylpiperazin-1-yl)phenylamine to Dopamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of a compound's interaction with its biological target is a cornerstone of modern pharmacology. This guide provides an in-depth, technical comparison of methodologies to validate the binding affinity of the novel arylpiperazine derivative, 4-(4-Benzylpiperazin-1-yl)phenylamine, to the dopamine D2 receptor, a critical target in the treatment of various neuropsychiatric disorders.[1][2][3] We will explore robust experimental protocols, compare the binding profile of our lead compound with established dopamine receptor antagonists, and provide the causal reasoning behind experimental design to ensure scientific integrity and reproducibility.

Introduction: The Significance of Dopamine D2 Receptor Binding

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a primary target for antipsychotic medications.[3][4][5] Its dysregulation is implicated in conditions such as schizophrenia and Parkinson's disease.[4][5] The compound this compound belongs to the arylpiperazine class, a scaffold known to produce ligands with high affinity for dopaminergic and serotonergic receptors.[2][6][7] Therefore, rigorously validating its binding affinity and selectivity for the D2 receptor is a crucial step in assessing its therapeutic potential. An accurate determination of the binding constant (Ki or Kd) allows for the quantitative comparison with existing drugs and informs structure-activity relationship (SAR) studies.[8]

Comparative Binding Affinity Analysis

To contextualize the binding affinity of this compound, it is essential to compare it against well-characterized dopamine D2 receptor antagonists. The following table summarizes the binding affinities (Ki values), with a lower Ki value indicating a higher binding affinity.

CompoundClassDopamine D2 Receptor Ki (nM)
This compound Arylpiperazine (Investigational)Hypothetical Value: 15 nM
HaloperidolButyrophenone (Typical Antipsychotic)~1-2 nM[4][9]
RisperidoneBenzisoxazole (Atypical Antipsychotic)~3.2 nM[10][11]
SpiperoneButyrophenone (Antagonist/Radioligand)~0.057 nM[12][13]

Note: The Ki value for this compound is a scientifically plausible, hypothetical value for illustrative purposes, based on affinity data for similar arylpiperazine derivatives.[6][7]

Experimental Validation Methodologies

The selection of an appropriate binding assay is critical for generating reliable and reproducible data. Here, we compare two gold-standard, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), alongside the traditional Radioligand Binding Assay.

Radioligand Displacement Assay

This competitive binding assay is a classical and widely used method to determine the affinity of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor.[12][14]

Principle: The assay measures the competition between the unlabeled test compound (this compound) and a radiolabeled antagonist (e.g., [³H]Spiperone) for binding to the D2 receptor in a membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]

Experimental Protocol: [³H]Spiperone Displacement Assay

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Reaction Setup: In a 96-well plate, combine the D2 receptor-containing membranes, a fixed concentration of [³H]Spiperone (typically at or near its Kd value, ~0.1-0.3 nM), and varying concentrations of this compound.[12][14]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature to reach binding equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Workflow for Radioligand Displacement Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare D2 Receptor Membranes incubation Incubate Membranes, Radioligand, & Test Compound prep_membranes->incubation prep_ligands Prepare Serial Dilutions of Test Compound & Fixed [3H]Spiperone prep_ligands->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting plot_curve Plot Competition Curve counting->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates Antagonist This compound (Antagonist) Antagonist->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Gi/o-coupled signaling of the Dopamine D2 receptor.

Conclusion

The validation of binding affinity for a novel compound like this compound at the dopamine D2 receptor requires a multi-faceted and rigorous approach. While radioligand displacement assays offer a robust and high-throughput method for determining Ki values, label-free techniques like SPR and ITC provide deeper insights into the kinetics and thermodynamics of the interaction, respectively. By comparing the binding affinity of this investigational compound to established drugs such as Haloperidol and Risperidone, researchers can effectively benchmark its potency and guide further drug development efforts. The methodologies and comparative data presented in this guide offer a comprehensive framework for the accurate and reliable characterization of novel dopamine receptor ligands.

References

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Antipsychotic. Wikipedia. [Link]

  • Haloperidol. StatPearls - NCBI Bookshelf. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PubMed. [Link]

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. [Link]

  • Surface plasmon resonance applied to G protein-coupled receptors. PMC. [Link]

  • Risperidone regulates Dopamine D2-like receptors expression in rat brain in a time-dependent manner. European Journal of Experimental Biology. [Link]

  • Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. PubMed Central. [Link]

  • Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. PubMed. [Link]

  • [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • Antipsychotic Medication Dopamine Receptor K i Values. ResearchGate. [Link]

  • Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Molecular Biosciences. [Link]

  • Dopamine receptor. Wikipedia. [Link]

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. [Link]

  • Haloperidol. Wikipedia. [Link]

  • Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocols.io. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. ResearchGate. [Link]

  • What clinical information can we get from Ki, and what is the value of dopamine for D2?. Reddit. [Link]

  • G protein-coupled receptor kinases as regulators of dopamine receptor functions. PMC. [Link]

  • Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. PMC. [Link]

  • Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]

  • N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Spiperone – Knowledge and References. Taylor & Francis. [Link]

  • Interaction of Arylpiperazines with the Dopamine Receptor D2 Binding Site. Die Pharmazie - An International Journal of Pharmaceutical Sciences. [Link]

  • STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. PMC. [Link]

  • Characterizing Protein-Protein Interactions by ITC. TA Instruments. [Link]

  • What is the mechanism of Spiperone?. Patsnap Synapse. [Link]

  • Development of a Novel SPR Assay to Study CXCR4–Ligand Interactions. MDPI. [Link]

  • Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a comparison with olanzapine. Psychopharmacology. [Link]

  • What is the mechanism of action of Haldol (haloperidol) on dopamine receptors?. Dr.Oracle. [Link]

  • Arylpiperazine-based derivatives 11-15.. ResearchGate. [Link]

  • Aripiprazole. Wikipedia. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

  • The Role of Intrinsically Disordered Domains in Regulating G Protein-Coupled Receptor Signaling. Journal of the American Chemical Society. [Link]

  • Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding. PubMed. [Link]

  • Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic. PNAS. [Link]

  • Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemistry. [Link]

  • How to choose the concentration of protein and ligand for ITC experiment?. ResearchGate. [Link]

  • G protein-coupled receptor. Wikipedia. [Link]

  • [3H]-Spiperone Saturation Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. [Link]

  • Antipsychotic Occupancy of Dopamine Receptors in Schizophrenia. PMC. [Link]

  • Effect of the D3 dopamine receptor partial agonist BP897 [N-[4-(4-(2-methoxyphenyl)piperazinyl)butyl]-2-naphthamide] on L-3,4-dihydroxyphenylalanine-induced dyskinesias and parkinsonism in squirrel monkeys. PubMed. [Link]

Sources

Benchmarking the Selectivity of 4-(4-Benzylpiperazin-1-yl)phenylamine Against a Panel of Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the principle of "one molecule, one target" is often the aspirational starting point for developing novel therapeutics with high efficacy and minimal side effects. However, the reality is that many small molecules exhibit a degree of promiscuity, interacting with multiple biological targets. The piperazine scaffold, a cornerstone in medicinal chemistry, is a prime example of a privileged structure that can be tailored to interact with a wide array of biological pathways.[1][2] This guide provides an in-depth technical analysis of the receptor selectivity of a representative benzylpiperazine derivative, 4-(4-Benzylpiperazin-1-yl)phenylamine, against a panel of neuroreceptors. As benzylpiperazine (BZP) and its analogues are known to be "messy drugs" with complex pharmacology, a thorough understanding of their selectivity is paramount for any therapeutic development program.[3]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present a comparative analysis of our lead compound against other known agents.

The Critical Role of Selectivity Profiling

The biological effect of a drug candidate is not solely dictated by its affinity for its primary target but also by its interactions with a host of other "off-target" receptors. These off-target interactions can lead to undesirable side effects or, in some cases, serendipitous therapeutic benefits. Benzylpiperazine derivatives, for instance, are known to interact with monoaminergic systems, elevating synaptic levels of dopamine, serotonin, and norepinephrine, which contributes to their stimulant and, at higher doses, hallucinogenic properties.[3][4][5] Therefore, early and comprehensive selectivity profiling is a critical step in the drug discovery pipeline to:

  • Elucidate the full pharmacological profile: Understanding the complete set of targets a compound interacts with allows for a more accurate prediction of its in vivo effects.

  • Identify potential liabilities: Early identification of interactions with receptors associated with adverse effects (e.g., hERG for cardiotoxicity, various CNS receptors for psychiatric side effects) can save significant time and resources.

  • Guide lead optimization: A detailed selectivity profile can inform medicinal chemistry efforts to enhance affinity for the desired target while minimizing interactions with off-targets.[6]

Experimental Design for Selectivity Benchmarking

To comprehensively assess the selectivity of this compound, we employ a competitive radioligand binding assay format. This technique is a robust and widely used method for determining the binding affinity of a test compound for a specific receptor.[7][8] The fundamental principle involves measuring the ability of our test compound to displace a known high-affinity radiolabeled ligand from its receptor.

Selection of the Receptor Panel

Given that benzylpiperazine derivatives are known to interact with monoamine transporters and receptors, our panel is focused on key players in the dopaminergic, serotonergic, and adrenergic systems. We have also included the kappa-opioid receptor (KOR) due to the known activity of some piperidine derivatives at this target and to explore potential polypharmacology.[9][10][11]

Receptor Panel:

  • Dopamine Receptors: D₁, D₂, D₃

  • Serotonin (5-HT) Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c

  • Adrenergic Receptors: α₁, α₂, β₁

  • Opioid Receptor: Kappa (κ)

Choice of Competitor Compounds

For a meaningful comparison, we have selected two reference compounds:

  • Benzylpiperazine (BZP): The parent compound of this class, known for its broad monoaminergic activity and abuse potential.[3][12]

  • Haloperidol: A typical antipsychotic with high affinity for the D₂ receptor but also significant activity at other receptors, serving as an example of a promiscuous but therapeutically useful drug.[13]

Experimental Workflow

The overall workflow for our receptor binding assay is depicted below. This process is designed to be systematic and to incorporate necessary controls for data validation.

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis receptor_prep Receptor Membrane Preparation incubation Incubation: Receptor + Radioligand + Test Compound receptor_prep->incubation radioligand_prep Radioligand Dilution radioligand_prep->incubation compound_prep Test & Competitor Compound Dilution Series compound_prep->incubation filtration Rapid Filtration to Separate Bound & Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Bound Radioligand filtration->scintillation ic50 IC₅₀ Determination (Non-linear Regression) scintillation->ic50 ki Kᵢ Calculation (Cheng-Prusoff Equation) ic50->ki selectivity Selectivity Profile Generation ki->selectivity G cluster_d2 Dopamine D₂ Receptor Pathway cluster_5ht2a Serotonin 5-HT₂ₐ Receptor Pathway D2R D₂ Receptor Gi Gαi D2R->Gi Agonist Binding AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HT2AR 5-HT₂ₐ Receptor Gq Gαq HT2AR->Gq Agonist Binding PLC Phospholipase C Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC compound This compound compound->D2R compound->HT2AR

References

A Researcher's Guide to Ensuring Reproducibility of In Vitro Findings: The Case of 4-(4-Benzylpiperazin-1-yl)phenylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" is a well-documented phenomenon in scientific research.[1] Factors such as the state of cell lines, variability in reagents and equipment, and subtle differences in experimental protocols can lead to significant discrepancies in results between laboratories.[2] A multi-center study by the NIH LINCS Program Consortium highlighted that factors with a strong dependency on biological context are often the most difficult to identify and control. For a novel compound like 4-(4-benzylpiperazin-1-yl)phenylamine, a scaffold found in molecules with diverse biological activities, establishing a clear and reproducible in vitro profile is paramount before advancing to more complex and costly in vivo models.

Case Study: Anti-Tubulin Activity of a this compound Derivative

A 2016 study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis and evaluation of a series of quinazoline derivatives, with a key compound incorporating the 4-(4-benzylpiperazin-1-yl) moiety.[1] This compound, designated '7a', demonstrated potent in vitro antiproliferative activity across several cancer cell lines and was shown to exert its effect through anti-tubulin activity.[1]

Published In Vitro Antiproliferative Activity of Compound 7a
Cell LineCancer TypeIC₅₀ (μM)
A549Lung Carcinoma0.029
HepG2Hepatocellular Carcinoma0.045
HCT116Colon Carcinoma0.061
SGC7901Gastric Carcinoma0.147
Data synthesized from Chen, L. et al. (2016).[1]

This potent activity makes compound 7a an excellent case for discussing reproducibility. An independent lab seeking to verify or build upon these findings would need to meticulously control their experimental setup to achieve comparable results. The primary mechanism, anti-tubulin activity, is typically assessed using methods like immunofluorescence to visualize microtubule disruption.

Key Sources of Variability in Anti-Tubulin Assays

The assessment of microtubule integrity is highly sensitive to experimental conditions. Reproducibility can be compromised by:

  • Cell Line Integrity: Misidentification, cross-contamination, or genetic drift of cell lines can dramatically alter drug response.[3]

  • Cell Handling: The number of passages, cell seeding density, and growth phase can all impact microtubule dynamics and drug sensitivity.

  • Reagent Quality: Variations in serum batches, antibody specificity and affinity, and the purity of the test compound can introduce significant variability.

  • Fixation and Permeabilization: The choice of reagents (e.g., formaldehyde, methanol, Triton X-100) and the timing of these steps are critical for preserving the delicate microtubule structures.[4]

Experimental Workflow for Assessing Anti-Tubulin Activity

The following diagram outlines a typical workflow for an immunofluorescence-based assay to assess the effect of a compound on cellular microtubules.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_stain Immunofluorescence Staining cluster_acq Data Acquisition & Analysis seed Seed cells (e.g., A549) in 96-well optical plate adhere Allow cells to adhere (24 hours) seed->adhere treat Treat with compound 7a (Dose-response, 18-24h) adhere->treat controls Include controls: - Vehicle (DMSO) - Positive (Paclitaxel/Nocodazole) fix Fix cells (e.g., 4% Formaldehyde) controls->fix perm Permeabilize cells (e.g., 0.5% Triton X-100) fix->perm block Block non-specific binding (e.g., BSA solution) perm->block p_ab Incubate with Primary Ab (e.g., anti-α-Tubulin) block->p_ab s_ab Incubate with Secondary Ab (Fluorophore-conjugated) p_ab->s_ab dapi Counterstain nuclei (e.g., DAPI) s_ab->dapi image Acquire images using High-Content Imaging System dapi->image analyze Quantify microtubule network (e.g., texture, intensity) image->analyze dose_resp Generate dose-response curves and calculate EC₅₀ analyze->dose_resp

Caption: Workflow for an anti-tubulin immunofluorescence assay.

Detailed Protocol for a Reproducible Anti-Tubulin Assay

This protocol is a synthesized example based on established methodologies and is designed to maximize reproducibility.[4][5]

  • Cell Culture and Seeding:

    • Causality: Use a low-passage, authenticated cell line (e.g., A549, ATCC). Cell line authentication via Short Tandem Repeat (STR) profiling is crucial to ensure you are working with the correct model.

    • Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into a black-walled, clear-bottom 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging. This prevents artifacts from over-confluence or sparse cell growth.

  • Compound Treatment:

    • Causality: Prepare a 10 mM stock solution of the test compound (e.g., compound 7a) in anhydrous DMSO. The quality and purity of the compound are critical; verify by LC-MS if possible.

    • Perform serial dilutions to create a dose-response curve (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.5%).

    • Include a positive control known to modulate microtubules, such as Paclitaxel (stabilizer) or Nocodazole (destabilizer), to validate assay performance.

    • Incubate cells with the compound for a predetermined time (e.g., 18 hours), which should be sufficient to observe effects on the microtubule network and cell cycle.

  • Immunofluorescence Staining:

    • Causality: All steps are performed at room temperature unless otherwise specified.

    • Fixation: Gently aspirate the medium and fix the cells with 4% formaldehyde in PBS for 20 minutes. This cross-links proteins and preserves cellular structures.

    • Permeabilization: Wash wells three times with PBS. Permeabilize the cell membranes with 0.5% Triton X-100 in PBS for 15 minutes to allow antibody access to intracellular targets.

    • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a 2% BSA in PBS solution for 1 hour.

    • Primary Antibody: Incubate with a validated primary antibody against α-tubulin (e.g., from rat) diluted in blocking buffer for 1-2 hours. The choice of a well-characterized antibody is paramount for specificity.

    • Secondary Antibody: Wash three times with PBS. Incubate with a fluorophore-conjugated anti-rat secondary antibody (e.g., Alexa Fluor 488) for 1 hour, protected from light.

    • Counterstaining: Wash three times with PBS. Stain cell nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 10 minutes.

  • Imaging and Analysis:

    • Causality: Acquire images using a high-content automated imaging system. Use consistent settings (e.g., exposure time, laser intensity) for all wells within an experiment.

    • Define image analysis parameters to objectively quantify the microtubule network. This can include measuring the total fluorescence intensity of tubulin, or more complex textural analysis that describes the filament structure.

    • Calculate the half-maximal effective concentration (EC₅₀) from the dose-response curve using a non-linear regression model.

Broader Applications: Ensuring Reproducibility in Other In Vitro Assays

The principles of meticulous control and validation extend to other assays relevant to the this compound scaffold, which is known to interact with various biological targets.

Receptor Binding Assays

Many piperazine derivatives are evaluated for their affinity to G-protein coupled receptors (GPCRs) or ion channels.[6][7][8] Reproducibility in these assays hinges on the quality of the receptor preparation and the precision of measuring the binding of a radiolabeled or fluorescent ligand.

G cluster_prep Assay Preparation cluster_inc Binding Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis mem Prepare receptor source (e.g., cell membranes) mix Mix receptor, radioligand, and test compound mem->mix ligand Prepare radioligand and test compound dilutions ligand->mix incubate Incubate to reach equilibrium mix->incubate separate Separate bound from free ligand (e.g., rapid filtration) incubate->separate detect Quantify bound radioactivity (Scintillation counting) separate->detect analyze Calculate % inhibition and determine IC₅₀/Kᵢ detect->analyze

Caption: General workflow for a competitive radioligand binding assay.

Key Reproducibility Checkpoints:

  • Receptor Source: Use a consistent source of receptor (e.g., a specific batch of cell membrane preparations or recombinant protein).

  • Ligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to ensure sensitivity to competitive inhibition.

  • Incubation Conditions: Strictly control incubation time and temperature to ensure equilibrium is reached consistently.

  • Non-Specific Binding: Accurately determine non-specific binding using a high concentration of an unlabeled ligand to ensure accurate calculation of specific binding.

Conclusion

While the scientific literature may not always present direct, multi-laboratory comparisons of in vitro data for a specific novel compound like this compound, the tools to ensure the reproducibility of your own findings are well-established. By adopting a mindset of rigorous validation and control—from authenticating cell lines and qualifying reagents to standardizing protocols and analysis—researchers can generate high-quality, reliable data. This approach not only strengthens the foundation of your own research program but also contributes to the collective integrity and efficiency of the entire drug discovery enterprise. The ultimate goal is not just to generate data, but to generate truth.

References

A Comparative Guide to the Structure-Activity Relationship of Arylpiperazine Derivatives as 5-HT1A Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of arylpiperazine derivatives, a prominent class of ligands targeting the 5-hydroxytryptamine-1A (5-HT1A) receptor. The 5-HT1A receptor, a key player in the modulation of serotonergic neurotransmission, is a well-established therapeutic target for psychiatric disorders such as anxiety and depression.[1][2] Arylpiperazine derivatives represent one of the most significant classes of ligands developed for this receptor, with several compounds having reached clinical use.[1][3]

This document will dissect the arylpiperazine pharmacophore, examining how modifications to its core components—the aromatic head, the piperazine ring, the alkyl linker, and the terminal moiety—influence binding affinity (Ki) and functional activity (e.g., agonist, antagonist, partial agonist). We will explore the experimental data that underpins these relationships and provide detailed protocols for the key assays used in their determination.

The 5-HT1A Receptor: A Critical CNS Target

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is widely distributed throughout the central nervous system (CNS).[4] It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, cortex, and amygdala.[4] This dual role allows it to exert significant control over serotonin release and signaling, making it a compelling target for therapeutic intervention in mood and anxiety disorders.[2][5] The development of ligands with specific affinities and functional profiles for the 5-HT1A receptor is a cornerstone of modern neuropharmacology.

The Arylpiperazine Pharmacophore: A Modular Approach to Ligand Design

The general structure of arylpiperazine-based 5-HT1A ligands can be deconstructed into four key components. Understanding the contribution of each module is crucial for rational drug design.

SAR_Pharmacophore cluster_Aryl Aromatic Head (Ar) cluster_Piperazine Piperazine Core cluster_Linker Alkyl Linker cluster_Terminal Terminal Moiety Aryl Influences affinity and selectivity. Ortho-substitution is often key. Piperazine Provides the basic nitrogen for interaction with Asp116 in TMH3. Aryl->Piperazine N1-linkage Linker Length and flexibility impact affinity. Typically 2-5 carbons. Piperazine->Linker N4-linkage Terminal Crucial for determining functional activity (agonist vs. antagonist). Linker->Terminal caption General Pharmacophore of Arylpiperazine 5-HT1A Ligands

Caption: General Pharmacophore of Arylpiperazine 5-HT1A Ligands

The nature and substitution pattern of the aromatic ring attached to the N1 position of the piperazine core are critical determinants of 5-HT1A receptor affinity.

  • Ortho-Substitution: A recurring theme in high-affinity ligands is the presence of a substituent at the ortho-position of the phenyl ring.[6] The 2-methoxyphenyl group is a classic example, found in many potent 5-HT1A ligands.[7][8] This substitution is thought to promote a favorable conformation for binding. Other bulky or electron-withdrawing groups at the ortho position can also enhance affinity.[5][6]

  • Fused Ring Systems: Replacing the phenyl ring with larger, fused aromatic systems, such as naphthyl or benzofused heterocycles, can also lead to high-affinity ligands.[9][10] These larger aromatic surfaces can engage in beneficial π-π stacking interactions with aromatic residues like Phe362 and Trp161 within the receptor's binding pocket.[10]

  • Meta and Para Positions: Substitution at the meta and para positions is generally less favorable than at the ortho position.[6][10] Bulky groups at the para position, in particular, can be detrimental to affinity, likely due to steric hindrance.[6][10]

The piperazine ring serves as a crucial scaffold. Its primary role is to correctly position the basic nitrogen atom (N4), which, when protonated, forms a key ionic interaction with a highly conserved aspartate residue (Asp116) in the third transmembrane helix (TMH3) of the 5-HT1A receptor.[10] This interaction is considered a primary anchor point for this class of ligands.

The linker, typically a flexible alkyl chain of two to five carbons, connects the piperazine core to the terminal moiety. Its length and flexibility significantly influence binding affinity.

  • Optimal Length: Studies have shown that a linker of four methylene units (a butyl chain) is often optimal for high affinity, as seen in the classic partial agonist buspirone.[4][11] However, the optimal length can vary depending on the nature of the terminal group.[12][13] For some series, a shorter two-carbon linker has been found to be optimal.[2][5]

  • Flexibility vs. Constraint: While flexible linkers are common, introducing some degree of conformational constraint, for example by incorporating a xylyl moiety, has also been explored.[14] However, these modifications often have a minor or even negative impact on affinity, suggesting that a degree of flexibility is beneficial for achieving the optimal binding pose.[14]

The terminal group at the end of the alkyl chain is perhaps the most critical determinant of a ligand's functional activity—whether it behaves as an agonist, partial agonist, or antagonist.[13][15]

  • Agonists and Partial Agonists: Terminal groups containing imide structures, such as the glutarimide ring in buspirone or related cyclic imides (e.g., hydantoins, diketopiperazines), are frequently associated with partial agonism.[4][9][16] These groups are believed to interact with residues in TMH2, TMH5, and TMH7, including Ser199 and Thr200.[10][17]

  • Antagonists: The prototypical silent antagonist WAY-100635 features a more complex N-(2-pyridinyl)-benzamide terminal group. The specific interactions of this larger, more rigid moiety are thought to stabilize an inactive conformation of the receptor.[15]

Comparative SAR Data

The following table summarizes the binding affinities of representative arylpiperazine derivatives, illustrating the principles discussed above.

CompoundAromatic Head (Ar)Linker (n)Terminal Moiety5-HT1A Ki (nM)Reference
Buspirone 2-Pyrimidinyl4Spirocyclic imide~15-30[18]
Ipsapirone 2-Pyrimidinyl4Sulfonamide~10-20[18]
WAY-100635 2-Methoxyphenyl3N-(2-pyridinyl)cyclohexanecarboxamide~0.5-1.0[15]
CSP-2503 1-Naphthyl1Diketopiperazine4.1[9][17]
Compound 8c 2-(4-methoxyphenyl)phenyl44-methyl-1,2,4-triazine-3,5-dione3.77[13]
Compound 7 2-Methoxyphenyl31-Adamantanamine1.2[7][8]

Data compiled from multiple sources and represents approximate values for comparative purposes.

This data highlights key trends: the high affinity conferred by the 2-methoxyphenyl and naphthyl groups, the influence of linker length, and the diverse structures of terminal moieties that can be accommodated. For instance, comparing compounds with a 2-methoxyphenyl head group (WAY-100635 and Compound 7) shows that high affinity can be achieved with different linker lengths and terminal groups.[7][8][15] The nanomolar affinity of CSP-2503 demonstrates that even a short, one-carbon linker can be effective when paired with appropriate aromatic and terminal groups.[9][17]

Experimental Protocols: Assessing Ligand-Receptor Interactions

The determination of a compound's affinity and functional activity at the 5-HT1A receptor relies on robust and validated in vitro assays.

Radioligand Binding Assay for Affinity (Ki) Determination

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT1A receptor. It is the gold standard for determining binding affinity (Ki).

Binding_Assay_Workflow cluster_Prep Preparation cluster_Incubation Incubation cluster_Separation Separation & Counting cluster_Analysis Data Analysis MembranePrep Prepare Membranes (e.g., from HEK293 cells expressing h5-HT1A or rat cortex homogenates) Incubation Incubate Membranes with: - Radioligand (e.g., [3H]8-OH-DPAT) - Varying concentrations of Test Compound - Buffer at 25°C for 90 min MembranePrep->Incubation Filtration Rapidly filter through glass fiber filters to separate bound from free radioligand Incubation->Filtration Washing Wash filters to reduce non-specific binding Filtration->Washing Counting Quantify bound radioactivity using liquid scintillation counting Washing->Counting Analysis Generate competition curve (Bound Radioactivity vs. [Test Compound]) Counting->Analysis Calculation Calculate IC50 and convert to Ki using the Cheng-Prusoff equation Analysis->Calculation caption Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells (e.g., rat cortex or HEK293 cells stably expressing the human 5-HT1A receptor) in ice-cold buffer. Centrifuge to pellet the membranes and wash repeatedly to remove endogenous substances.[19]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a 5-HT1A selective radioligand (e.g., the agonist [³H]8-OH-DPAT), and a range of concentrations of the unlabeled test compound.[10][20]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[20]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific radioligand binding is the IC₅₀ value. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the first step in G-protein activation following receptor stimulation by an agonist. It allows for the classification of ligands as agonists, partial agonists, inverse agonists, or antagonists.

GTPgS_Assay_Signaling cluster_Inactive Basal State cluster_Active Agonist-Activated State Receptor_I 5-HT1A Receptor G_Protein_I Gαi/o-GDP Receptor_I->G_Protein_I Inactive Coupling G_Protein_A Gαi/o Agonist Arylpiperazine Agonist Receptor_A Activated Receptor Agonist->Receptor_A Binds Receptor_A->G_Protein_A Activates GTPgS [35S]GTPγS G_Protein_A->GTPgS Binds GDP GDP G_Protein_A->GDP Releases G_Protein_Bound Gαi/o-[35S]GTPγS caption Principle of the [35S]GTPγS Binding Assay

Caption: Principle of the [35S]GTPγS Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes containing the 5-HT1A receptor as described for the binding assay.

  • Assay Setup: In a multi-well plate, combine membranes with GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS (a non-hydrolyzable, radiolabeled GTP analog), and varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixture, typically at 30°C. When an agonist binds to the receptor, it catalyzes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[21][22]

  • Separation and Quantification: The assay is terminated and filtered similarly to the binding assay. The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.[23]

  • Data Analysis:

    • Agonists/Partial Agonists: These compounds will stimulate [³⁵S]GTPγS binding above basal levels in a concentration-dependent manner. A full agonist produces a maximal response, while a partial agonist produces a submaximal response.[18] The potency (EC₅₀) and efficacy (Emax) can be determined from the dose-response curve.

    • Antagonists: Neutral antagonists will have no effect on their own but will inhibit the stimulation caused by an agonist in a concentration-dependent manner.

    • Inverse Agonists: These ligands will decrease the basal level of [³⁵S]GTPγS binding, indicating they inhibit constitutive (agonist-independent) receptor activity.[23]

Conclusion

The arylpiperazine scaffold has proven to be an exceptionally versatile template for the design of 5-HT1A receptor ligands. A systematic understanding of its structure-activity relationships is essential for the development of new chemical entities with desired affinity and functional profiles. High affinity is typically achieved by incorporating an ortho-substituted phenyl or larger aromatic system at the N1 position, while functional activity is largely dictated by the chemical nature of the terminal moiety connected via an optimally sized alkyl linker. The judicious application of in vitro radioligand binding and [³⁵S]GTPγS functional assays provides the critical data needed to guide these medicinal chemistry efforts, enabling the rational design of novel therapeutics for CNS disorders.

References

  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443–469. [Link]

  • Cattaneo, C., Cignarella, G., Gornati, D., Caccia, C., Forgione, A., & Leopoldo, M. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(11), 1339. [Link]

  • Zajdel, P., Kurczab, R., Grychowska, K., Satała, G., Pawłowski, M., & Bojarski, A. J. (2013). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. Archiv der Pharmazie, 346(11), 801–810. [Link]

  • Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Caccia, S. (2002). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors. Il Farmaco, 57(9), 731–737. [Link]

  • Sun, H., Huang, Z., Li, D., Liu, G., Tang, Y., & Li, W. (2010). Classification of 5-HT(1A) receptor agonists and antagonists using GA-SVM method. Acta Pharmacologica Sinica, 31(1), 125–132. [Link]

  • Penjišević, J. Z., Šukalović, V. B., Dukić-Stefanović, S., Deuther-Conrad, W., Andrić, D. B., & Kostić-Rajačić, S. V. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 16(4), 104616. [Link]

  • Meller, E., Goldstein, M., & Bohmaker, K. (2001). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 133(7), 1124–1130. [Link]

  • Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ResearchGate. [Link]

  • López-Rodríguez, M. L., et al. (2005). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 8.1 Computational Simulation of Ligand-Receptor. Journal of Medicinal Chemistry, 48(7), 2548-2558. [Link]

  • Penjišević, J. Z., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

  • Cattaneo, C., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(10), 1779-1793. [Link]

  • Kelder, J., de Boer, T., de Vente, J., & Ijzerman, A. P. (1998). N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 41(19), 3594–3602. [Link]

  • Per-Anton, K., Nordvall, G., & Hacksell, U. (2004). Intrinsic activity and comparative molecular dynamics of buspirone analogues at the 5-HT(1A) receptors. Journal of Medicinal Chemistry, 47(11), 2825–2834. [Link]

  • Nordvall, G., & Hacksell, U. (1993). The ligand-binding site of buspirone analogues at the 5-HT1A receptor. European Journal of Pharmacology, 244(3), 261–268. [Link]

  • López-Rodríguez, M. L., et al. (2005). Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors. Journal of Medicinal Chemistry, 48(7), 2548-2558. [Link]

  • Karolak-Wojciechowska, J., Kiec-Kononowicz, K., & Handzlik, J. (2000). Rigid analogues of buspirone and gepirone, 5-HT1A receptors partial agonists. Il Farmaco, 55(11-12), 745–751. [Link]

  • Egan, C. T., Herrick-Davis, K., Miller, K., Glennon, R. A., & Teitler, M. (1998). Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study. British Journal of Pharmacology, 124(4), 757–764. [Link]

  • Sun, H., et al. (2010). Classification of 5-HT1A receptor agonists and antagonists using GA-SVM method. ResearchGate. [Link]

  • Romero, G., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 69(2), 148-156. [Link]

  • Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. University of Bari Aldo Moro. [Link]

  • Papakyriakou, A., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Semantic Scholar. [Link]

  • Papakyriakou, A., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]

  • Karolak-Wojciechowska, J., et al. (1999). Buspirone analogues as ligands of the 5-HT1A receptor. 1. The molecular structure of buspirone and its two analogues. Journal of Molecular Structure, 478(1-3), 203-212. [Link]

  • Barr, A. J., et al. (1997). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. General Pharmacology, 29(3), 371-377. [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648-1656. [Link]

  • Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.15. [Link]

  • López-Rodríguez, M. L., et al. (2005). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. 1 Computational Simulation of Ligand−Receptor Interaction of 5-HT 1A R Agonists with Selectivity over α 1 -Adrenoceptors. ResearchGate. [Link]

  • McKie, A., & G-protein coupled receptor, T. (2002). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 136(3), 469–476. [Link]

  • Lim, Y. C., et al. (2012). (A) Saturation curve for the 5-hydroxytryptamine 1A receptor with [ 3 H]8-OH-DPAT as the radioligand. ResearchGate. [Link]

Sources

A Researcher's Guide to Target Deconvolution: Confirming the On-Target Mechanism of Action for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising hit compound to a validated clinical candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the unambiguous confirmation of the compound's on-target mechanism of action. This guide provides a comprehensive, technically-grounded framework for elucidating the molecular target of a novel compound, using the hypothetical molecule 4-(4-Benzylpiperazin-1-yl)phenylamine as a case study.

We will navigate the logical and experimental workflow required to move from a compound with an interesting phenotype to a validated lead with a well-defined target. This process is not merely a checklist of experiments but a strategic application of orthogonal methodologies to build a robust, self-validating case for a specific mechanism of action.[1][2][3] Our approach is structured to ensure scientific integrity, providing you with the insights to design and execute a rigorous target validation campaign.

The Investigator's Dilemma: A Novel Compound with Unknown Action

Imagine you have synthesized or identified This compound . Initial phenotypic screens reveal it potently inhibits the proliferation of a specific cancer cell line. While promising, this observation is merely the opening chapter. The critical question remains: what is the direct molecular target through which this compound exerts its anti-proliferative effect?

Answering this is paramount. Off-target effects can lead to misleading results and downstream clinical toxicity.[4] A thorough understanding of on-target engagement is the bedrock upon which a successful drug development program is built.[1]

Our investigative workflow will be multi-pronged, designed to first identify high-probability candidate targets and then to confirm direct engagement in a cellular context.

Phase 1: Unbiased Target Identification

When the target of a novel compound is unknown, initial efforts must cast a wide net. We will employ a powerful, unbiased technique to identify genes that, when perturbed, modulate the cell's sensitivity to our compound.

Whole-Genome CRISPR/Cas9 Knockout Screen

A whole-genome CRISPR/Cas9 loss-of-function screen is an incisive tool for identifying genes essential for a compound's activity.[5][6][7] The principle is elegant: if a cell becomes resistant to our compound upon the knockout of a specific gene, that gene product may be the direct target or a critical component of the target pathway.

Experimental Rationale

We will transduce a population of the sensitive cancer cell line with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting every protein-coding gene in the human genome.[6] Following transduction, the cell population is treated with a lethal concentration of this compound. The few surviving cells will be enriched for sgRNAs that have knocked out genes conferring resistance. By sequencing the sgRNAs present in the surviving population and comparing their abundance to a control population, we can identify the "hits" – the genes whose loss confers resistance.[5][8] The direct target of an inhibitor is often among the top hits in such a screen.

Workflow: CRISPR/Cas9 Resistance Screen

CRISPR_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_line Cancer Cell Line transduction Lentiviral Transduction (MOI < 0.3) cell_line->transduction sgrna_library GeCKO v2 Whole-Genome sgRNA Library sgrna_library->transduction selection Puromycin Selection transduction->selection treatment Treat with this compound (Lethal Dose) selection->treatment control Treat with DMSO Vehicle selection->control Parallel Culture harvest Harvest Surviving Cells treatment->harvest control->harvest gDNA_extraction Genomic DNA Extraction harvest->gDNA_extraction pcr PCR Amplification of sgRNA Cassettes gDNA_extraction->pcr ngs Next-Generation Sequencing pcr->ngs analysis Bioinformatic Analysis (MAGeCK) ngs->analysis hits Identify Enriched sgRNAs (Candidate Genes) analysis->hits

Caption: Workflow for a CRISPR/Cas9 positive selection screen to identify resistance genes.

Experimental Protocol: CRISPR/Cas9 Screen

  • Library Transduction: Transduce 1x10⁸ A375 melanoma cells (or other sensitive line) with the GeCKO v2 pooled human sgRNA library at a multiplicity of infection (MOI) of 0.3 to ensure most cells receive a single sgRNA.[5][6]

  • Antibiotic Selection: Two days post-transduction, select for successfully transduced cells by treating with puromycin for 3-5 days.

  • Baseline Population: Harvest a subset of the selected cells (at least 2x10⁷) as the timepoint zero (T0) reference.

  • Compound Treatment: Split the remaining cells into two pools. Treat one pool with a predetermined lethal dose (e.g., GI₉₀) of this compound and the other with DMSO as a vehicle control.

  • Culture and Harvest: Culture the cells for 14-21 days, passaging as needed, until a resistant population emerges in the treated pool. Harvest the surviving cells.

  • Genomic DNA Extraction: Extract genomic DNA from the T0, DMSO-treated, and compound-treated cell pellets.

  • sgRNA Sequencing: Amplify the integrated sgRNA sequences via PCR and submit for next-generation sequencing.

  • Data Analysis: Use algorithms like MAGeCK to identify sgRNAs that are significantly enriched in the compound-treated population compared to the controls.[5]

Let's assume this screen identifies the protein kinase "Kinase X" as the top candidate target.

Phase 2: Confirming Direct Target Engagement

The CRISPR screen provides strong genetic evidence, but it does not prove direct physical interaction between the compound and the putative target. For this, we turn to biophysical methods.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in a native cellular environment.[9][10] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (our compound) will be more resistant to heat-induced denaturation than the unbound protein.[11][12][13]

Experimental Rationale

By treating intact cells or cell lysates with our compound and then subjecting them to a temperature gradient, we can measure the amount of soluble Kinase X remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of binding.[9][11]

Workflow: CETSA for Target Engagement

CETSA_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cells Intact Cells treat_compound Treat with This compound cells->treat_compound treat_dmso Treat with DMSO Vehicle cells->treat_dmso heat Heat aliquots across a temperature gradient (e.g., 40-70°C) treat_compound->heat treat_dmso->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to separate soluble vs. precipitated protein lysis->centrifuge quantify Quantify soluble Kinase X (Western Blot / ELISA) centrifuge->quantify plot Plot Melt Curves quantify->plot

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Experimental Protocol: CETSA Melt Curve

  • Cell Treatment: Treat two populations of cells, one with 10 µM this compound and the other with DMSO, for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge at high speed (20,000 x g) for 20 minutes to pellet precipitated proteins.[11]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble Kinase X using Western blotting or an ELISA.

  • Analysis: Plot the percentage of soluble Kinase X relative to the non-heated control against temperature. A rightward shift in the curve for the compound-treated sample indicates stabilization and binding.

Data Presentation: CETSA Melt Curve

Temperature (°C)% Soluble Kinase X (DMSO)% Soluble Kinase X (Compound)
40100100
469598
508095
545085
582060
62530
66<110

This data clearly shows a thermal stabilization of Kinase X in the presence of this compound, confirming direct target engagement in cells.

Phase 3: Assessing Selectivity and Off-Target Effects

Confirming the on-target mechanism is incomplete without understanding the compound's selectivity. A highly selective compound is less likely to cause toxicity from off-target effects.

Kinase Panel Profiling

Since our putative target is a kinase, a broad kinase panel screen is the gold standard for assessing selectivity.[14][15] These services test the compound's activity against a large panel of purified human kinases (often >400).[15][16][17]

Experimental Rationale

We will submit this compound for screening at a fixed concentration (e.g., 1 µM) against a comprehensive kinase panel. The output will be the percent inhibition of each kinase, allowing us to immediately identify potential off-targets.

Data Presentation: Kinase Selectivity Profile

Kinase Target% Inhibition at 1 µMComparison Compound (Staurosporine) % Inhibition
Kinase X 98% 99%
Kinase Y15%98%
Kinase Z5%95%
EGFR2%92%
SRC8%88%
... (400+ other kinases)<10%...

This hypothetical data demonstrates that our compound is highly selective for Kinase X compared to the promiscuous inhibitor Staurosporine. This provides strong evidence that the observed cellular phenotype is due to the inhibition of Kinase X and not a constellation of off-targets.

Comparison with Alternatives

To further validate our findings, it is crucial to compare the effects of our compound with other known methods of perturbing the target.

MethodPrincipleReadoutProsCons
This compound Small molecule inhibitionCellular phenotype, Target phosphorylationRapid, dose-dependent, reversiblePotential for off-targets
shRNA/siRNA Knockdown Post-transcriptional gene silencingCellular phenotype, Target protein levelGenetic validation of target importanceIncomplete knockdown, potential off-target effects
CRISPR/Cas9 Knockout Permanent gene disruptionCellular phenotype, No target proteinComplete loss-of-function, high specificityIrreversible, potential for genetic compensation
Known Selective Inhibitor (if available) Validated small molecule inhibitionCellular phenotype, Target phosphorylationBenchmark for on-target effectsMay not be available for novel targets

A key validation experiment is to demonstrate that the phenotype caused by our compound phenocopies the genetic knockout of Kinase X. If the anti-proliferative effect of our compound is identical to that observed in Kinase X knockout cells, it provides a powerful, self-validating link between target engagement and cellular outcome.

Conclusion: Building a Case for On-Target Action

Through this multi-step, integrated approach, we have constructed a robust, evidence-based case for the on-target mechanism of action of this compound.

  • Unbiased Genetic Screen: A CRISPR/Cas9 screen implicated Kinase X as the primary mediator of the compound's activity.

  • Direct Biophysical Confirmation: CETSA provided direct evidence of compound binding to Kinase X in the native cellular environment.

  • Comprehensive Selectivity Profiling: A broad kinase panel demonstrated high selectivity for Kinase X over hundreds of other kinases.

  • Phenotypic Correlation: The compound's effect phenocopies the genetic knockout of the target.

This logical and experimental progression moves beyond simple correlation to establish causality. It provides the confidence needed to advance a compound from a hit to a lead, armed with a clear understanding of its mechanism of action. This rigorous, self-validating system is the cornerstone of modern, successful drug discovery.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Lin, A., et al. (2020). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • ResearchGate. (2021). Antibody target deconvolution using CRISPR/Cas9 screening. Retrieved from [Link]

  • BioWorld. (2021). An efficient target deconvolution approach based on highly parallelized CRISPR/Cas9 genome editing. Retrieved from [Link]

  • Horizon Discovery. (n.d.). CRISPR-Cas9 Screening for Target Identification. Retrieved from [Link]

  • Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Scott, J. D., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Evaluating the Therapeutic Index of 4-(4-Benzylpiperazin-1-yl)phenylamine Compared to Standard Treatments for Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the therapeutic index of the novel compound 4-(4-Benzylpiperazin-1-yl)phenylamine against established and investigational treatments for neurodegenerative diseases, with a focus on Alzheimer's disease as a representative pathology. The central hypothesis is that this compound possesses neuroprotective properties mediated through anti-inflammatory and antioxidant mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to preclinical assessment of a compound's therapeutic window.

Introduction: The Imperative for a Favorable Therapeutic Index in Neurodegenerative Disease

The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[1][2] It is mathematically expressed as:

TI = TD50 / ED50 or TI = LD50 / ED50

Where:

  • TD50 is the dose at which 50% of the population experiences a toxic effect.

  • LD50 is the dose at which 50% of the population experiences a lethal effect.

  • ED50 is the dose at which 50% of the population experiences a therapeutic effect.[3][4][5]

A high therapeutic index is paramount in the development of drugs for chronic neurodegenerative diseases, where long-term administration is often necessary.[3][6] This guide will compare the investigational compound This compound with:

  • Donepezil: A standard-of-care acetylcholinesterase inhibitor for symptomatic treatment of Alzheimer's disease.

  • Resveratrol: A well-characterized natural compound with known antioxidant and anti-inflammatory properties, extensively investigated for neuroprotection.[7]

The following sections will detail the experimental workflows for determining the efficacy and toxicity of these compounds, culminating in a comparative analysis of their therapeutic indices.

Experimental Design: A Multi-tiered Approach to Efficacy and Toxicity Assessment

A robust evaluation of the therapeutic index requires a combination of in vitro and in vivo studies to determine both the desired therapeutic effects and potential adverse effects.

In Vitro Efficacy Assessment: Modeling Neuroprotection

The initial assessment of efficacy will be conducted using cell-based assays that model key pathological features of neurodegenerative disease, namely neuroinflammation and oxidative stress.

  • Cell Culture:

    • For neuroprotection assays, human neuroblastoma cells (e.g., SH-SY5Y) will be used.

    • For anti-inflammatory assays, a microglial cell line (e.g., BV-2) will be employed.

  • Induction of Cellular Stress:

    • Oxidative Stress Model: SH-SY5Y cells will be pre-treated with varying concentrations of this compound, Donepezil, or Resveratrol for 24 hours, followed by exposure to 100 µM hydrogen peroxide (H₂O₂) for 24 hours to induce oxidative stress.

    • Neuroinflammation Model: BV-2 cells will be pre-treated with the test compounds for 1 hour, followed by stimulation with 100 ng/mL lipopolysaccharide (LPS) to induce an inflammatory response.[8][9]

  • Efficacy Readouts:

    • Cell Viability (MTT Assay): To assess the neuroprotective effect against oxidative stress, cell viability will be quantified using the MTT assay. The concentration of each compound that provides 50% of the maximum protection will be determined as the in vitro EC50.[9][10]

    • Nitric Oxide (NO) Production (Griess Assay): To measure the anti-inflammatory effect, the concentration of nitrite, a stable product of NO, in the culture medium of BV-2 cells will be quantified using the Griess reagent. The concentration of each compound that inhibits 50% of LPS-induced NO production will be determined as the in vitro IC50 for inflammation.[9][10]

    • Pro-inflammatory Cytokine Levels (ELISA): The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the culture medium will be measured by ELISA to further assess the anti-inflammatory activity of the compounds.[11]

In Vivo Efficacy Assessment: Modeling Cognitive Improvement in a Disease Context

In vivo studies are essential to evaluate the therapeutic efficacy of the compounds in a complex biological system.

  • Animal Model: 5XFAD transgenic mice, which exhibit key features of Alzheimer's disease pathology, including amyloid plaques and cognitive deficits, will be used.[12][13]

  • Drug Administration: The compounds will be administered orally once daily for 4 weeks to different groups of mice.

  • Behavioral Testing (Morris Water Maze): Following the treatment period, cognitive function will be assessed using the Morris Water Maze test to evaluate spatial learning and memory. The escape latency (time to find the hidden platform) will be the primary measure.

  • ED50 Determination: A dose-response study will be conducted to determine the ED50 for each compound, defined as the dose that produces a 50% improvement in the escape latency compared to the vehicle-treated control group.

Toxicity Assessment: Determining the Safety Profile

Toxicity studies will be conducted in parallel to establish the safety limits of each compound.

  • Cell Lines: A panel of cell lines, including a human hepatoma cell line (e.g., HepG2) and a human renal proximal tubule epithelial cell line (e.g., HK-2), will be used to assess potential organ-specific toxicity.

  • Compound Exposure: Cells will be treated with a range of concentrations of each compound for 72 hours.

  • Cytotoxicity Readout (MTT Assay): Cell viability will be measured using the MTT assay. The concentration of each compound that reduces cell viability by 50% will be determined as the IC50 for cytotoxicity.

  • Animal Model: Healthy, young adult female Sprague-Dawley rats will be used.[14][15]

  • Dose Administration: A single oral dose of the compound will be administered to the animals. The study will follow a stepwise procedure with a starting dose of 300 mg/kg.

  • Observation: Animals will be observed for signs of toxicity and mortality for 14 days.

  • LD50 Determination: The LD50 will be estimated based on the mortality observed at different dose levels.[14]

Data Presentation and Comparative Analysis

The data from the aforementioned studies will be compiled to calculate and compare the therapeutic indices of the three compounds.

Table 1: In Vitro Efficacy and Cytotoxicity Data
CompoundNeuroprotection (EC50, µM)Anti-inflammation (IC50, µM)Cytotoxicity (IC50, µM)
This compound5.22.8> 100
Donepezil15.8> 5085.3
Resveratrol8.14.562.7
Table 2: In Vivo Efficacy, Toxicity, and Therapeutic Index
CompoundEfficacy (ED50, mg/kg)Acute Toxicity (LD50, mg/kg)Therapeutic Index (LD50/ED50)
This compound10> 2000> 200
Donepezil12929
Resveratrol50> 1000> 20

Visualization of Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_efficacy_vitro Efficacy cluster_toxicity_vitro Toxicity cluster_invivo In Vivo Assessment cluster_efficacy_vivo Efficacy cluster_toxicity_vivo Toxicity cluster_analysis Data Analysis SHSY5Y SH-SY5Y Cells (Neuroprotection) H2O2 H₂O₂ Induction SHSY5Y->H2O2 BV2 BV-2 Cells (Anti-inflammation) LPS LPS Stimulation BV2->LPS MTT_efficacy MTT Assay (EC50) H2O2->MTT_efficacy Griess Griess Assay (IC50) LPS->Griess ELISA ELISA (Cytokines) LPS->ELISA TI_Calc Therapeutic Index Calculation (LD50 / ED50) HepG2 HepG2 Cells MTT_toxicity MTT Assay (IC50) HepG2->MTT_toxicity HK2 HK-2 Cells HK2->MTT_toxicity Mice 5XFAD Mice Treatment 4-Week Treatment Mice->Treatment MWM Morris Water Maze Treatment->MWM ED50 ED50 Determination MWM->ED50 ED50->TI_Calc Rats Sprague-Dawley Rats AcuteDose Single Oral Dose Rats->AcuteDose Observation 14-Day Observation AcuteDose->Observation LD50 LD50 Determination Observation->LD50 LD50->TI_Calc

Caption: Experimental workflow for determining the therapeutic index.

Discussion and Interpretation

The hypothetical data presented in Tables 1 and 2 suggest that this compound exhibits a promising preclinical profile. In vitro, it demonstrates potent neuroprotective and anti-inflammatory effects at concentrations significantly lower than those causing cytotoxicity. This wide in vitro therapeutic window is further supported by the in vivo data, which indicates a high therapeutic index (>200).

In comparison, Donepezil, while effective at a low in vivo dose, has a narrower therapeutic index (29), reflecting its known side-effect profile. Resveratrol also shows a favorable safety profile with a high LD50, but its lower in vivo potency results in a comparatively lower therapeutic index (>20).

These findings underscore the potential of this compound as a novel therapeutic agent for neurodegenerative diseases. Its dual action on neuroinflammation and oxidative stress, coupled with a wide therapeutic window, warrants further investigation in more advanced preclinical models.

Conclusion

This guide has outlined a comprehensive strategy for the preclinical evaluation of the therapeutic index of this compound. By employing a combination of in vitro and in vivo models, it is possible to generate a robust dataset that allows for a direct comparison with standard and investigational treatments. The favorable hypothetical therapeutic index of this compound highlights its potential as a promising candidate for further drug development in the challenging field of neurodegenerative disease.

References

  • Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. [Link]

  • StudySmarter. Therapeutic Index: Definition & Formula. (2024-08-27). [Link]

  • Chemistry LibreTexts. 2.4: Determining the Safety of a Drug. (2022-07-06). [Link]

  • ToxTutor. Therapeutic Index. [Link]

  • Medical News Today. What is the therapeutic index of drugs? (2025-04-30). [Link]

  • Scribd. Determination of LD50 and ED50. [Link]

  • LD50 and ED50.pptx. [Link]

  • vital.ly Blog. Neuroinflammation treatment options. (2020-07-01). [Link]

  • PubMed. In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. (2016-07-29). [Link]

  • ResearchGate. In vitro validation of anti-inflammatory, anti-oxidant and neuroprotective effects of test compounds. [Link]

  • PubMed Central. In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. [Link]

  • Dose Response Relationship: Determination of the ED50 and LD50 Types of Respons. [Link]

  • PubMed Central. An Overview of Oxidative Stress, Neuroinflammation, and Neurodegenerative Diseases. [Link]

  • determination of acute toxicity (ld50). [Link]

  • PubMed Central. Pharmacological Treatment for Neuroinflammation in Stress-Related Disorder. [Link]

  • IOVS. The anti-inflammatory and neuroprotective activity of novel hybrid molecule SA-10 in in vitro ischemic models. [Link]

  • PubMed. Animal models of neurodegenerative disease: insights from in vivo imaging studies. [Link]

  • FDA. Chapter IV. Guidelines for Toxicity Tests. [Link]

  • InVivo Biosystems. Neurodegenerative Disease Models. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-(4-Benzylpiperazin-1-yl)phenylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4-Benzylpiperazin-1-yl)phenylamine, ensuring the safety of laboratory personnel and the preservation of our environment. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a thorough analysis of its structural motifs—an aromatic amine and a benzylpiperazine group—provides a clear directive for its classification and handling as a hazardous substance.

Hazard Assessment and Core Safety Principles

Structurally, this compound is a member of the aromatic amine family with a piperazine derivative substituent. Aromatic amines are a class of compounds that are often associated with health hazards.[1] Many are known to be toxic and can be absorbed through the skin.[1] Piperazine and its derivatives can cause severe skin burns and eye damage.[2] Therefore, it is imperative to treat this compound with a high degree of caution.

Key Presumed Hazards:

  • Skin Corrosion/Irritation: Based on data for similar aromatic amines and piperazine compounds, this chemical is expected to cause skin irritation, and potentially severe burns with prolonged contact.[2][3]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious and potentially irreversible damage.[4]

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life.[1] Therefore, release into the environment must be strictly avoided.[5]

This hazard profile mandates that all waste containing this compound, including contaminated labware and personal protective equipment (PPE), be managed as hazardous chemical waste.

ParameterSummary of Hazard and Handling Recommendations
Chemical Name This compound
Primary Hazards Presumed to cause skin irritation/burns, serious eye damage, and may be harmful if swallowed.[2][3]
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.[3][4]
Handling All manipulations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
Storage of Waste Store in a designated, cool, dry, and well-ventilated area in a tightly sealed, compatible, and clearly labeled hazardous waste container.[4]
Spill Procedure Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite) and collect for disposal as hazardous waste.[1][3]
Disposal Method Dispose of as hazardous chemical waste through a licensed environmental management company, in accordance with all local, state, and federal regulations.[2][6]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that begins with waste characterization and ends with compliant removal by a certified hazardous waste vendor. The following workflow provides a logical sequence of operations to ensure safety and regulatory adherence.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Segregation & Collection cluster_storage Interim Storage & Handling cluster_disposal Final Disposal A 1. Risk Assessment Review hazards of aromatic amines and piperazine derivatives. B 2. Designate Waste Container Select a compatible, leak-proof container. Ensure proper labeling. A->B Establish Protocol C 3. Segregate Waste Streams Solid vs. Liquid Waste D 4. Collect Solid Waste Contaminated PPE, weigh paper, etc. Place in designated solid waste container. C->D E 5. Collect Liquid Waste Unused solutions, reaction mixtures. Place in designated liquid waste container. C->E F 6. Securely Seal Containers Keep containers closed when not in use. D->F E->F G 7. Store in Satellite Accumulation Area (SAA) Designated, secure, and ventilated location. F->G H 8. Schedule Waste Pickup Contact licensed hazardous waste vendor. G->H Container Full or Time Limit Reached I 9. Documentation Complete hazardous waste manifest. H->I Vendor Arrival J 10. Professional Disposal Incineration at a permitted facility. I->J Compliant Handover

Caption: Logical workflow for the safe disposal of this compound.

Experimental Protocol: Waste Collection and Management

1. Risk Assessment and Preparation:

  • Before beginning any work with this compound, consult safety literature for aromatic amines and piperazine derivatives.[1][2]

  • Designate a hazardous waste container that is compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) container is a suitable choice for both solid and liquid waste.

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[7]

2. Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weighing papers, pipette tips, and contaminated bench paper, must be collected in the designated solid hazardous waste container.

  • Liquid Waste: Unused solutions, reaction mother liquors, and solvent rinses containing this compound should be collected in a separate, dedicated liquid hazardous waste container. Do not mix with incompatible waste streams. For example, avoid mixing with strong oxidizing agents.[5]

  • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.

3. Decontamination of Non-Disposable Items:

  • Glassware and other reusable equipment should be decontaminated thoroughly. A standard procedure involves an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the compound, followed by washing with soap and water.

  • The initial solvent rinse must be collected and disposed of as liquid hazardous waste.[2]

4. Interim Storage in a Satellite Accumulation Area (SAA):

  • Waste containers must be kept securely sealed at all times, except when adding waste.[8]

  • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of the laboratory personnel, and away from general laboratory traffic.[7]

  • The SAA must be in a secondary containment tray to prevent the spread of material in case of a leak.

5. Final Disposal:

  • Once the waste container is full, or if the research project is completed, arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed environmental services company.

  • The recommended method of disposal for organic compounds of this nature is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[9]

  • Crucial Note: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[10] This is to prevent environmental contamination and to comply with federal and local regulations.[6][11]

Regulatory Framework and Compliance

The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] As a generator of hazardous waste, it is your responsibility to ensure that the waste is properly identified, managed, and treated.[6]

By following the procedures outlined in this guide, you will be in compliance with the fundamental tenets of safe laboratory practice and environmental stewardship. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.

References

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd. (2024, January 9). SKC Inc.
  • SAFETY DATA SHEET - Piperazine. (2025, January 2). Sigma-Aldrich.
  • Hazardous Waste. US EPA.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • SAFETY DATA SHEET - 2-(4-Benzylpiperazino)ethan-1-amine. (2010, October 22). Fisher Scientific.
  • Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
  • Essential Guide to the Safe Disposal of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem.
  • N-Benzyl-4-piperidone - Safety Data Sheet. (2025, August 18). Cayman Chemical.
  • Resource Conservation and Recovery Act (RCRA)
  • Piperazine. Santa Cruz Biotechnology.
  • Hazardous Waste Disposal Guidelines. Purdue University.
  • Safety Data Sheet - 1-Benzylpiperazine. (2022, May 5). Biosynth.
  • Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH.
  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. LsF_fWAcDmBCphvmg=)

Sources

Essential Personal Protective Equipment (PPE) Protocol for Handling 4-(4-Benzylpiperazin-1-yl)phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 4-(4-Benzylpiperazin-1-yl)phenylamine. As comprehensive toxicological data for this specific compound is not widely available, our safety directive is governed by a thorough analysis of its constituent chemical moieties: the phenylamine (aniline) core and the benzylpiperazine substituent. This approach ensures a conservative and robust safety margin, treating the compound with the caution it warrants based on structural alerts.

Part 1: Hazard Assessment - The 'Why' Behind the Protocol

Understanding the potential hazards is critical to appreciating the necessity of the prescribed PPE. The structure of this compound incorporates two key toxophoric groups.

  • The Phenylamine (Aniline) Moiety: Aniline and its derivatives are well-documented for their systemic toxicity.[1] They are readily absorbed through the skin and can interfere with the blood's ability to transport oxygen, a condition known as methemoglobinemia.[2] Chronic exposure or contact with aniline-based compounds can lead to organ damage, and some are suspected carcinogens or mutagens.[1][3] Therefore, preventing dermal contact and inhalation is of paramount importance.

  • The Piperazine Moiety: Piperazine itself is classified as a corrosive substance and a known sensitizer.[4] Repeated or prolonged contact can lead to allergic skin reactions (contact dermatitis) or respiratory sensitization, which can trigger asthma-like symptoms upon subsequent exposure.[5] High concentrations can also lead to adverse effects on the nervous system.[2][4]

Based on this analysis, we must operate under the assumption that this compound is toxic if inhaled, swallowed, or absorbed through the skin, is corrosive to eyes and skin, and may act as a sensitizer.

Part 2: Core PPE Requirements: A Multi-Layered Defense

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure through proper engineering controls.[6] The following PPE is mandatory and represents the minimum standard for any procedure involving this substance.

Hand Protection: Preventing Dermal Absorption

Due to the high risk of dermal absorption associated with aniline compounds, a single pair of gloves is insufficient.

  • Protocol: Double-gloving is mandatory.

    • Inner Glove: Nitrile glove.

    • Outer Glove: A second, slightly larger nitrile glove.

  • Causality: The outer glove provides the primary barrier. Should it be compromised or contaminated, the inner glove allows the user to safely remove the outer layer without losing all protection. Nitrile gloves offer good resistance to a broad range of chemicals, including bases and many solvents.[7] Always inspect gloves for any signs of degradation or punctures before use.[6] If direct contact occurs, remove both gloves immediately, wash hands thoroughly with soap and water, and don fresh gloves.

Eye and Face Protection: Shielding from Corrosive Splashes
  • Protocol:

    • Chemical Splash Goggles (ANSI Z87.1 certified): These are required at all times. Standard safety glasses do not provide an adequate seal around the eyes to protect from splashes or fine powders.

    • Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a heightened risk of splashing, such as when handling bulk quantities (>50g), working with solutions under pressure, or during heated reactions.

  • Causality: This compound should be treated as corrosive and capable of causing severe eye damage.[8][9] Goggles provide a seal against splashes and airborne particles, while a face shield offers a secondary, broader barrier to protect the entire face.[7]

Body Protection: Eliminating Exposed Skin
  • Protocol:

    • Laboratory Coat: A clean, fully-buttoned laboratory coat with long sleeves and tight-fitting or elastic cuffs is required.

    • Clothing: Long pants and fully enclosed shoes (no sandals, open-toed shoes, or shoes with perforations) are mandatory. No skin should be exposed between the cuff of the glove and the sleeve of the lab coat.

  • Causality: The primary function of body protection is to prevent incidental contact and contamination of personal clothing.[4] Contaminated work clothes should never be taken home.[5]

Respiratory Protection: The Last Line of Defense
  • Protocol:

    • Primary Control: All work must be performed in a chemical fume hood.[10]

    • Secondary Control (If Required): If engineering controls are not feasible or fail, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved air-purifying respirator (APR) is required. This can be either:

      • A half-mask respirator with organic vapor (OV) cartridges and P100 (particulate) filters.

      • A full-face respirator, which also provides superior eye protection, with the same OV/P100 cartridges.

  • Causality: Fine powders can easily become airborne, posing a significant inhalation risk. While a fume hood is the best defense, situations may arise where it is unavailable. Use of a respirator requires prior medical evaluation and annual fit-testing to ensure a proper seal and effectiveness.[6]

Part 3: Operational and Disposal Plans

PPE Task-Level Summary
TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<10g) Double Nitrile GlovesChemical Splash GogglesLab Coat, Full CoverageWork in Fume Hood
Preparing Solutions Double Nitrile GlovesChemical Splash GogglesLab Coat, Full CoverageWork in Fume Hood
Handling >50g Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat, Full CoverageWork in Fume Hood
Spill Cleanup Double Nitrile GlovesChemical Splash Goggles & Face ShieldLab Coat, Full CoverageAir-Purifying Respirator (if outside hood)
Step-by-Step PPE Donning and Doffing
  • Donning (Putting On):

    • Put on lab coat and ensure it is fully buttoned.

    • Put on inner pair of nitrile gloves.

    • Put on outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Put on chemical splash goggles.

    • Put on face shield (if required).

  • Doffing (Taking Off):

    • Remove face shield (if worn).

    • Remove outer pair of gloves, peeling them off without touching the outside surface. Dispose of immediately into a labeled hazardous waste container.

    • Remove lab coat by rolling it down from the shoulders, ensuring the contaminated outside does not touch your clothes.

    • Remove chemical splash goggles.

    • Remove inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE

All disposable PPE used while handling this compound, including both pairs of gloves, disposable lab coats, and any absorbent materials from cleanup, must be considered hazardous chemical waste.

  • Procedure:

    • Collect all contaminated solid waste in a designated, clearly labeled, and sealable hazardous waste container.

    • Do not mix this waste with regular trash or other non-hazardous materials.

    • Arrange for pickup and disposal by a licensed environmental services company in accordance with local, state, and federal regulations.[11][12] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain.[11]

Part 4: Emergency Workflow - Chemical Spill Response

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Isolate Area start->alert assess Assess Spill (Size & Location) alert->assess don_ppe Don Full Spill PPE: - Respirator - Double Gloves - Goggles & Face Shield - Lab Coat assess->don_ppe Minor Spill (<10g, in hood) evacuate Evacuate & Call Emergency Response assess->evacuate Major Spill (>10g, outside hood) contain Contain Spill: Cover with inert absorbent (e.g., vermiculite, sand) don_ppe->contain cleanup Clean Up: Carefully sweep/scoop material into hazardous waste container contain->cleanup decontaminate Decontaminate Area: Wipe with appropriate solvent (e.g., ethanol), followed by soap & water cleanup->decontaminate dispose Seal & Label Hazardous Waste decontaminate->dispose report Report Incident to Safety Officer dispose->report end Response Complete report->end

Caption: Workflow for chemical spill response.

References

  • ICSC 1032 - PIPERAZINE (anhydrous). International Labour Organization. Link

  • Hazardous Substance Fact Sheet: Piperazine. New Jersey Department of Health. Link

  • SAFETY DATA SHEET: Phenylamine. Scbt.com. Link

  • Piperazine: Human health tier II assessment. Australian Department of Health. Link

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Link

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. Link

  • SAFETY DATA SHEET: 1-Benzyl-N-phenylpiperidin-4-amine. Fisher Scientific. Link

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. Link

  • SAFETY DATA SHEET: Piperazine. Fisher Scientific. Link

  • PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration. U.S. Department of Labor. Link

  • 4-(4-BENZYLPIPERAZIN-1-YLMETHYL)PHENYLAMINE Product Description. ChemicalBook. Link

  • SAFETY DATA SHEET: 1-(2-Aminoethyl)-4-benzylpiperazine. Fisher Scientific. Link

  • Material Safety Data Sheet: Piperazine. Santa Cruz Biotechnology. Link

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Link

  • SAFETY DATA SHEET: 4-Benzylpiperidine. Sigma-Aldrich. Link

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). Link

  • SAFETY DATA SHEET: 4-(4-Methylpiperazino)aniline. Fisher Scientific. Link

  • Hazardous Substance Fact Sheet: Aniline. New Jersey Department of Health. Link

  • (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)methanone. PubChem. Link

  • 4-(4-Ethylpiperazin-1-yl)aniline. PubChem. Link

  • Compound N-(4-benzylpiperazin-1-yl)-1-phenylmethanimine. Chemdiv. Link

  • (R)-N-4-Benzyl-2-phenylpiperazine Safety Data Sheets. Echemi. Link

  • Essential Guide to the Safe Disposal of (4- Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. Benchchem. Link

  • 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine. PubChem. Link

  • 1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione. ChemWhat. Link8-44-3.html)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Benzylpiperazin-1-yl)phenylamine
Reactant of Route 2
Reactant of Route 2
4-(4-Benzylpiperazin-1-yl)phenylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.